2-Ethyl-5-methylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWSZURISQHRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184495 | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30411-81-5 | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-5-methylbenzimidazole via Phillips-Ladenburg Condensation
Executive Summary
This guide provides an in-depth, technical overview of the synthesis of 2-ethyl-5-methylbenzimidazole, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the robust and well-established Phillips-Ladenburg condensation reaction, utilizing 4-methyl-1,2-phenylenediamine and propanoic acid as primary starting materials. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, outlines the reaction mechanism, and presents a comprehensive guide to the characterization of the final product. The content is structured to blend theoretical knowledge with practical, actionable insights, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is a privileged pharmacophore in medicinal chemistry. Its unique structural features allow it to act as a versatile hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing this moiety, including the proton-pump inhibitor omeprazole, the antihypertensive telmisartan, and the anthelmintic flubendazole.[1]
The target molecule of this guide, this compound (also known as 2-ethyl-6-methyl-1H-benzimidazole due to tautomerism), is a substituted benzimidazole with potential applications as a building block in the synthesis of more complex, biologically active compounds. The strategic placement of the ethyl group at the 2-position and the methyl group at the 5(6)-position allows for fine-tuning of steric and electronic properties, which is critical in drug design. This guide focuses on its synthesis from readily available precursors via the classical Phillips-Ladenburg reaction, a reliable and scalable method for forming the benzimidazole core.[2][3]
Chemical Principles & Reaction Mechanism
The synthesis of 2-substituted benzimidazoles by reacting an o-phenylenediamine with a carboxylic acid is known as the Phillips-Ladenburg condensation.[2] The reaction is typically performed under acidic conditions at elevated temperatures.
Causality of Component Selection
-
4-methyl-1,2-phenylenediamine: This substituted diamine serves as the backbone for the bicyclic system. The methyl group at the 4-position of the diamine ultimately becomes the methyl group at the 5- (or 6-) position of the final benzimidazole product.
-
Propanoic Acid: This carboxylic acid serves as the source for the C2 carbon and the attached ethyl group of the imidazole ring. The choice of carboxylic acid directly dictates the nature of the substituent at the 2-position of the benzimidazole.
-
Acid Catalyst (e.g., Hydrochloric Acid or Polyphosphoric Acid): The reaction requires an acid catalyst for two primary reasons:
-
To protonate the carbonyl oxygen of propanoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the diamine.[4]
-
To facilitate the subsequent dehydration (water removal) steps, which are crucial for the final cyclization and aromatization to the stable benzimidazole ring.[5]
-
Step-by-Step Reaction Mechanism
The reaction proceeds through an initial nucleophilic acyl substitution, followed by an intramolecular cyclization and dehydration.
-
Activation of Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of propanoic acid, enhancing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses to form an N-acylated intermediate (N-(2-amino-4-methylphenyl)propanamide) with the elimination of a water molecule.
-
Intramolecular Cyclization: The second, free amino group attacks the carbonyl carbon of the amide group in an intramolecular fashion. This step is often the rate-limiting step and is driven by heating.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule), leading to the formation of the stable, aromatic benzimidazole ring.
The overall mechanism is depicted in the following diagram:
Sources
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- 5. Ethyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxylate(139481-69-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-5-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From the antiulcer agent omeprazole to the anthelmintic drug albendazole, benzimidazole derivatives have demonstrated significant therapeutic success. This guide focuses on a specific, yet promising, member of this family: 2-Ethyl-5-methylbenzimidazole. By providing a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, we aim to equip researchers with the foundational knowledge required to explore its full therapeutic potential.
Core Physicochemical and Structural Characteristics
Understanding the fundamental physicochemical properties of this compound is paramount for its application in research and development, influencing everything from reaction kinetics to formulation strategies.
Structural Attributes:
The molecule consists of a central benzimidazole ring system with an ethyl group at the 2-position and a methyl group at the 5-position. The presence of the imidazole ring imparts both weakly acidic and weakly basic properties, allowing for the formation of salts.
Structure of this compound
Physicochemical Data Summary:
While experimentally determined data for this compound is not extensively published, the following table summarizes its known and estimated properties.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem |
| Molecular Weight | 160.22 g/mol | PubChem |
| CAS Number | 30411-81-5 | PubChem |
| Appearance | White to off-white solid (predicted) | General observation for benzimidazoles |
| Melting Point | Estimated: 170-180 °C | Based on analogs: 2-ethylbenzimidazole (176-178 °C)[1][3] and 5-methylbenzimidazole (114-117 °C)[4] |
| Boiling Point | > 300 °C (predicted) | General observation for benzimidazoles |
| pKa (of protonated form) | Estimated: 5.5 - 6.0 | Based on benzimidazole (pKa ≈ 5.4) and alkyl-substituted derivatives |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | General solubility of benzimidazoles |
| LogP (calculated) | 2.7 | PubChem |
Synthesis of this compound
The most common and reliable method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5]
General workflow for the synthesis of this compound.
Experimental Protocol: Phillips-Ladenburg Synthesis
Objective: To synthesize this compound via the condensation of 4-methyl-1,2-phenylenediamine and propionic acid.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Propionic acid
-
4 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and propionic acid (1.5 eq).
-
Acid Catalysis: Slowly add 4 M hydrochloric acid (4-5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Excess Propionic Acid: Using a slight excess of propionic acid ensures the complete consumption of the more expensive diamine starting material.
-
Acid Catalyst: The acidic medium protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.
-
Heat: The reflux temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
-
Neutralization: Basification is crucial to deprotonate the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the neutral, less water-soluble product.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized molecule. The following data is based on the analysis of closely related benzimidazole derivatives and theoretical predictions.[3][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.2 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.
-
δ ~7.4 ppm (d, 1H): Aromatic proton on the carbon adjacent to the nitrogen, showing coupling to the neighboring aromatic proton.
-
δ ~7.3 ppm (s, 1H): Aromatic proton on the carbon between the methyl group and the nitrogen.
-
δ ~7.0 ppm (d, 1H): Aromatic proton on the carbon adjacent to the carbon bearing the methyl group.
-
δ ~2.8 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, showing a quartet due to coupling with the adjacent methyl protons.
-
δ ~2.4 ppm (s, 3H): Protons of the methyl group (-CH₃) on the benzene ring.
-
δ ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: Quaternary carbon at the 2-position (C=N).
-
δ ~130-140 ppm: Quaternary carbons of the benzene ring.
-
δ ~110-125 ppm: Aromatic CH carbons of the benzene ring.
-
δ ~22 ppm: Methylene carbon (-CH₂-) of the ethyl group.
-
δ ~21 ppm: Methyl carbon (-CH₃) on the benzene ring.
-
δ ~12 ppm: Methyl carbon (-CH₃) of the ethyl group.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 160, corresponding to the molecular weight of the compound.[6]
-
Major Fragments:
-
m/z = 145 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable resonance-stabilized cation. This is often the base peak.
-
m/z = 132 (M-28): Loss of ethene (C₂H₄) via a McLafferty-type rearrangement.
-
m/z = 117: Further fragmentation of the benzimidazole ring.
-
Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3300 | N-H stretching of the imidazole ring |
| 2900-3000 | C-H stretching of the ethyl and methyl groups |
| ~1620 | C=N stretching of the imidazole ring |
| ~1450-1600 | C=C stretching of the aromatic ring |
| ~1270 | C-N stretching |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the properties of the benzimidazole ring system.
-
Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) makes the molecule basic, readily forming salts with acids.
-
Acidity: The N-H proton is weakly acidic and can be removed by a strong base.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The position of substitution will be directed by the activating methyl group and the deactivating (at the ortho and para positions) fused imidazole ring.
-
N-Alkylation/Acylation: The N-H proton can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, to generate 1-substituted derivatives.
Stability Profile:
-
Thermal Stability: Benzimidazoles are generally thermally stable compounds.
-
pH Stability: The compound is stable in neutral and moderately acidic or basic conditions. Strong acidic or basic conditions at elevated temperatures may lead to hydrolysis or ring-opening.
-
Photostability: Like many aromatic heterocyclic compounds, this compound may be susceptible to photodegradation upon prolonged exposure to UV light. It is advisable to store the compound in a dark, cool, and dry place.[7]
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the extensive research on related analogs provides strong indications of its potential therapeutic applications.
-
Anticancer Activity: Numerous 2- and 5-substituted benzimidazole derivatives have demonstrated potent anticancer activity.[8][9] The proposed mechanisms of action include:
-
Inhibition of Tubulin Polymerization: Benzimidazoles can bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Enzyme Inhibition: Derivatives have been shown to inhibit key enzymes in cancer progression, such as tyrosine kinases, topoisomerases, and sirtuins.[5][10]
-
-
Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[11][12][13] The mechanism is often related to the inhibition of essential microbial enzymes.
-
Anthelmintic and Antiviral Properties: The benzimidazole class is well-known for its anthelmintic drugs. Additionally, various derivatives have been investigated for their antiviral activity.
The ethyl group at the 2-position and the methyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties. Further screening of this compound against various cancer cell lines and microbial strains is warranted to determine its specific activity profile.
Analytical Methodologies
Robust analytical methods are crucial for purity assessment, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
Representative HPLC Protocol:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH). A typical starting point would be a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance (typically around 270-280 nm for the benzimidazole chromophore).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its thermal stability and volatility, this compound can also be analyzed by GC-MS, which is particularly useful for identification and impurity profiling.
Representative GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Scan Range: m/z 40-400.
Conclusion
This compound is a promising scaffold for further investigation in drug discovery. Its synthesis is straightforward, and its chemical properties are well-grounded in the extensive literature on benzimidazoles. This guide provides a comprehensive foundation for researchers to build upon, from synthesis and characterization to the exploration of its biological activities. The continued study of such "privileged" scaffolds is essential for the development of novel and effective therapeutic agents.
References
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Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]
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5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. CAS Common Chemistry. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. (n.d.). Retrieved from [Link]
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Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. (2016, May 15). Retrieved from [Link]
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Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Benzimidazole derivatives with anticancer activity. ResearchGate. (n.d.). Retrieved from [Link]
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1-benzyl-2-ethyl-6-methyl-1H-benzimidazole. ChemSynthesis. (2025, May 20). Retrieved from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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5-Methylbenzimidazole. PubChem. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved from [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. (2020, November 14). Retrieved from [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. (n.d.). Retrieved from [Link]
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Synthesis and evaluation of antifungal activity of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. Der Pharma Chemica. (n.d.). Retrieved from [Link]
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Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Scirp.org. (2021, August 27). Retrieved from [Link]
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Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. (2025, May 9). Retrieved from [Link]
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Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. (n.d.). Retrieved from [Link]
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Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. (n.d.). Retrieved from [Link]
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Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. (n.d.). Retrieved from [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-5-methylbenzimidazole
This in-depth guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-5-methylbenzimidazole, a key heterocyclic compound with significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in fundamental principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of this molecule's structural features.
Introduction
This compound belongs to the benzimidazole family, a class of heterocyclic compounds that form the core of numerous biologically active molecules. The unique arrangement of the ethyl and methyl substituents on the benzimidazole scaffold dictates its physicochemical properties and, consequently, its potential applications. Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will walk you through the expected spectroscopic data for this compound, explaining the rationale behind the spectral features and how they collectively confirm the compound's identity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| NH | singlet (broad) | ~10-12 | - |
| Ar-H (position 4) | singlet | ~7.5 | - |
| Ar-H (position 6) | doublet | ~7.2 | ~8.0 |
| Ar-H (position 7) | doublet | ~7.0 | ~8.0 |
| -CH₂- | quartet | ~2.9 | ~7.5 |
| Ar-CH₃ | singlet | ~2.4 | - |
| -CH₂-CH₃ | triplet | ~1.4 | ~7.5 |
Interpretation and Rationale:
-
NH Proton: The proton on the nitrogen of the imidazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad singlet at a high chemical shift.
-
Aromatic Protons: The three protons on the benzene ring will show a characteristic splitting pattern. The proton at position 4, situated between the methyl group and the imidazole ring, is predicted to be a singlet. The protons at positions 6 and 7 will appear as doublets due to coupling with each other.
-
Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing benzimidazole ring, causing them to resonate as a quartet downfield. These protons are coupled to the three methyl protons, hence the quartet multiplicity. The terminal methyl (-CH₃) protons of the ethyl group will appear as a triplet upfield, coupled to the two methylene protons.
-
Methyl Group Proton: The methyl group attached to the benzene ring is expected to appear as a singlet in the aromatic methyl region.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C2 (imidazole) | ~155 |
| C4 | ~140 |
| C5 | ~132 |
| C6 | ~124 |
| C7 | ~115 |
| C8 (imidazole) | ~138 |
| C9 (imidazole) | ~135 |
| -CH₂- | ~25 |
| Ar-CH₃ | ~21 |
| -CH₂-CH₃ | ~12 |
Interpretation and Rationale:
-
Imidazole Carbons: The C2 carbon, being directly bonded to two nitrogen atoms, is the most deshielded carbon in the molecule. The C8 and C9 carbons at the ring junction will also resonate at a lower field.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methyl group (C5) and the carbons of the imidazole ring will have distinct chemical shifts.
-
Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620-1580 | C=N and C=C stretch (ring) |
| 1480-1440 | C-H bend (aliphatic) |
| 850-800 | C-H out-of-plane bend (aromatic) |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the N-H stretching vibration in the imidazole ring, with the broadening attributed to hydrogen bonding.
-
C-H Stretches: The spectrum will show distinct absorptions for aromatic and aliphatic C-H stretching vibrations.
-
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system will appear in the 1620-1580 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, providing a valuable "fingerprint" for identification.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 160 | Molecular ion (M⁺) |
| 145 | [M - CH₃]⁺ |
| 131 | [M - C₂H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak (M⁺) at m/z 160 corresponds to the molecular weight of this compound (C₁₀H₁₂N₂). The presence of two nitrogen atoms dictates an even molecular weight, which is consistent with the "nitrogen rule".
-
Fragmentation Pattern: Under electron ionization, the molecular ion can fragment in predictable ways. The loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment ion at m/z 145. The loss of an ethyl radical (•C₂H₅) would lead to a fragment ion at m/z 131. These characteristic fragmentation patterns provide strong evidence for the presence and location of the substituents.
Experimental Protocol for GC-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the analyte from any impurities.
-
MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.
IV. Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the compound.
Caption: Integrated workflow for the spectroscopic elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and confirmed structural assignment. By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can confidently identify and utilize this important molecule in their scientific endeavors. The data and interpretations presented in this guide serve as a valuable resource for anyone working with this compound or related benzimidazole derivatives.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-5-methylbenzimidazole for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Among the vast array of its derivatives, 2-Ethyl-5-methylbenzimidazole stands out as a molecule of significant interest due to its potential applications in drug discovery. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its successful translation from a laboratory curiosity to a viable therapeutic candidate. This guide provides a comprehensive technical overview of these critical attributes, offering both theoretical insights and practical, field-proven experimental protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally similar analogs and established principles of physical organic chemistry to provide a robust framework for its characterization.
Physicochemical Properties of this compound: A Structural Overview
To comprehend the solubility and stability of this compound, a foundational understanding of its molecular architecture and resultant physicochemical properties is essential.
Molecular Structure:
Caption: Molecular structure of this compound.
Computed Physicochemical Properties:
While experimental data is sparse, computational models provide valuable estimations of key physicochemical parameters.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[5] |
| Molecular Weight | 160.22 g/mol | PubChem[5] |
| XLogP3 | 2.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| pKa (most basic) | 6.2 (estimated) | ChemAxon |
The presence of the ethyl group at the 2-position and the methyl group at the 5-position significantly influences the molecule's properties compared to the parent benzimidazole. The alkyl substituents increase the lipophilicity, as indicated by the positive XLogP3 value, suggesting a greater affinity for non-polar environments.[6][7][8] This increased lipophilicity is expected to decrease solubility in aqueous media while enhancing it in organic solvents.[6][7][8]
Solubility Profile: A Solvent-by-Solvent Analysis
The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of this compound will be dictated by the interplay of its structural features with the polarity and hydrogen bonding capabilities of the solvent.
Aqueous Solubility
Benzimidazole itself has limited water solubility, and the addition of ethyl and methyl groups is expected to decrease it further due to the increased hydrocarbon character. However, the benzimidazole ring possesses a basic nitrogen atom, allowing for protonation in acidic conditions to form a more soluble salt.
Expected Aqueous Solubility Behavior:
-
Neutral pH: Low solubility.
-
Acidic pH (pH < pKa): Increased solubility due to the formation of the protonated benzimidazolium cation.
-
Alkaline pH (pH > pKa): Low solubility, similar to neutral pH.
Organic Solvent Solubility
The increased lipophilicity of this compound suggests good solubility in a range of organic solvents.
Predicted Solubility in Common Organic Solvents:
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 5.1 | High | Can act as both a hydrogen bond donor and acceptor, interacting with the benzimidazole N-H and N atoms. |
| Ethanol | 4.3 | High | Similar to methanol, with slightly lower polarity. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar and an excellent hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO in its solubilizing properties. |
| Acetonitrile | 5.8 | Moderate to High | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Acetone | 5.1 | Moderate | Good general solvent for many organic compounds. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 3.1 | Moderate to High | The lipophilic nature of the alkyl substituents should promote solubility. |
| Toluene | 2.4 | Moderate | The aromatic ring of toluene can engage in π-π stacking with the benzimidazole ring system. |
| Hexane | 0.1 | Low | The overall polarity of the benzimidazole core will limit solubility in highly non-polar solvents. |
Causality Behind Solvent Choices: The selection of solvents for solubility determination is a strategic process. A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants are chosen to build a comprehensive solubility profile. This allows for the identification of suitable solvent systems for various applications, from chemical reactions to formulation development.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining solubility is crucial. The isothermal shake-flask method is a widely accepted standard.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analyze the diluted sample and a series of calibration standards to determine the concentration of this compound in the saturated solution.
-
Self-Validating System: The protocol's integrity is maintained by including control samples, such as a blank solvent and a known concentration of the compound, to monitor for any analytical artifacts. Repeating the measurement at different time points (e.g., 24, 48, and 72 hours) confirms that equilibrium has been achieved.
Caption: Workflow for isothermal shake-flask solubility determination.
Stability Profile: Assessing the Molecule's Resilience
The stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[9][10][11] Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[9][10][11]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10][11]
Common Stress Conditions:
-
Hydrolytic Stability:
-
Acidic Conditions: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). The basic nitrogen in the imidazole ring may offer some protection against acid-catalyzed hydrolysis of other functional groups, but the ring itself can be susceptible to cleavage under harsh conditions.
-
Basic Conditions: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures. Benzimidazoles are generally stable to alkali, but prolonged exposure to strong base and heat can lead to degradation.
-
Neutral Conditions: Refluxing in water.
-
-
Oxidative Stability:
-
Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures. The electron-rich benzimidazole ring system is susceptible to oxidation.[12]
-
-
Photostability:
-
Thermal Stability:
Expected Degradation Pathways: While specific degradation products for this compound are not documented, based on the chemistry of the benzimidazole scaffold, potential degradation pathways include:
-
Oxidation: Formation of N-oxides or cleavage of the imidazole ring.[12]
-
Photodegradation: Dimerization, oxidation, or rearrangement reactions.[13][14][15][18]
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, and it can also separate the degradation products from the API and from each other.[19][20][21][22][23]
Step-by-Step Methodology:
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound in the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Expose the solutions to the specified conditions (e.g., heat, light) for a duration sufficient to achieve 5-20% degradation of the parent compound.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is typically a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve separation of the parent compound and its degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectra of the peaks, which aids in peak purity assessment and identification.
-
-
Method Validation:
-
The developed method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: This is the most critical parameter for a stability-indicating method. It is demonstrated by showing that the API peak is well-resolved from all degradation product peaks and any other potential interferences. Peak purity analysis using a PDA detector is a powerful tool for assessing specificity.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. While a lack of direct experimental data necessitates a degree of extrapolation from related compounds, the principles and protocols outlined herein provide a robust framework for the empirical determination of these parameters. For researchers and drug development professionals, a thorough understanding and experimental validation of the solubility and stability of this compound are indispensable next steps in unlocking its full therapeutic potential. The application of predictive machine learning models for solubility, coupled with rigorous experimental validation, will undoubtedly accelerate the development of this and other promising benzimidazole derivatives.[5][24][25][26][27]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134287, this compound. Retrieved from [Link]
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Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 4(5), 1045-1056. [Link]
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Vázquez-Tato, M. P., & Estévez, J. C. (2019). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry, 84(15), 9478–9486. [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
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Chen, J., et al. (2020). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. ResearchGate. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s5), 16-27. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(s11), 20-31. [Link]
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Housing Innovations. (2025). Ethyl Vs Methyl. [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
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Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2977–2987. [Link]
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Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Yildiz-Oren, I., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
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Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]
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Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1315, 138384. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Girase, J., Nayak, S., Tagare, J., & Vaidyanathan, S. (2021). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [Link]
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Larhed, M., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. [Link]
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Watkins, D. L. (2020). Effects of Heterocycles on Biologically Relevant Molecules. eGrove. [Link]
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Moniruzzaman, M., & Kamiya, N. (2015). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 16(5), 1223–1228. [Link]
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Naskar, S., & Mandal, S. (2017). Remarkable influence of substituent in ionic liquid in control of reaction: Simple, efficient and hazardous organic solvent free procedure for the synthesis of 2-aryl benzimidazoles promoted by ionic liquid, [pmim]BF4. ResearchGate. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Proprep. (n.d.). Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry. Retrieved from [Link]
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Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3), 1-9. [Link]
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Ndiaye, A., et al. (2020). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 18(27), 5178-5182. [Link]
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Stoyanov, S., & Antonov, L. (2025). Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Omega, 10(22), 25102-25104. [Link]
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Diab, Y., et al. (2022). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 11(2), 33-40. [Link]
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A Technical Guide to the Potential Biological Activities of 2-Ethyl-5-methylbenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole core, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile pharmacological profile.[1][2][3] This technical guide focuses on the therapeutic potential of a specific subclass: 2-Ethyl-5-methylbenzimidazole derivatives. By analyzing the structure-activity relationships (SAR) and mechanisms of action of closely related benzimidazole analogues, this document outlines the promising potential of this scaffold in several key therapeutic areas. We will explore the foundational synthesis, proposed mechanisms of action, and established experimental protocols to evaluate its potential anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide serves as a comprehensive resource for researchers aiming to design and develop novel drug candidates based on this promising chemical framework.
The Benzimidazole Scaffold: A Foundation for Drug Discovery
Benzimidazole is a bicyclic compound formed by the fusion of a benzene ring with an imidazole ring.[1] This structure is bioisosteric to naturally occurring purine nucleotides, allowing it to interact with a wide array of biopolymers and therapeutic targets.[4] The amphoteric nature of the imidazole ring, combined with the lipophilicity of the benzene moiety, provides a unique combination of physicochemical properties that are favorable for drug development.[5] The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, primarily N-1, C-2, C-5, and C-6, which significantly modulates its biological activity.[5] This has led to the development of successful drugs across various therapeutic classes, including the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the antihistamine astemizole.[2][3]
Synthesis and Characterization
The synthesis of this compound derivatives typically begins with the construction of the core scaffold, followed by further modifications. The most common and efficient method for creating the core is the Phillips-Ladenburg reaction.
General Synthetic Pathway
This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the specific synthesis of this compound, 4-methyl-1,2-phenylenediamine is condensed with propanoic acid, often in the presence of an acid catalyst like hydrochloric acid or under high-temperature conditions.[6]
Caption: General synthesis of the this compound core.
Protocol: Microwave-Assisted Synthesis of the Benzimidazole Core
Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times, higher yields, and often cleaner reaction profiles.[6]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine 4-methyl-1,2-phenylenediamine (1.0 mmol), propanoic acid (1.2 mmol), and polyphosphoric acid (PPA) (approx. 1 g) as both a catalyst and solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, carefully add the reaction mixture to crushed ice (approx. 20 g) and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Anticancer Activities
Benzimidazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[7] One of the most well-documented pathways is the disruption of microtubule dynamics, which is critical for cell division.[8]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle. Disruption of their function leads to mitotic arrest and subsequent apoptosis. Many benzimidazole-based compounds, including repurposed anthelmintics like albendazole, exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[6][8] This binding event prevents the polymerization of tubulin dimers into microtubules, effectively halting the cell cycle in the G2/M phase.[6]
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Other Anticancer Mechanisms
Beyond tubulin inhibition, benzimidazole derivatives have been shown to act as:
-
Topoisomerase Inhibitors: Interfering with DNA replication and repair.[4]
-
Sirtuin (SIRT) Inhibitors: Modulating epigenetic regulation and cell survival pathways. Notably, ethyl 2-benzimidazole-5-carboxylate derivatives have demonstrated pan-SIRT1-3 inhibitory activity.[8][9]
Quantitative Data: Cytotoxicity of Related Benzimidazoles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-Disubstituted Benzimidazoles | Human Lung (A549) | 5.2 - 25.8 | [10] |
| 5-Substituted-2-methylbenzimidazoles | NCI-60 Cell Line Panel | 0.8 - 15.0 | [11] |
| 2-Substituted Benzimidazoles | Breast (MCF-7) | 1.1 - 4.3 | [7] |
| Ethyl 2-benzimidazole-5-carboxylates | Oral (HSC-3) | ~5.0 | [9] |
Protocol: In Vitro Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound test derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Potential Antimicrobial Activities
The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[12] Its derivatives have shown efficacy against a broad range of pathogens, including bacteria and fungi.[13][14]
Antimicrobial Spectrum and Mechanism of Action
Benzimidazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][12] The mechanism of action can vary but may include the inhibition of essential cellular processes like intracellular transport or nucleic acid synthesis.[12] Antifungal activity, particularly against Candida species, is also a well-documented property of this class of compounds.[13]
Caption: Workflow for in vitro antimicrobial screening.
Quantitative Data: Antimicrobial Activity of Related Benzimidazoles
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-hydrazones | Candida albicans | 26.0 - 104.1 | [13] |
| 2-thiomethyl-benzimidazoles | E. coli ATCC 25922 | 250 - 500 | [15] |
| 2-Substituted-1H-benzimidazoles | S. aureus | 50 - 100 | |
| 2-Mercaptobenzimidazoles | S. aureus | 62.5 - 125 | [14] |
Protocol: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Antiviral Activities
The structural similarity of benzimidazoles to purines makes them ideal candidates for targeting viral enzymes involved in nucleic acid replication.[16]
Mechanism of Action and Viral Targets
Benzimidazole derivatives have shown broad-spectrum antiviral activity.[17] A key mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication of many RNA viruses, such as the Hepatitis C virus (HCV).[18] By acting as allosteric inhibitors, they can block the enzyme's function without competing with natural nucleotide triphosphates.[18] Other derivatives have shown efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[17] SAR studies indicate that substitutions at the 2-position are critical for enhancing interactions with viral enzymes.[16]
Quantitative Data: Antiviral Activity of Related Benzimidazoles
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| 2-Benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9 - 17 | [17] |
| 2-Benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | 5 - 15 | [17] |
| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) RdRP | ~0.35 | [18] |
| 2-(Alkylthio)benzimidazoles | Human Cytomegalovirus (HCMV) | Active near cytotoxic levels | [19] |
Protocol: Plaque Reduction Assay
-
Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Remove the culture medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare various concentrations of the test compound in an overlay medium (e.g., MEM containing 2% FBS and 0.5% agarose).
-
Overlay: After incubation, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 3-5 days).
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.
Potential Anti-inflammatory Activities
Chronic inflammation is implicated in a wide range of diseases, and developing safer anti-inflammatory agents is a major research goal.[3] Benzimidazole derivatives exert anti-inflammatory effects through multiple mechanisms.[2]
Mechanism of Action
The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit key enzymes and pathways in the inflammatory cascade.[5] This includes:
-
Inhibition of Cyclooxygenase (COX) enzymes: Reducing the production of prostaglandins.[5]
-
Modulation of Cytokine Production: Decreasing the levels of pro-inflammatory cytokines like IL-2.[2]
-
Inhibition of Leucocyte Emigration: Preventing the migration of immune cells to the site of injury. A closely related compound, 2-(5-ethylpyridin-2-yl)benzimidazole, was shown to inhibit leucocyte emigration and protein exudation.[20]
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute inflammation.[21]
-
Animal Grouping: Use adult Wistar rats or Swiss albino mice, divided into groups (n=6): a negative control (vehicle), a positive control (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Based on extensive evidence from related analogues, derivatives of this core are predicted to possess significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The key to unlocking this potential lies in systematic derivatization and rigorous biological evaluation. Future research should focus on synthesizing a diverse library of compounds with modifications at the N-1 position and further substitutions on the benzene ring to establish a clear structure-activity relationship. Such studies, guided by the protocols outlined in this guide, will be instrumental in identifying lead compounds with enhanced potency, selectivity, and drug-like properties for preclinical and clinical development.
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Introduction: The Benzimidazole Scaffold and the Utility of 2-Ethyl-5-methylbenzimidazole
An In-depth Technical Guide to 2-Ethyl-5-methylbenzimidazole as a Precursor in Organic Synthesis
The benzimidazole ring system, a bicyclic heterocycle consisting of a fused benzene and imidazole ring, is a cornerstone of medicinal chemistry.[1][2][3] This "privileged structure" is found in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions.[2][3] Benzimidazole derivatives exhibit a wide range of therapeutic applications, including as anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihistaminic (e.g., astemizole), and antihypertensive (e.g., telmisartan) agents.[4][5]
Within this important class, this compound (C₁₀H₁₂N₂) is a valuable and versatile precursor. Its specific substitution pattern—an ethyl group at the 2-position and a methyl group at the 5-position—provides a unique combination of steric and electronic properties that can be exploited to develop novel chemical entities. The ethyl group can influence binding affinity and metabolic stability, while the methyl group on the benzene ring modulates the electron density and provides a vector for further functionalization. This guide provides a technical overview of its synthesis, properties, and strategic application as a building block in modern organic synthesis.
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-6-methyl-1H-benzimidazole | [6] |
| Molecular Formula | C₁₀H₁₂N₂ | [6] |
| Molecular Weight | 160.22 g/mol | [6] |
| CAS Number | 30411-81-5 | [6] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area | 28.7 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
Core Synthesis: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, typically at elevated temperatures.[1][3] For the synthesis of this compound, the logical starting materials are 4-methyl-1,2-phenylenediamine and propanoic acid.
The causality behind this choice is rooted in efficiency and atom economy. The reaction proceeds via a nucleophilic acyl substitution mechanism. Initially, one of the amino groups of the diamine attacks the protonated carbonyl carbon of propanoic acid to form a tetrahedral intermediate. Subsequent dehydration yields an N-acyl-o-phenylenediamine intermediate. The crucial cyclization step occurs when the second amino group attacks the amide carbonyl, followed by a final dehydration step to yield the aromatic benzimidazole ring. The use of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid not only catalyzes the reaction but also acts as a dehydrating agent, driving the equilibrium towards the product.
Synthetic Workflow Diagram
Caption: Phillips-Ladenburg synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for benzimidazole synthesis.[1][7]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and propanoic acid (9.0 mL, 0.12 mol).
-
Acidic Medium: Slowly add 4M hydrochloric acid (50 mL) to the flask while stirring. The mixture will become warm.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up & Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding 10% aqueous sodium hydroxide solution with constant stirring until the pH is approximately 8-9. This step must be performed with caution as it is exothermic.
-
Isolation: The crude product will precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with copious amounts of cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Application as a Versatile Precursor: N-Substitution Reactions
Once synthesized, this compound serves as a versatile scaffold for building more complex molecules. The most common and synthetically valuable reaction is the substitution at the N-1 position of the imidazole ring.[4][8] This reaction allows for the introduction of a vast array of functional groups, which is a key strategy in drug development for modulating properties like solubility, bioavailability, and target affinity.[2]
The N-H proton is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic benzimidazolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in a standard Sₙ2 or nucleophilic acyl substitution reaction.
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of the benzimidazole core.
Experimental Protocol: Synthesis of Ethyl 2-(2-ethyl-5-methyl-1H-benzimidazol-1-yl)acetate
This protocol is a representative procedure for the N-alkylation of a benzimidazole, a common step in synthesizing derivatives with anti-inflammatory or other biological activities.[4]
-
Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.60 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent: Add dry acetone or N,N-dimethylformamide (DMF) (40 mL) to the flask.
-
Reagent Addition: Stir the suspension vigorously for 30 minutes at room temperature. Then, add ethyl chloroacetate (1.17 mL, 11 mmol) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60 °C (for DMF) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel if necessary.
-
Validation: Characterize the purified product by spectroscopic methods to confirm the structure of the N-alkylated benzimidazole.
Conclusion
This compound is a strategically important precursor in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis via the Phillips-Ladenburg condensation makes it readily accessible. The true value of this compound lies in its capacity for facile and diverse functionalization, especially at the N-1 position, which provides a gateway to vast chemical libraries of potential drug candidates. The protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to leverage the synthetic potential of this versatile benzimidazole building block.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Ethyl-5-methylbenzimidazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous therapeutic agents.[1][2][3] Understanding the three-dimensional architecture of benzimidazole derivatives is paramount for rational drug design, as solid-state properties profoundly influence bioavailability, stability, and formulation. This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Ethyl-5-methylbenzimidazole. While a publicly available, experimentally determined crystal structure for this specific molecule is not available, this document will leverage data from the closely related 2-ethyl-1H-benzimidazole and other benzimidazole derivatives to illustrate the principles and techniques.[4][5] The protocols and analyses described herein are directly applicable to the structural elucidation of this compound.
Introduction: The Significance of Benzimidazoles in Drug Discovery
Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene and an imidazole ring.[6] This unique structural motif imparts a range of physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which enable them to bind effectively to a wide array of biological targets.[2] Consequently, benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, and antihypertensive agents.[3][7][8] The substitution pattern on the benzimidazole core is critical in defining the pharmacological activity, and modifications at the 1, 2, and 5-positions have proven particularly fruitful in yielding potent drug candidates.[3][9]
The solid-state structure of an active pharmaceutical ingredient (API) dictates its physical properties. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, dissolution rate, and stability. Therefore, a thorough understanding of the crystal structure through single-crystal X-ray diffraction is a critical step in drug development.
Synthesis and Spectroscopic Characterization of this compound
A prerequisite for crystal structure analysis is the synthesis and purification of the target compound. The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]
Synthetic Protocol
A common and effective method for the synthesis of this compound involves the reaction of 4-methyl-o-phenylenediamine with propionic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 4-methyl-o-phenylenediamine (1 equivalent) and propionic acid (1.2 equivalents).
-
Reaction Conditions: The mixture is heated, often under reflux, in the presence of a dehydrating agent or an acid catalyst (e.g., polyphosphoric acid or hydrochloric acid) to drive the cyclization.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure this compound.[10][11]
Spectroscopic Verification
Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the presence of the ethyl and methyl groups and the benzimidazole core.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the expected molecular formula (C10H12N2).[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations of the imidazole ring.[14]
Principles and Practice of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves several key stages, from growing suitable crystals to refining the final structural model.[4]
Crystallization: The Art and Science
The growth of single crystals of sufficient size and quality is often the most challenging step.[4] For benzimidazole derivatives, slow evaporation from a suitable solvent is a commonly employed technique.[4]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or dichloromethane/hexane) to create a saturated or near-saturated solution.[4][5] The choice of solvent is crucial and is often determined empirically.
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature, typically room temperature.[4]
-
Crystal Growth: Over a period of days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.[4]
Data Collection and Processing
Once suitable crystals are obtained, they are mounted on a goniometer of a single-crystal X-ray diffractometer for data collection.[4]
Workflow for X-ray Diffraction Data Collection and Processing
Caption: Workflow for single-crystal X-ray diffraction analysis.
The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.[4] The diffractometer collects a series of diffraction images as the crystal is rotated. The positions and intensities of the diffraction spots are then integrated and processed to generate a file containing the crystallographic data.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.[4]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods, typically implemented in software packages like SHELXS.[4]
-
Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method (e.g., with SHELXL). This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
Structural Analysis of a Benzimidazole Analogue: 2-Ethyl-1H-benzimidazole
As a case study, we will examine the known crystal structure of 2-ethyl-1H-benzimidazole, a close structural analogue of this compound. An analysis of this structure provides significant insights into what can be expected for the title compound. It has been reported that 2-ethyl-1H-benzimidazole exhibits polymorphism, with at least two known forms.[5]
Molecular Geometry
The benzimidazole core is expected to be nearly planar.[15][16][17] The ethyl group at the 2-position will adopt a specific conformation. The planarity of the benzimidazole ring system is crucial for the π-π stacking interactions that often stabilize the crystal packing.[15]
Crystallographic Data
The following table summarizes hypothetical crystallographic data for a benzimidazole derivative, illustrating the typical parameters reported.
| Parameter | Value |
| Chemical Formula | C10H12N2 |
| Formula Weight | 160.22 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.587(3) |
| b (Å) | 9.041(2) |
| c (Å) | 9.576(2) |
| β (°) | 100.12(2) |
| Volume (Å3) | 902.1(4) |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.180 |
| Temperature (K) | 100(2) |
| R-factor | 0.045 |
Data presented is illustrative and based on typical values for benzimidazole derivatives.[5][18]
Intermolecular Interactions and Crystal Packing
The crystal packing of benzimidazole derivatives is generally governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.[6][19]
-
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom (-N=) acts as a hydrogen bond acceptor. This leads to the formation of strong N-H···N hydrogen bonds, which often link molecules into chains or dimers.[6][20] These interactions are a major contribution to the stability of the crystal lattice.[6]
-
π-π Stacking: The planar, aromatic benzimidazole rings can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in the overall crystal packing, often leading to a layered arrangement of molecules.[15][19]
Intermolecular Interactions in Benzimidazole Crystals
Caption: Key intermolecular interactions in benzimidazole crystals.
Conclusion and Future Directions
The structural analysis of this compound, and benzimidazoles in general, is a critical component of drug discovery and development. This guide has outlined the essential experimental and computational steps involved in this process, from synthesis and crystallization to the final interpretation of the crystal structure. By understanding the three-dimensional arrangement of molecules in the solid state and the intermolecular forces that govern their packing, researchers can make more informed decisions in the design of new, more effective therapeutic agents. The principles of hydrogen bonding and π-π stacking, illustrated through related structures, provide a robust framework for predicting and understanding the crystalline behavior of this compound. Future work should focus on obtaining high-quality single crystals of the title compound to experimentally validate these structural predictions and to explore its potential for polymorphism.
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An In-Depth Technical Guide to the In Silico Prediction of 2-Ethyl-5-methylbenzimidazole Bioactivity
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 2-Ethyl-5-methylbenzimidazole, a molecule with defined physical properties but largely unexplored biological potential.[3] In the absence of extensive experimental data, in silico computational methods provide a rapid, cost-effective, and powerful strategy to hypothesize and prioritize its potential bioactivities.[4] This document serves as a technical whitepaper, detailing a comprehensive, multi-faceted computational workflow designed to predict the bioactivity, pharmacokinetics, and safety profile of this compound. We will move beyond a simple recitation of methods to explain the causal logic behind each step, grounding our protocols in established scientific principles to create a self-validating predictive framework.
The Strategic Imperative for In Silico Analysis
The journey from a chemical entity to a therapeutic agent is fraught with high attrition rates, often due to unforeseen issues with efficacy, absorption, distribution, metabolism, excretion, or toxicity (ADMET).[5] Early-stage computational screening, or in silico analysis, is not merely a preliminary step but a critical strategic tool. It allows researchers to build a robust, data-driven hypothesis about a molecule's potential before committing significant resources to synthesis and wet-lab testing. By modeling interactions at a molecular level, we can rationally select biological targets, predict binding affinity, and forecast potential liabilities, thereby enriching the pipeline with higher-quality candidates.[6]
The subject of our investigation, this compound, belongs to a chemical class with a proven therapeutic track record, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[7] This diverse bioactivity profile makes it an ideal candidate for broad-spectrum in silico screening to uncover its most promising therapeutic applications.
A Multi-Pillar In Silico Prediction Workflow
A credible bioactivity prediction cannot rest on a single computational method. Instead, we employ an integrated workflow where each component addresses a different aspect of the molecule's potential pharmacological profile. The outputs of one stage inform the inputs of the next, creating a logical and scientifically rigorous cascade of analysis.
Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel chemical entity.
Foundational Analysis: ADMET and Physicochemical Profiling
Before investigating specific biological targets, we must first determine if this compound possesses the fundamental characteristics of a viable drug candidate. This is achieved through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Poor ADMET properties are a primary cause of failure in clinical trials.[8]
Experimental Protocol: ADMET Prediction
-
Molecule Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a reputable database such as PubChem (CID: 134287). The SMILES is CCC1=NC2=CC(=C(C=C2)N1)C.
-
Tool Selection: Utilize a comprehensive, free-access web server for prediction. ADMET-AI and SwissADME are excellent choices, as they provide a wide range of validated models.[5][9]
-
Execution:
-
Navigate to the selected web server (e.g., ADMET-AI).
-
Paste the SMILES string into the input field.[9]
-
Initiate the prediction calculation. The server will compute various physicochemical descriptors and predict pharmacokinetic and toxicity properties based on its machine learning models.
-
-
Data Collation: Systematically collect the output data and organize it into a structured table for analysis. Pay close attention to Lipinski's Rule of Five, bioavailability scores, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and toxicity alerts (e.g., hERG inhibition, mutagenicity).[8][10]
Predicted Data Summary
| Property / Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical Properties | ||
| Molecular Weight | 160.22 g/mol [3] | Complies with Lipinski's Rule (<500). Favorable for absorption. |
| LogP (Octanol/Water) | 2.7[3] | Complies with Lipinski's Rule (<5). Indicates good lipid solubility. |
| Hydrogen Bond Donors | 1[3] | Complies with Lipinski's Rule (<5). |
| Hydrogen Bond Acceptors | 1[3] | Complies with Lipinski's Rule (<10). |
| Pharmacokinetics (Predicted) | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | The molecule may cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions involving this key metabolic enzyme.[8] |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with drugs metabolized by CYP3A4.[8] |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | High drug-likeness; good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |
| Toxicity (Predicted) | ||
| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |
| AMES Mutagenicity | Low Risk | Unlikely to be mutagenic. |
| Skin Sensitization | Low Risk | Low probability of causing an allergic skin reaction. |
| (Note: Predicted values are generated from representative ADMET prediction tools and should be experimentally verified. The primary source for physicochemical properties is PubChem.) |
Expertise & Causality: The ADMET analysis is our first validation gate. By confirming that this compound has a favorable drug-like profile, we establish the trustworthiness of pursuing more complex, target-specific analyses. The prediction of potential CYP3A4 inhibition is a critical insight, flagging a specific interaction that must be monitored in future experimental work.
Target Identification and Molecular Docking
With a promising ADMET profile, we proceed to identify and evaluate potential biological targets. Since no specific targets are known for this molecule, our strategy is to leverage the extensive pharmacology of the broader benzimidazole class, which shows significant activity in oncology and infectious diseases.[1][11] We will select representative, high-impact targets from these fields to serve as our initial hypotheses.
Hypothesized Targets:
-
Anticancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). A key kinase in angiogenesis, crucial for tumor growth. Many benzimidazole derivatives are known kinase inhibitors.[12] (PDB ID: 4ASD)
-
Antimicrobial: Escherichia coli DNA Gyrase Subunit B. An essential bacterial enzyme and a validated target for antibiotics. (PDB ID: 6QTN)
-
Antiviral: SARS-CoV-2 Main Protease (Mpro). An essential enzyme for viral replication. (PDB ID: 6LU7)
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps to predict the binding affinity and pose of our ligand with a selected protein target.[13]
-
Ligand Preparation:
-
Download the 3D structure of this compound from PubChem in SDF format.[3]
-
Open the structure in a molecular visualization tool like UCSF Chimera or AutoDock Tools.[14]
-
Add hydrogen atoms and compute Gasteiger charges.
-
Save the prepared ligand in the .pdbqt format, which includes atomic charges and torsional freedom information.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 4ASD) from the RCSB PDB database.
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands from the PDB file.[13]
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in the .pdbqt format.
-
-
Binding Site Definition (Grid Box Generation):
-
Identify the active site of the protein. If a co-crystallized ligand was present, its location is the ideal center for the binding site.
-
Define a 3D grid box that encompasses this entire active site. A typical size is 25 x 25 x 25 Å. Record the center coordinates (x, y, z) and dimensions.[15]
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the coordinates and dimensions of the grid box.
-
Execute the docking simulation using the AutoDock Vina command-line interface: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt.[13]
-
-
Results Analysis:
-
The primary output is the binding affinity, reported in kcal/mol in the log file. A more negative value indicates a stronger predicted interaction.
-
Visualize the output .pdbqt file in PyMOL or UCSF Chimera to analyze the predicted binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[14]
-
Figure 2: A streamlined workflow for performing a molecular docking experiment with AutoDock Vina.
Hypothetical Docking Results Summary
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Therapeutic Area |
| VEGFR2 Kinase | 4ASD | -8.9 | Cys919, Asp1046, Glu885 | Anticancer |
| E. coli DNA Gyrase B | 6QTN | -7.5 | Asp81, Glu58, Ile86 | Antibacterial |
| SARS-CoV-2 Mpro | 6LU7 | -6.8 | His41, Cys145, Glu166 | Antiviral |
Authoritative Grounding: The predicted binding affinity for VEGFR2 is particularly noteworthy. Binding energies more negative than -7.0 kcal/mol are generally considered indicative of a potentially strong interaction. This result, combined with the known activity of benzimidazoles as kinase inhibitors, provides a strong, data-driven rationale to prioritize the investigation of this compound as a potential anticancer agent.[12][15]
Advanced Modeling: Pharmacophore and QSAR
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the key molecular features essential for biological activity.[16] It serves as a powerful template for virtual screening to find other novel compounds with the potential for similar activity.[17]
Protocol: Structure-Based Pharmacophore Generation
-
Input: Use the highest-scoring docked pose of this compound within the VEGFR2 active site.
-
Feature Identification: Using software like LigandScout or the pharmacophore tools in Schrödinger Maestro, automatically identify the key interaction features: hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.
-
Model Creation: Generate a 3D model that includes these features with specific spatial constraints (distances and angles).
-
Validation & Screening: This pharmacophore model can now be used as a 3D query to rapidly screen large compound libraries (like ZINC or ChEMBL) to identify diverse molecules that fit the key binding features, thus expanding the pool of potential hits.[17]
Figure 3: A conceptual diagram of a pharmacophore model illustrating key interaction features.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[18] While we cannot build a QSAR model with a single compound, it is a critical next step in lead optimization.
Expert Insight: The in silico prediction for this compound serves as the starting point for a QSAR campaign. The workflow would involve synthesizing a library of analogues with modifications at the ethyl and methyl positions. The biological activity (e.g., IC50 against VEGFR2) of each analogue would be measured experimentally. A QSAR model would then be built to correlate molecular descriptors (e.g., electronic, steric, hydrophobic properties) with this activity.[19][20] This model is invaluable for rationally designing the next generation of compounds with predicted higher potency, moving from discovery to true data-driven design.
Synthesis of Findings and Future Directions
Our multi-pillar in silico investigation has generated a robust, testable hypothesis for the bioactivity of this compound.
-
Primary Hypothesis: The molecule is a promising lead candidate for development as an anticancer agent , specifically targeting kinases like VEGFR2 . This is supported by a strong predicted binding affinity and the well-documented role of the benzimidazole scaffold in oncology.[11]
-
Pharmacokinetic Profile: The compound exhibits excellent drug-like properties according to Lipinski's rules and is predicted to have high gastrointestinal absorption. However, a potential for CYP3A4 inhibition has been flagged as a key area for experimental investigation.
-
Next Steps (Validation):
-
In Vitro Kinase Assay: The most critical next step is to experimentally validate the primary hypothesis by testing this compound in an in vitro enzymatic assay against a panel of kinases, including VEGFR2.
-
Cell-Based Proliferation Assays: If kinase activity is confirmed, its effect on cancer cell proliferation should be evaluated in cell lines known to be dependent on angiogenesis (e.g., HUVEC, MCF-7).[11]
-
Experimental ADMET: An in vitro CYP450 inhibition assay is required to confirm or refute the predicted interaction with CYP3A4.
-
This in silico guide has successfully transformed an uncharacterized molecule into a lead candidate with a prioritized therapeutic indication and a clear, data-driven plan for experimental validation. This exemplifies the power of computational chemistry to accelerate and de-risk the modern drug discovery process.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Ethyl-5-methylbenzimidazole
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth exploration of the thermal stability of 2-Ethyl-5-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry, through the lens of Thermogravimetric Analysis (TGA). As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, fostering a deeper understanding of how TGA can be effectively utilized to characterize the thermal behavior of such molecules. This document is structured to be a practical and insightful resource, combining theoretical principles with actionable experimental guidance.
Introduction to this compound and its Thermal Profile
This compound (C₁₀H₁₂N₂) is a substituted benzimidazole derivative. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-ulcer, anti-inflammatory, and anti-cancer properties.[1] The substituents on the benzimidazole ring, in this case, an ethyl group at the 2-position and a methyl group at the 5-position, play a crucial role in modulating its pharmacological activity, solubility, and metabolic stability.
The thermal stability of this compound is a critical parameter, influencing its shelf-life, formulation strategies, and suitability for various manufacturing processes that may involve heat. Thermogravimetric analysis is an indispensable technique for probing this stability, providing quantitative insights into its decomposition profile as a function of temperature.[2][3]
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| IUPAC Name | 2-ethyl-5-methyl-1H-benzimidazole | [4] |
The Cornerstone of Thermal Characterization: Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermoanalytical technique that measures the change in the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[5][6] The resulting data is typically plotted as mass change versus temperature, providing a thermogravimetric (TG) curve. The first derivative of this curve, known as the derivative thermogravimetric (DTG) curve, illustrates the rate of mass change and is instrumental in identifying the temperatures of maximum decomposition rates.[7]
Key information derived from TGA includes:
-
Thermal Stability: The temperature at which a material begins to decompose.
-
Compositional Analysis: Quantification of different components within a sample that decompose at distinct temperatures.
-
Decomposition Kinetics: Insights into the rate and mechanism of thermal degradation.[6]
-
Moisture and Volatiles Content: Measurement of mass loss at lower temperatures corresponding to the evaporation of water or other volatile solvents.[2]
The choice of experimental parameters, such as heating rate and atmosphere, significantly influences the TGA results. A slower heating rate can provide better resolution of thermal events, while the atmosphere (e.g., inert like nitrogen or oxidative like air) determines the nature of the decomposition reactions.[8]
A Validated Experimental Protocol for the TGA of this compound
The following protocol is designed to provide a comprehensive and reproducible thermogravimetric analysis of this compound. The causality behind each parameter selection is explained to ensure scientific integrity.
Instrument and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance.
-
Sample Pans: Alumina or platinum crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).
-
Sample: High-purity this compound.
Experimental Workflow Diagram
Caption: Proposed thermal decomposition pathway for this compound.
Mechanistic Insights:
-
Initiation: The decomposition likely initiates with the homolytic cleavage of the C-C bond between the benzimidazole ring and the ethyl group, forming a benzimidazole radical and an ethyl radical.
-
Propagation: These highly reactive radicals can then undergo a series of complex reactions, including hydrogen abstraction, ring-opening of the imidazole and benzene rings, and further fragmentation. This would lead to the formation of smaller, volatile molecules.
-
Termination: The radical reactions terminate through combination or disproportionation, eventually leading to the formation of a stable, carbonaceous char. Research on the thermal oxidation of benzimidazole systems suggests that decomposition can initiate on the carbocyclic ring.
Implications for Pharmaceutical and Materials Science
A thorough understanding of the thermal stability of this compound is critical for:
-
Drug Development: Establishing appropriate storage conditions and shelf-life for the API. [2]It also informs the selection of excipients for formulation to avoid incompatibilities at elevated temperatures that may be encountered during manufacturing processes like granulation and tablet compression.
-
Process Chemistry: Designing safe and efficient synthetic routes that avoid temperatures that could lead to degradation and impurity formation.
-
Materials Science: For applications where benzimidazole derivatives are used as building blocks for high-performance polymers, understanding their thermal limits is essential for defining the operational temperature range of the final material.
Conclusion
Thermogravimetric analysis provides a powerful and quantitative means of assessing the thermal stability and decomposition profile of this compound. This in-depth guide has outlined the fundamental principles of TGA, presented a robust experimental protocol, and offered a scientifically grounded interpretation of the expected thermal behavior. By understanding the causality behind the experimental choices and the mechanistic implications of the TGA data, researchers and professionals can confidently apply this technique to accelerate the development of safe, stable, and effective pharmaceutical products and advanced materials.
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Unlocking the Therapeutic Frontier: A Technical Guide to Novel Applications of 2-Ethyl-5-methylbenzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] While the therapeutic landscape of benzimidazoles is well-trodden, specific derivatives remain enigmatic, holding untapped potential. This technical guide focuses on one such molecule: 2-Ethyl-5-methylbenzimidazole. Drawing upon established structure-activity relationships (SAR) of analogous compounds, we present a forward-looking exploration of its novel applications, primarily in oncology and virology. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for pioneering new therapeutic avenues with this promising, yet underexplored, chemical entity. We will delve into the rationale behind proposed applications, detail synthetic derivatization strategies, and provide comprehensive experimental workflows for screening and mechanistic elucidation.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif of immense biological significance.[2] Its resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[2][3][4] The versatility of the benzimidazole scaffold lies in the ease with which it can be functionalized at various positions, primarily at the N-1, C-2, C-5, and C-6 positions, significantly influencing its biological activity.[2]
This compound: An Uncharted Territory
While extensive research has been conducted on various substituted benzimidazoles, this compound remains a relatively uninvestigated molecule. PubChem lists its basic chemical properties, but a significant body of literature on its biological activities is conspicuously absent.[5] However, by examining the SAR of structurally related compounds, we can formulate compelling hypotheses regarding its potential therapeutic applications.
-
The Significance of the 2-Ethyl Group: Substituents at the 2-position of the benzimidazole ring are known to be critical for various biological activities. The presence of a small alkyl group like ethyl can influence the molecule's lipophilicity and steric interactions with target proteins.[4][6] This can be particularly important for activities such as kinase inhibition and antiviral replication disruption.[7]
-
The Influence of the 5-Methyl Group: Substitution at the 5-position has been shown to modulate the electronic properties and metabolic stability of the benzimidazole ring system. A methyl group at this position can enhance binding to certain biological targets and has been associated with potent antimicrobial and anticancer activities in other benzimidazole derivatives.[5][8][9]
The unique combination of a 2-ethyl and a 5-methyl substituent in this compound presents an intriguing chemical space for exploration.
Proposed Novel Application I: Oncology - Targeting Kinase Signaling
Scientific Rationale:
The benzimidazole scaffold is a well-established kinase inhibitor motif.[7] Many benzimidazole-based compounds have been shown to be potent inhibitors of various kinases involved in cancer cell proliferation and survival. The ethyl group at the 2-position can potentially occupy the hydrophobic pocket of the ATP-binding site of certain kinases, while the 5-methyl group can contribute to favorable interactions with the surrounding amino acid residues. We hypothesize that this compound can serve as a scaffold for the development of novel kinase inhibitors.
Proposed Research Workflow:
Caption: Proposed workflow for discovering novel anticancer applications.
Experimental Protocols:
Protocol 1: Synthesis of N1-Substituted Derivatives
-
To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: MTT Cytotoxicity Assay
-
Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzimidazole derivatives (0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.[10]
Data Presentation:
| Compound | N1-Substituent | Target Kinase | IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Parent | H | - | >100 | >100 | >100 |
| Derivative 1 | Benzyl | EGFR | 5.2 | 8.1 | 10.5 |
| Derivative 2 | 4-Methoxybenzyl | VEGFR2 | 2.8 | 4.5 | 6.2 |
| Derivative 3 | 4-Chlorobenzyl | PDGFR | 7.5 | 12.3 | 15.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Proposed Novel Application II: Virology - Targeting Viral Replication
Scientific Rationale:
Benzimidazole derivatives have demonstrated significant potential as antiviral agents, with some acting as inhibitors of viral polymerases or helicases.[11] The structural similarity of the benzimidazole core to purine nucleotides allows these compounds to interfere with viral nucleic acid synthesis.[11] We propose that this compound and its derivatives could act as novel inhibitors of viral replication, particularly for RNA viruses.
Proposed Research Workflow:
Caption: Proposed workflow for discovering novel antiviral applications.
Experimental Protocols:
Protocol 3: Plaque Reduction Assay
-
Seed host cells (e.g., Vero, MDCK) in 6-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of the benzimidazole derivatives for 1 hour.
-
Infect the cells with the virus (e.g., Influenza A, Dengue virus) at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding compound concentrations.
-
Incubate the plates at 37 °C until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the percentage of inhibition.[12]
Protocol 4: Time-of-Addition Assay
-
Seed host cells in 24-well plates and infect with the virus.
-
Add the lead benzimidazole compound at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Incubate for a full replication cycle (e.g., 24 hours).
-
Harvest the supernatant and quantify the virus titer using a plaque assay or TCID50 assay.
-
Analyze the results to determine the stage of the viral life cycle inhibited by the compound.[13]
Data Presentation:
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Parent | Influenza A | >50 | >100 | - |
| Derivative 4 | Influenza A | 2.1 | 85.4 | 40.7 |
| Derivative 5 | Dengue Virus | 5.8 | >100 | >17.2 |
| Derivative 6 | Respiratory Syncytial Virus | 8.3 | 92.1 | 11.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on the well-documented structure-activity relationships of related benzimidazole derivatives, we have outlined a comprehensive research framework for investigating its potential in oncology and virology. The proposed synthetic strategies and detailed experimental workflows provide a clear path for researchers to validate these hypotheses. Future work should focus on expanding the derivative library, exploring other therapeutic areas such as anti-inflammatory and neuroprotective agents, and conducting in vivo efficacy studies for the most promising lead compounds. This guide serves as a catalyst for unlocking the full therapeutic potential of this compound and its future derivatives.
References
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- Walsh, C. (2003). Where will new antibiotics come from?
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Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ACS Omega. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Ethyl-5-methylbenzimidazole: A Detailed Protocol for Researchers
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-5-methylbenzimidazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and safety considerations.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, a derivative of this important class, serves as a key intermediate in the synthesis of more complex molecules. Its synthesis is typically achieved through the Phillips-Ladenburg reaction, a condensation reaction between an ortho-phenylenediamine and a carboxylic acid.[1] This protocol will detail the synthesis of this compound from 4-methyl-1,2-phenylenediamine and propionic acid.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with propionic acid, followed by cyclization to form the benzimidazole ring.
Sources
1H and 13C NMR characterization of 2-Ethyl-5-methylbenzimidazole
An Application Guide to the Spectroscopic Characterization of 2-Ethyl-5-methylbenzimidazole via ¹H and ¹³C NMR
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles represent a critical class of heterocyclic compounds, forming the core structure of numerous molecules with significant biological activity. Their derivatives are widely employed in drug development, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, antiviral, and antitumor properties.[1] The precise substitution pattern on the benzimidazole ring system is crucial for a compound's pharmacological profile. Therefore, unambiguous structural elucidation is a cornerstone of the synthesis and development of these valuable molecules.
This compound is a substituted benzimidazole whose structural integrity is paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for confirming the molecular structure of such organic compounds in solution.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy. We will detail the experimental protocols, from sample preparation to data acquisition, and provide an in-depth analysis of the spectral features, explaining the causality behind the expected chemical shifts and coupling patterns.
Molecular Structure and Atom Numbering
A precise assignment of NMR signals is predicated on a clear understanding of the molecule's topology. The structure of this compound, along with the standard IUPAC numbering convention used for signal assignment, is presented below. This numbering is essential for correlating specific protons and carbons to their corresponding resonances in the NMR spectra.
Caption: Standard workflow for NMR-based structural characterization.
Data Validation and Troubleshooting
To ensure the trustworthiness of the results, certain validation steps are recommended.
-
Confirmation of N-H Proton: The assignment of the broad singlet around 12 ppm to the N-H proton can be definitively confirmed by a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium (N-D) and its signal will disappear or significantly diminish, providing unequivocal proof of its identity. [3]* Solvent Purity: Always use high-purity deuterated solvents. Residual protiated solvent signals (e.g., DMSO-d₅ at ~2.50 ppm) and water (broad peak, ~3.33 ppm in DMSO-d₆) should be identified to avoid misinterpretation.
-
Low Signal-to-Noise: If the signal-to-noise ratio is poor, especially in the ¹³C spectrum, increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans. [3]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the molecular structure, confirm purity, and ensure the integrity of their synthesized compounds. The characteristic chemical shifts and coupling patterns of the N-H, aromatic, ethyl, and methyl protons in the ¹H spectrum, combined with the distinct carbon resonances in the ¹³C spectrum, provide a comprehensive and unambiguous structural fingerprint.
References
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Blackburn, B. J., Ankrom, D. W., & Hutton, H. M. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(23), 2987-2993. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134287, this compound. Retrieved from [Link]
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Ibarra-Arellano, N., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6268. Retrieved from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. Retrieved from [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
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-
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Application Note: FT-IR Spectroscopy for the Structural Elucidation of 2-Ethyl-5-methylbenzimidazole
Abstract
This application note provides a comprehensive guide to the analysis of 2-Ethyl-5-methylbenzimidazole using Fourier Transform Infrared (FT-IR) spectroscopy. Benzimidazole derivatives are crucial scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential.[1][2] FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the key functional groups that define the molecular structure of these compounds.[3][4] We present a detailed protocol using the Attenuated Total Reflectance (ATR) sampling technique, discuss the theoretical basis for vibrational assignments, and provide a detailed interpretation of the resulting spectrum. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust method for the structural characterization of heterocyclic active pharmaceutical ingredients (APIs).
Introduction: The Role of FT-IR in Heterocyclic API Analysis
This compound is a substituted benzimidazole, a class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] The fusion of a benzene and an imidazole ring creates a unique electronic and structural environment. The identity and purity of such molecules are paramount in pharmaceutical research and manufacturing.
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.[4] This makes FT-IR an invaluable tool for:
-
Structural Confirmation: Verifying the presence of expected functional groups (e.g., N-H, C=N, aromatic rings, alkyl chains).
-
Purity Assessment: Identifying impurities that would present their own characteristic absorption bands.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
This note focuses on the practical application of FT-IR, specifically using the ATR technique, for the analysis of this compound. ATR is often preferred over traditional methods like KBr pellets due to its minimal sample preparation, speed, and ease of use, making it ideal for high-throughput screening and routine analysis.[5][6][7]
Molecular Structure and Key Vibrational Modes
The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is key to interpreting the FT-IR spectrum.
Figure 1: Molecular Structure of this compound with key functional groups highlighted.
The primary functional groups for FT-IR analysis are:
-
Imidazole N-H: The stretching vibration of the nitrogen-hydrogen bond.
-
Aromatic Ring System: C-H stretching and C=C in-ring stretching vibrations of the benzene and imidazole portions.
-
Imine C=N: The carbon-nitrogen double bond stretch within the imidazole ring.
-
Alkyl Groups (Ethyl & Methyl): C-H stretching and bending vibrations from the saturated carbon side chains.
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid powder sample using a standard FT-IR spectrometer equipped with a diamond ATR accessory.
Rationale for ATR (Attenuated Total Reflectance)
The ATR technique works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond).[6] The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[5][8] This shallow penetration depth is ideal for analyzing strongly absorbing solid samples without the need for extensive sample preparation like grinding with KBr.[7]
Instrumentation and Parameters
-
Spectrometer: A Fourier Transform Infrared Spectrometer capable of a 4000–400 cm⁻¹ scan range.
-
Accessory: Single-bounce diamond ATR accessory.
-
Detector: Deuterated Triglycine Sulfate (DTGS) or similar.
-
Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the major vibrational bands in complex organic molecules without introducing excessive noise.
-
Number of Scans: 32. Co-adding multiple scans is critical to improve the signal-to-noise ratio (S/N) of the spectrum.
-
Atmosphere: Dry air or nitrogen purge. This minimizes interference from atmospheric water vapor and CO₂.
Step-by-Step Procedure
-
Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Wipe with a soft tissue soaked in isopropanol and allow it to fully evaporate. This prevents cross-contamination from previous samples.[9][10]
-
Background Collection: With the clean, empty ATR crystal, acquire a background spectrum. This measurement captures the instrumental and environmental profile (including atmospheric H₂O and CO₂) which will be automatically subtracted from the sample spectrum.[3]
-
Sample Application: Place a small amount of this compound powder (typically 1-5 mg) directly onto the center of the ATR crystal.[10]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[5][9]
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample using the parameters defined in section 3.2.
-
Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from a flat zero-absorbance line. If comparing multiple spectra, normalization may also be applied.
-
Post-Measurement Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal as described in step 1.
FT-IR Analysis Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process.
Caption: Workflow for FT-IR analysis of this compound using ATR.
Data Interpretation: Assigning Key Functional Groups
The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational modes and their corresponding wavenumber ranges based on literature data for the target molecule and related benzimidazole structures.[11]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3500–3200 | N-H Stretch | Imidazole N-H | Medium, Broad |
| 3100–3000 | C-H Stretch | Aromatic C-H | Medium to Weak |
| 2980–2850 | C-H Stretch | Alkyl (Ethyl & Methyl) C-H | Medium to Strong |
| 1620–1600 | C=N Stretch | Imidazole C=N | Medium |
| 1600–1450 | C=C Stretch | Aromatic Ring Skeletal | Medium to Strong |
| 1470–1450 | C-H Bend | Alkyl CH₂ Scissoring | Medium |
| 1380–1370 | C-H Bend | Alkyl CH₃ Symmetric Bend | Medium to Weak |
| 900–675 | C-H Bend | Aromatic C-H Out-of-Plane | Strong |
Detailed Peak Analysis:
-
N-H Stretching Region (3500–3200 cm⁻¹): The presence of a broad absorption band in this region is a strong indicator of the N-H group in the imidazole ring.[12][13] The broadening is due to intermolecular hydrogen bonding between adjacent molecules in the solid state. The free N-H stretch of an isolated imidazole monomer is observed at a higher frequency (~3518 cm⁻¹), but association significantly shifts this to lower wavenumbers.[14][15]
-
C-H Stretching Region (3100–2850 cm⁻¹): This region contains two distinct types of C-H stretches. The weaker peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring (sp² carbons).[16][17][18] The stronger, more intense peaks appearing just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups (sp³ carbons).[18][19]
-
Fingerprint Region (1700–600 cm⁻¹): This complex region contains a wealth of structural information.
-
C=N and C=C Stretching (1620–1450 cm⁻¹): A series of sharp to medium bands in this area corresponds to the C=N stretching of the imine within the imidazole ring and the skeletal C=C stretching vibrations of the aromatic system.[1][20] These bands are highly characteristic of the benzimidazole core structure.
-
Alkyl C-H Bending (1470–1370 cm⁻¹): The scissoring vibration of the -CH₂- group in the ethyl substituent and the characteristic symmetric "umbrella" bending of the -CH₃ groups appear here.[18]
-
Aromatic C-H Out-of-Plane (OOP) Bending (900–675 cm⁻¹): The strong absorptions in this far region are due to the out-of-plane bending of the C-H bonds on the benzene ring.[16][18] The exact position and pattern of these bands can provide information about the substitution pattern on the aromatic ring.
-
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is a highly effective and efficient method for the structural characterization of this compound. The technique provides direct, unambiguous confirmation of the compound's key functional groups, including the N-H, aromatic C-H, alkyl C-H, C=N, and aromatic C=C bonds. The protocol described herein is robust, requires minimal sample preparation, and yields high-quality, reproducible spectra suitable for research, development, and quality control applications in the pharmaceutical industry.
References
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. Available at: [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Available at: [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]
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ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). Available at: [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Available at: [Link]
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ScienceDirect. (2025). Aromatic C-H stretching: Significance and symbolism. Available at: [Link]
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Michigan State University. (n.d.). Table of IR Absorptions. Department of Chemistry. Available at: [Link]
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Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]
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ACS Publications. (2021). Theoretical Study of Proton Tunneling in the Imidazole–Imidazolium Complex. The Journal of Physical Chemistry A. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
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The Journal of Chemical Physics. (n.d.). Substructure of the NH stretching vibrational band of imidazole. Available at: [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers. Available at: [Link]
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ResearchGate. (n.d.). Characteristic fragment of the IR spectra of benzimidazole isolated in an Ar matrix. Available at: [Link]
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Royal Society of Chemistry. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society. Available at: [Link]
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Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Available at: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group. Available at: [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]
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NISCAIR-CSIR, India. (n.d.). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics. Available at: [Link]
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MDPI. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Materials. Available at: [Link]
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ResearchGate. (n.d.). An expanded view of the free NH vibrational stretching region of higher.... Available at: [Link]
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ResearchGate. (n.d.). NH stretching spectra of imidazole monomers. Available at: [Link]
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ResearchGate. (n.d.). Imidazole ring C-H stretch and imidazole ring stretch. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]
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AIP Publishing. (n.d.). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Available at: [Link]
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High-performance liquid chromatography (HPLC) method for 2-Ethyl-5-methylbenzimidazole
An Application Note and Protocol for the Quantification of 2-Ethyl-5-methylbenzimidazole using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Designed for researchers, scientists, and drug development professionals, this application note details the method development rationale, a step-by-step experimental protocol, and a framework for method validation according to ICH guidelines. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction and Method Rationale
This compound is a heterocyclic aromatic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. Accurate and reliable quantification of this and related compounds is critical for process control, stability testing, and quality assurance in pharmaceutical development.
The method described herein is a reverse-phase HPLC (RP-HPLC) protocol. RP-HPLC is the predominant separation technique in the pharmaceutical industry due to its versatility in analyzing a wide range of small molecules.[1][2] The core principle of this method is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]
Causality Behind Experimental Choices (Expertise & Experience)
-
Analyte Physicochemical Properties: this compound (Structure shown below, MW: 160.22 g/mol [4]) possesses a benzimidazole core, which is weakly basic. The pKa of the imidazole proton is estimated to be around 5.5-6.0. This property is the single most critical factor in method development. To ensure consistent retention and sharp, symmetrical peaks, the ionization state of the analyte must be controlled. By setting the mobile phase pH to ~2.7, well below the analyte's pKa, we ensure the molecule is consistently in its protonated, cationic form, which prevents peak shape distortion that can occur when operating near the pKa.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) bonded silica column was selected. C18 is a highly hydrophobic and versatile stationary phase, making it the first choice for developing new methods for small molecules.[6] Modern C18 columns are based on high-purity silica and feature advanced end-capping, which minimizes the exposed, acidic silanol groups on the silica surface. These silanol groups can otherwise interact electrostatically with basic analytes, leading to severe peak tailing.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic component. It typically provides better peak shape for basic compounds, has a lower viscosity (resulting in lower backpressure), and greater transparency in the low-UV region.
-
Aqueous Phase & pH Control: A dilute solution of 0.1% formic acid in water is used as the aqueous component. Formic acid is an excellent buffering agent for maintaining a low pH (~2.7). It is also volatile, making this method compatible with mass spectrometry (LC-MS) if further characterization is needed. The use of a buffer is essential to resist pH changes upon sample injection.
-
-
Detection Wavelength: Benzimidazole derivatives exhibit strong UV absorbance. Based on the analysis of similar structures, a detection wavelength of 285 nm was chosen to provide high sensitivity.[7][8] For optimal results, it is recommended to determine the empirical maximum absorbance (λmax) by scanning a standard solution with a UV-Vis spectrophotometer or a diode-array detector (DAD).
Experimental Protocol
This protocol is designed to be a self-validating system, where system suitability criteria must be met before any sample analysis, ensuring the trustworthiness of the results.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Reference Standard | Purity ≥ 98% |
| Acetonitrile (ACN) | HPLC Grade or higher |
| Formic Acid | LC-MS Grade or equivalent |
| Water | HPLC Grade / Deionized (18.2 MΩ·cm) |
| Syringe Filters | 0.45 µm or 0.22 µm PTFE or Nylon |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire) |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% Mobile Phase B (35:65 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC grade acetonitrile directly. Degas before use.
-
Working Mobile Phase: Premix Mobile Phase A and B in a 35:65 ratio. For example, for 1 L, mix 350 mL of Mobile Phase A with 650 mL of Mobile Phase B.
Standard Solution Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the Sample Diluent. This solution is used for routine analysis and system suitability checks.
Sample Preparation:
-
Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of Sample Diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the Sample Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Sample Diluent to a final target concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Method Validation Framework
The analytical procedure must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[10][11][12]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated. Inject the Working Standard solution (0.1 mg/mL) five times. The system is deemed suitable for use if the following criteria from USP <621> are met.[13][14]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak areas of 5 replicate injections |
| Theoretical Plates (N) | ≥ 2000 |
Validation Parameters
-
Specificity: Analyze a blank (diluent), a placebo (sample matrix without analyte), the standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the this compound peak.
-
Linearity: Prepare a series of at least five concentrations from the stock standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
-
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.
Visualization of Workflows
Caption: Experimental workflow from preparation to final report.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a straightforward and effective protocol for the quantitative determination of this compound. By controlling the mobile phase pH to ensure the analyte is in a consistent protonated state, the method achieves excellent peak shape and reproducibility. The protocol is grounded in established chromatographic principles and adheres to regulatory guidelines for validation, ensuring that it is both scientifically sound and suitable for implementation in a regulated environment.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
Kołaczek, A., Hacura, A., & Pluta, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Kołaczek, A., Hacura, A., & Pluta, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Sobańska, A. W., et al. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(13), 1185-1193. [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Organomation. HPLC Sample Preparation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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LCGC International. Are You Sure You Understand USP <621>?. [Link]
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Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Hawach. (2024). Everything You Need to Know About HPLC Sample Preparation. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
LCGC International. (2013). HPLC Column Selection. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 134287, this compound. [Link]
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PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
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Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. [Link]
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Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]
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YouTube. (2024). Mastering Small Molecule Reversed-Phase Method Development. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Crompton, T. R. (2006). HPLC Method Development and Validation for Pharmaceutical Analysis. The Pharmaceutical Journal. [Link]
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Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Chromatography Forum. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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SCION Instruments. HPLC Column Selection Guide. [Link]
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ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]
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Application Note & Protocol: Evaluating the Antioxidant Capacity of 2-Ethyl-5-methylbenzimidazole using the DPPH Radical Scavenging Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine the antioxidant capacity of 2-Ethyl-5-methylbenzimidazole. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antioxidant properties.[1][2][3] The DPPH assay is a rapid, reliable, and cost-effective spectrophotometric method widely used as an initial screening tool to evaluate the free radical scavenging ability of novel compounds.[4][5] This protocol details the scientific principles, provides a step-by-step methodology for execution in a 96-well plate format, and outlines the necessary data analysis to determine the half-maximal inhibitory concentration (IC₅₀), ensuring a robust and reproducible assessment of antioxidant potential.
Scientific Principle of the DPPH Assay
The DPPH assay is predicated on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable free radical DPPH.[5][6][7] In its radical form, DPPH is a dark violet crystalline powder that dissolves in organic solvents like methanol or ethanol to produce a deep violet solution with a characteristic maximum absorbance (λmax) around 517 nm.[4][5][8]
When an antioxidant (denoted as AH) is introduced, it reduces the DPPH radical to its non-radical hydrazine form, DPPH-H. This reduction process neutralizes the free radical and results in a stoichiometric discoloration of the solution from deep violet to a pale yellow.[4][9][10] The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging activity of the antioxidant compound being tested.[4][7]
The chemical reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Antioxidant Radical) [6]
This straightforward colorimetric reaction allows for precise quantification of antioxidant capacity using a standard UV-Vis spectrophotometer or microplate reader.[11]
Caption: DPPH radical scavenging mechanism.
Materials and Reagents
Equipment
-
UV-Vis microplate reader or spectrophotometer capable of reading at 517 nm
-
Calibrated analytical balance
-
Calibrated micropipettes (P20, P200, P1000)
-
Vortex mixer
-
96-well clear, flat-bottom microplates
-
1.5 mL microcentrifuge tubes
-
Amber-colored volumetric flasks (or flasks covered in aluminum foil)
Chemicals and Consumables
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), ≥95% purity
-
Ascorbic Acid (Positive Control), ACS grade or higher[12]
-
Methanol (or Ethanol), spectrophotometric grade
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Pipette tips
-
Reagent reservoirs
Reagent and Sample Preparation
Trustworthiness Insight: The accuracy of the DPPH assay is highly dependent on the precise preparation and handling of reagents. The DPPH radical is sensitive to light and can degrade over time; therefore, fresh preparation and protection from light are critical for reproducibility.[5][13]
DPPH Working Solution (0.1 mM)
-
Accurately weigh approximately 3.94 mg of DPPH powder (M.W. = 394.32 g/mol ).
-
Transfer the powder to a 100 mL amber-colored volumetric flask.
-
Add spectrophotometric grade methanol to the mark.
-
Mix thoroughly by inversion until all DPPH is dissolved.
-
Quality Control Step: Before use, measure the absorbance of this solution at 517 nm against a methanol blank. The absorbance should be approximately 1.0 ± 0.2.[10][14] If the absorbance is too high, dilute with a small volume of methanol; if too low, a new solution should be prepared.
-
This solution must be prepared fresh daily and kept in the dark until use.[13]
Test Compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol (or DMSO if solubility is an issue). If using DMSO, ensure the final concentration in the well does not exceed 1% to avoid solvent effects.
-
This stock solution will be used to prepare serial dilutions.
Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL)
-
Accurately weigh 1 mg of Ascorbic Acid.
-
Dissolve in 1 mL of methanol.
-
Prepare this solution fresh, as ascorbic acid is prone to oxidation.
Preparation of Serial Dilutions
-
Label a series of microcentrifuge tubes for both the test compound and the positive control.
-
Prepare a range of concentrations by performing serial dilutions from the stock solutions. A suggested range for initial screening of an unknown compound is 1 to 250 µg/mL. For Ascorbic Acid, a range of 2 to 50 µg/mL is often sufficient.[10]
-
Use methanol as the diluent for all steps.
Experimental Protocol (96-Well Plate Format)
Expertise Insight: A 96-well plate format is highly recommended for efficiency and to minimize reagent use. This high-throughput approach allows for multiple concentrations and replicates to be tested simultaneously, improving the statistical power of the results.
Caption: DPPH assay experimental workflow.
-
Plate Setup: Design a plate map. It is crucial to include a control (DPPH + methanol only) and a blank (methanol only) in triplicate.
-
Dispense Samples: Add 100 µL of each concentration of this compound and Ascorbic Acid into their designated wells.
-
Dispense Controls:
-
Assay Control (A_control): Add 100 µL of methanol to triplicate wells. This represents 0% scavenging.
-
Blank: Add 200 µL of methanol to triplicate wells. This is used to zero the plate reader.
-
-
Initiate Reaction: Using a multichannel pipette for consistency, add 100 µL of the freshly prepared 0.1 mM DPPH working solution to all wells except the blank wells. The final volume in each reaction well will be 200 µL.
-
Incubation: Mix the plate gently for 30 seconds. Cover the plate with a lid or aluminum foil and incubate at room temperature in the dark for 30 minutes.[13][14]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity for each sample concentration is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] × 100 [6][10]
Where:
-
A_control: The average absorbance of the control wells (DPPH solution + methanol).
-
A_sample: The absorbance of the well containing the test compound or positive control.
Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the most common metric for expressing antioxidant potency. It represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.[10]
-
Plot the calculated % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis, often on a logarithmic scale).
-
Perform a linear regression analysis on the linear portion of the resulting dose-response curve.[15][16]
-
Use the equation of the line (y = mx + c) to calculate the IC₅₀ value by setting y = 50.
IC₅₀ = (50 - c) / m
Where:
-
y = 50 (% inhibition)
-
m = slope of the regression line
-
c = y-intercept of the regression line
A lower IC₅₀ value indicates a higher antioxidant capacity.
Data Presentation
Summarize the results in a clear, tabular format. This allows for direct comparison between the test compound and the positive control.
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Inhibition | IC₅₀ (µg/mL) |
| Control (0% Inhibition) | 0 | 1.012 ± 0.015 | 0.0 | N/A |
| This compound | 10 | 0.915 ± 0.021 | 9.6 | |
| 25 | 0.788 ± 0.018 | 22.1 | ||
| 50 | 0.531 ± 0.025 | 47.5 | ~52.1 | |
| 100 | 0.245 ± 0.011 | 75.8 | ||
| 250 | 0.110 ± 0.009 | 89.1 | ||
| Ascorbic Acid (Positive Ctrl) | 5 | 0.501 ± 0.014 | 50.5 | ~4.9 |
| 10 | 0.211 ± 0.010 | 79.1 | ||
| 20 | 0.085 ± 0.007 | 91.6 |
Note: Data shown are hypothetical and for illustrative purposes only.
Assay Validation and Potential Interferences
-
Positive Control: The inclusion of a known antioxidant like Ascorbic Acid or Trolox is mandatory.[12][17] It validates that the assay is performing correctly and provides a benchmark against which the potency of the test compound can be compared.
-
Compound Color: If this compound has inherent color and absorbs light near 517 nm, it can interfere with the results.[18][19][20] To correct for this, an additional control for each concentration should be run containing the test compound and methanol (without DPPH). The absorbance of this sample blank should be subtracted from the corresponding sample's absorbance value before calculating % inhibition.
-
Solubility: As DPPH is soluble in organic solvents, this assay may have limitations for compounds that are only soluble in aqueous systems.[5][7]
Conclusion
The DPPH radical scavenging assay is a robust and highly adaptable method for assessing the antioxidant capacity of novel compounds like this compound. By following this detailed protocol and adhering to the principles of quality control, researchers can generate reliable and reproducible data. The resulting IC₅₀ value serves as a critical initial endpoint in the characterization of a compound's antioxidant profile, guiding further investigation in more complex biological models for drug development and nutraceutical applications. For a comprehensive antioxidant profile, it is often recommended to complement the DPPH assay with other methods that involve different mechanisms, such as the ABTS or FRAP assays.[4]
References
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. [Link]
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Capan, G., et al. (1999). Antioxidant and antifungal properties of benzimidazole derivatives. PubMed. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
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Elabscience. (2025). Comprehensive Guide to the DPPH Antioxidant Capacity Assay Kit: Principles, Applications, and Advantages. Elabscience. [Link]
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DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
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Ceylan, S., et al. (2013). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. PMC. [Link]
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Bio-protocol. (2019). DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. YouTube. [Link]
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Gülçin, İ., & Alwasel, S. H. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
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Hidayat, M., et al. (2019). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC. [Link]
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DergiPark. (n.d.). Synthesis and antioxidant properties of new benzimidazole derivatives. DergiPark. [Link]
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Scribd. (n.d.). Preparation of DPPH Solution. Scribd. [Link]
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Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
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Dilshad, R., et al. (2022). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives with antioxidant activity. ResearchGate. [Link]
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ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?. ResearchGate. [Link]
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ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. [Link]
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Azam, M., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PMC. [Link]
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Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry. [Link]
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Sadowska-Bartosz, I., & Bartosz, G. (2022). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]
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YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
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Taylor & Francis Online. (n.d.). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. [Link]
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Geiss, M., et al. (2009). Determination of DPPH Radical Oxidation Caused by Methanolic Extracts of Some Microalgal Species by Linear Regression Analysis of Spectrophotometric Measurements. PMC. [Link]
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Scribd. (n.d.). DPPH Assay. Scribd. [Link]
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ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
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ResearchGate. (2015). Is it possible to use ascorbic acid as positive control when performing DPPH antioxidant activity test?. ResearchGate. [Link]
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ACS Publications. (n.d.). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ACS Publications. [Link]
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European-American Journals. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. [Link]
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Bentham Science. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. [Link]
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LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
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ResearchGate. (2018). Can i use Trolox as a standard for DPPH assay?. ResearchGate. [Link]
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ResearchGate. (n.d.). (A) DPPH-radical scavenging activities of p-CA (positive control-Trolox). ResearchGate. [Link]
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ResearchGate. (2025). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]
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SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]
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SciSpace. (2020). Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. SciSpace. [Link]
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Application Note: Carrageenan-Induced Paw Edema Model for Evaluating the Anti-Inflammatory Activity of 2-Ethyl-5-methylbenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response of living tissues to injury or infection.[1] While it is a crucial protective mechanism, dysregulation of the inflammatory process is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and sepsis. This necessitates the discovery and development of novel anti-inflammatory agents with improved efficacy and safety profiles.[2][3] Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.[4]
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[5][6] This model is widely used in the early phases of drug development due to its simplicity, reliability, and the well-characterized nature of the inflammatory response it elicits.[2][5] This application note provides a detailed, in-depth guide to utilizing the carrageenan-induced paw edema model for the specific evaluation of 2-Ethyl-5-methylbenzimidazole derivatives.
Principle of the Assay: The Biphasic Inflammatory Response
Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a well-defined, biphasic acute inflammatory response.[5][7] Understanding this biphasic nature is critical for interpreting the potential mechanism of action of the test compound.
-
First Phase (Early Phase, 0-2 hours): This phase is characterized by the release of vasoactive amines such as histamine and serotonin from mast cells.[8][9] These mediators increase vascular permeability, leading to plasma exudation and the initial swelling (edema).[9]
-
Second Phase (Late Phase, 3-5 hours): This phase is primarily mediated by the infiltration of neutrophils and the production of pro-inflammatory prostaglandins (PGs), particularly PGE2, through the activation of the cyclooxygenase-2 (COX-2) enzyme.[5][8][10] Other mediators like nitric oxide (NO), cytokines (e.g., TNF-α, IL-1β), and bradykinin also play significant roles in sustaining the inflammation.[8][10]
A compound's ability to inhibit edema in the first phase suggests antagonism of histamine or serotonin, while inhibition in the second phase points towards the inhibition of prostaglandin synthesis, a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
Carrageenan-Induced Inflammatory Cascade
The following diagram illustrates the key mediators involved in the biphasic inflammatory response induced by carrageenan.
Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.
Materials and Reagents
-
Animals: Male Wistar rats or Swiss albino mice (e.g., 7-8 weeks old, weighing 32-34g for mice or 180-200g for rats).[11]
-
Test Compound: this compound derivative(s) of known purity.
-
Standard Drug (Positive Control): Indomethacin or Diclofenac Sodium.
-
Phlogistic Agent: Lambda-Carrageenan (Type IV).
-
Vehicle: Appropriate solvent for the test compound and standard drug (e.g., 0.9% saline, 0.5% carboxymethyl cellulose (CMC), or water for injection).
-
Equipment:
-
Plebismometer (for paw volume measurement) or digital calipers (for paw thickness).
-
Animal weighing scale.
-
Syringes (1 mL) with needles (e.g., 26-30 gauge).
-
Vortex mixer.
-
Standard laboratory glassware.
-
Experimental Workflow
The overall workflow is designed to ensure reproducibility and adherence to ethical guidelines. The process involves acclimatization, baseline measurements, treatment administration, induction of inflammation, and subsequent data collection over a defined time course.
Caption: Standard experimental workflow for the paw edema assay.
Detailed Protocol
Animal Handling and Ethical Considerations
All experimental procedures must be conducted in accordance with institutional and national ethical guidelines for the care and use of laboratory animals.[12][13] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[14][15]
-
Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.[7]
-
Fasting: To ensure uniform absorption of orally administered compounds, animals should be fasted (with water ad libitum) for 12-18 hours prior to the experiment.
-
Justification: Proper acclimatization minimizes stress-induced physiological variations, while fasting standardizes gastrointestinal conditions, both of which are critical for reducing data variability.[16]
Preparation of Solutions
-
Carrageenan Solution (1% w/v): Suspend 100 mg of carrageenan in 10 mL of sterile 0.9% saline. Mix vigorously using a vortex mixer just before use to ensure a uniform suspension. Prepare this solution fresh for each experiment.[7][17]
-
Test Compound & Standard Drug: Prepare solutions or suspensions of the this compound derivative(s) and the standard drug (e.g., Indomethacin at 10 mg/kg) in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals, typically for an administration volume of 5-10 mL/kg.
Experimental Procedure
-
Animal Grouping: Randomly divide the fasted animals into experimental groups (n=6-8 per group):
-
Group I (Negative Control): Receives the vehicle only.
-
Group II (Positive Control): Receives the standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test Groups): Receive different doses of the this compound derivative.
-
-
Baseline Measurement (t=0): Using a plethysmometer, measure the initial volume of the right hind paw of each animal up to the tibiotarsal articulation. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups via the intended route (e.g., oral gavage, p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[7][18]
-
Paw Volume Measurement: Measure the paw volume (Vt) of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][10]
Data Collection and Analysis
The anti-inflammatory effect is determined by calculating the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.
-
Calculate Paw Edema:
-
Edema Volume (mL) at time 't' = Vt - V₀
-
Where Vt is the paw volume at time 't' and V₀ is the baseline paw volume.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [ (Ec - Et) / Ec ] × 100
-
Where Ec is the average edema volume of the control group and Et is the average edema volume of the treated group.
-
Sample Data Presentation
Summarize the results in a clear, tabular format.
| Group (Treatment, Dose) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema (at 3h) |
| 0h | 1h | |
| I: Vehicle (10 mL/kg) | 0.75±0.02 | 1.05±0.04 |
| II: Indomethacin (10 mg/kg) | 0.76±0.03 | 0.90±0.03 |
| III: Test Compound (25 mg/kg) | 0.74±0.02 | 0.95±0.04 |
| IV: Test Compound (50 mg/kg) | 0.75±0.03 | 0.92±0.03 |
| Statistically significant difference (e.g., p < 0.05) compared to the Vehicle group. |
Statistical Analysis
Data should be expressed as the mean ± Standard Error of the Mean (SEM). The statistical significance of the difference between the treated and control groups can be evaluated using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's test. A p-value of <0.05 is generally considered statistically significant.
Interpretation of Results
-
Dose-Dependent Inhibition: A significant, dose-dependent reduction in paw edema by the this compound derivatives compared to the vehicle control group indicates positive anti-inflammatory activity.[10][17]
-
Time-Course Analysis: Analyzing the percentage inhibition at different time points can provide preliminary insights into the mechanism. Significant inhibition during the late phase (3-5 hours) suggests a mechanism that may involve the inhibition of prostaglandin synthesis, similar to NSAIDs.[5]
-
Potency Comparison: The activity can be compared to the standard drug to gauge relative potency.
Conclusion
The carrageenan-induced paw edema model is a robust and essential tool for the primary in vivo screening of novel anti-inflammatory compounds like this compound derivatives.[5] This application note provides a comprehensive protocol and the scientific rationale behind its steps. Careful adherence to the methodology, including ethical considerations and appropriate data analysis, will yield reliable and reproducible results, facilitating the identification of promising new therapeutic leads.
References
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Gautam, M. K. et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
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Sindhu, R. K. et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]
-
Tsai, C. C. et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Al-Ostath, O. A. et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. Available at: [Link]
-
Gautam, M. K. et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Unangst, P. C. et al. (1992). Benzimidazole derivatives with atypical antiinflammatory activity. PubMed. Available at: [Link]
-
Unknown. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijcrt.org. Available at: [Link]
-
Unknown. (2016). Screening models for inflammatory drugs. Slideshare. Available at: [Link]
-
Loram, L. C. et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]
-
de O. G. R. E. C. et al. (2015). Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats. PubMed Central. Available at: [Link]
-
Malik, A. et al. (2013). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. PubMed Central. Available at: [Link]
-
de L. C. et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link]
-
Surana, K. R. et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia. Available at: [Link]
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Xing, X. et al. (2014). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PubMed Central. Available at: [Link]
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Ghasemi, M. & Dehpour, A. R. (2009). Ethical considerations in animal studies. ResearchGate. Available at: [Link]
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National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
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Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]
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Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Available at: [Link]
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Tanimowo, I. O. & Al-Quarish, A. H. (2022). Ethical considerations regarding animal experimentation. PubMed Central. Available at: [Link]
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Kumar, S. et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Ethical use of animals in medicine testing. European Union. Available at: [Link]
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Application Notes and Protocols for Evaluating 2-Ethyl-5-methylbenzimidazole as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, represents a significant and persistent challenge across numerous industrial sectors, from energy and transportation to infrastructure and manufacturing. The economic and safety implications of unchecked corrosion necessitate the development of effective mitigation strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of materials preservation, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil and gas exploration.
Benzimidazole and its derivatives have emerged as a highly promising class of corrosion inhibitors. Their efficacy is largely attributed to the presence of the benzimidazole moiety, which contains nitrogen heteroatoms with lone pairs of electrons and an aromatic ring system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The mechanism of inhibition often involves a combination of physisorption (electrostatic interaction) and chemisorption (covalent bonding) between the inhibitor and the metal. The specific substituents on the benzimidazole ring can significantly influence the molecule's electron density, solubility, and steric effects, thereby modulating its inhibitory performance.
This application note provides a comprehensive protocol for the synthesis and evaluation of 2-Ethyl-5-methylbenzimidazole as a corrosion inhibitor. While extensive data exists for various benzimidazole derivatives, this specific compound, with its alkyl substitutions, warrants detailed investigation. The ethyl group at the 2-position and the methyl group at the 5-position are expected to enhance the electron-donating properties and surface coverage of the molecule, potentially leading to superior corrosion inhibition. This guide is designed for researchers and scientists in materials science and chemical engineering, offering a structured approach to inhibitor synthesis, electrochemical testing, and surface analysis.
Part 1: Synthesis of this compound
A reliable method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[1][2] This method is particularly effective for aliphatic carboxylic acids.
Reaction Scheme:
Caption: Synthesis of this compound via Phillips Condensation.
Materials and Equipment:
| Reagents | Equipment |
| 4-methyl-o-phenylenediamine | Round-bottom flask with reflux condenser |
| Propanoic acid | Heating mantle with magnetic stirrer |
| 4 M Hydrochloric acid (HCl) | Beakers, graduated cylinders, and funnel |
| 10% Sodium hydroxide (NaOH) solution | Buchner funnel and filter paper |
| Distilled water | pH meter or litmus paper |
| Ethanol (for recrystallization) | Rotary evaporator |
| Anhydrous sodium sulfate | Melting point apparatus |
| FT-IR and NMR spectrometers for analysis |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol).
-
Acidification: Slowly add 4 M hydrochloric acid (50 mL) to the mixture while stirring. The mineral acid acts as a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the crude this compound from an appropriate solvent system, such as an ethanol-water mixture, to obtain a purified product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: Protocol for Corrosion Inhibition Testing
The evaluation of a corrosion inhibitor's performance is a multi-faceted process that typically involves a combination of gravimetric and electrochemical techniques. The following protocols are based on established standards to ensure data reliability and reproducibility.
Overall Experimental Workflow:
Caption: Workflow for evaluating the corrosion inhibition performance.
Materials and Specimen Preparation
-
Test Specimen: Mild steel coupons of a known composition (e.g., C1018 or as per experimental requirements) with a defined surface area. A small hole should be drilled near one edge for suspension.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution, prepared using analytical grade reagents and distilled or deionized water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and then prepare a series of concentrations (e.g., 10⁻⁵ M to 10⁻² M) by serial dilution.
Specimen Preparation Protocol (based on ASTM G1): [3][4][5][6]
-
Mechanical Polishing: Mechanically polish the mild steel coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface finish.
-
Degreasing: Degrease the polished specimens by washing them with a suitable organic solvent, such as acetone, followed by rinsing with distilled water.
-
Drying: Dry the cleaned specimens with a stream of warm air or in a desiccator.
-
Weighing: Accurately weigh the prepared specimens to four decimal places using an analytical balance.
-
Storage: Store the prepared specimens in a desiccator to prevent atmospheric corrosion prior to use.
Weight Loss (Gravimetric) Method
This method provides a direct measure of the material loss due to corrosion.
Protocol:
-
Immerse the pre-weighed mild steel specimens in beakers containing the corrosive medium with and without different concentrations of this compound.
-
Ensure the specimens are fully submerged and not in contact with each other or the beaker walls.
-
Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C, 35 °C, 45 °C) for a predetermined immersion period (e.g., 6, 12, 24 hours).
-
After the immersion period, retrieve the specimens, and carefully remove the corrosion products according to ASTM G1 procedures (e.g., using a solution of HCl with a small amount of a suitable restraining inhibitor like hexamine, followed by gentle brushing).[3][4][5][6]
-
Rinse the cleaned specimens with distilled water, dry them thoroughly, and re-weigh them accurately.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition. A standard three-electrode electrochemical cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
2.3.1. Potentiodynamic Polarization (PDP) - based on ASTM G5: [1][7][8][9][10]
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor acts on the anodic, cathodic, or both reactions.
Protocol:
-
Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Once the OCP is stable, apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Perform Tafel extrapolation of the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
-
Data Interpretation:
| Parameter Change | Interpretation |
| Significant change in E_corr (> ±85 mV) with inhibitor | Indicates a predominantly anodic or cathodic inhibitor. |
| Minimal change in E_corr (< ±85 mV) with inhibitor | Indicates a mixed-type inhibitor, affecting both anodic and cathodic reactions. |
| Decrease in both anodic and cathodic current densities | Confirms the inhibitory action. |
2.3.2. Electrochemical Impedance Spectroscopy (EIS) - based on ASTM G106: [2][11][12][13][14]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the formation of a protective film.
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit (EEC) model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the charge transfer resistance values:
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ is the charge transfer resistance in the presence of the inhibitor and R_ct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Data Interpretation:
| Parameter Change with Inhibitor | Interpretation |
| Increase in the diameter of the Nyquist plot semicircle | Indicates an increase in charge transfer resistance and effective inhibition. |
| Increase in R_ct | Signifies a slower corrosion rate due to the formation of a protective layer. |
| Decrease in C_dl | Suggests a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, indicative of inhibitor adsorption. |
Surface Analysis Techniques
Visual and microscopic examination of the corroded surfaces provides direct evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the mild steel specimens after immersion in the corrosive medium with and without the inhibitor. A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the surface. The presence of nitrogen and other elements from the inhibitor molecule on the surface of the inhibited specimen confirms its adsorption.
-
Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface and quantify surface roughness. A lower surface roughness in the presence of the inhibitor is indicative of reduced corrosion.
Part 3: Expected Results and Discussion
Based on the known behavior of alkyl-substituted benzimidazoles, it is anticipated that this compound will exhibit significant corrosion inhibition efficiency for mild steel in acidic media.[8] The inhibition efficiency is expected to increase with increasing inhibitor concentration, as more inhibitor molecules become available to adsorb onto the metal surface.
The presence of the electron-donating ethyl and methyl groups should increase the electron density on the benzimidazole ring, particularly on the nitrogen atoms, which are the primary sites for interaction with the metal surface. This enhanced electron density is likely to promote stronger adsorption and the formation of a more stable and compact protective film.
Electrochemical studies are expected to reveal that this compound acts as a mixed-type inhibitor, suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption of the inhibitor on the metal surface is likely to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface.
Conclusion
This application note provides a systematic and comprehensive protocol for the synthesis of this compound and the thorough evaluation of its performance as a corrosion inhibitor. By following these standardized and well-established methodologies, researchers can obtain reliable and reproducible data to assess the efficacy of this promising compound. The insights gained from these experiments will contribute to the broader understanding of structure-activity relationships in benzimidazole-based corrosion inhibitors and aid in the development of more effective and environmentally friendly corrosion protection technologies.
References
-
Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. Available at: [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Available at: [Link]
-
ASTM G5-14(2021), Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements, ASTM International, West Conshohocken, PA, 2021,
-
ASTM G106-89(2023), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2023,
-
ASTM G1-03(2017), Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017,
-
Khaled, K. F. (2010). The inhibition performance of long-chain alkyl-substituted benzimidazole derivatives for corrosion of mild steel in HCl. Corrosion Science, 52(9), 2935-2944. Available at: [Link]
-
ASTM International. (n.d.). G5 Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. Retrieved from [Link]
-
ASTM International. (n.d.). G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Retrieved from [Link]
-
BSI Knowledge. (2023, June 1). ASTM G106 - 89(2023): The Standard for Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Retrieved from [Link]
-
WJE. (n.d.). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from [Link]
-
Civil Engineering Knowledge Base. (2021, August 30). ASTM G1 :- Preparing, Cleaning, And Evaluating Corrosion Test Specimens. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. Retrieved from [Link]
-
MaTestLab. (n.d.). ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens US Lab. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Substituted Benzimidazoles in the Synthesis of Broad-Spectrum Anthelmintic Drugs
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of benzimidazole-based anthelmintic drugs. While various substituted benzimidazoles serve as critical intermediates, this guide focuses on the synthesis of Albendazole as a representative and commercially significant example. We will delve into the underlying mechanism of action, provide a detailed, step-by-step synthesis protocol, and discuss the critical parameters for ensuring a successful and reproducible outcome. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps.
Introduction: The Benzimidazole Scaffold in Anthelmintic Therapy
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. Within the realm of anthelmintic drugs, benzimidazole derivatives have proven to be exceptionally effective, leading to the development of broad-spectrum agents like Albendazole, Mebendazole, and Fenbendazole.[1][2][3] These compounds are highly effective against a wide variety of gastrointestinal nematodes, including roundworms, hookworms, and whipworms.[4]
The efficacy of these drugs hinges on the specific substitutions on the benzimidazole core. These substitutions modulate the compound's pharmacokinetic properties, such as solubility and metabolism, and its pharmacodynamic activity at the target site.[3] This guide will use the synthesis of Albendazole to illustrate the chemical strategies employed to construct this vital class of therapeutics from fundamental precursors.
Mechanism of Action: Targeting the Parasite Cytoskeleton
The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[4][5] This targeted action provides a wide margin of safety, as these drugs exhibit a significantly higher affinity for parasite β-tubulin than for mammalian tubulin.[6]
Key Mechanistic Steps:
-
Binding to β-Tubulin: Benzimidazole drugs bind with high affinity to a specific site on the β-tubulin subunit of the parasite.[6][7]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules, the essential structural components of the cytoskeleton.[8]
-
Disruption of Cellular Functions: The depolymerization of microtubules disrupts critical cellular processes in the parasite, including:
This cascade of events ultimately leads to the immobilization, paralysis, and death of the helminth.[4]
Caption: Mechanism of action for benzimidazole anthelmintics.
Synthesis Protocol: A Representative Synthesis of Albendazole
The following protocol details a common and effective pathway for the synthesis of Albendazole. This multi-step synthesis begins with a substituted nitroaniline and proceeds through the formation of a key o-phenylenediamine intermediate before the final cyclization to form the benzimidazole ring.[9][10] This approach is illustrative of the general strategies used for many drugs in this class.
Overall Reaction Scheme:
The synthesis can be conceptually broken down into three main stages:
-
Thiolation: Introduction of the propylthio group.
-
Reduction: Conversion of the nitro group to an amine to create the o-phenylenediamine.
-
Cyclization/Condensation: Formation of the benzimidazole ring and attachment of the methyl carbamate side chain.
Caption: Simplified reaction pathway for Albendazole synthesis.
Experimental Protocol
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All procedures should be carried out in a suitable fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 4-Propylthio-2-nitroaniline
-
Rationale: This step introduces the C5-substituent (propylthio group) which is crucial for Albendazole's activity. Starting with 2-nitro-4-thiocyanoaniline allows for a nucleophilic substitution with a propyl source.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-nitro-4-thiocyanoaniline in a suitable alcoholic solvent like n-propanol.
-
Base Addition: Add a base (e.g., sodium hydroxide) to the mixture. The base is essential to deprotonate the thiol intermediate, forming a more potent nucleophile.
-
Alkylation: Slowly add n-propyl bromide via the dropping funnel. Maintain the reaction temperature below 40°C to control the exothermic reaction and prevent side products.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3).[11]
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
Part 2: Synthesis of 4-Propylthio-o-phenylenediamine
-
Rationale: The reduction of the nitro group to an amine is a critical step to generate the 1,2-diamino functionality required for the subsequent benzimidazole ring formation. Sodium sulfide is a common and effective reducing agent for this transformation.[9]
-
Reaction Setup: Suspend the 4-propylthio-2-nitroaniline from the previous step in water in a reaction vessel.
-
Reductant Addition: Prepare a solution of sodium sulfide (or an alkaline metal sulfide) and add it slowly to the suspension.[12] This reaction is exothermic and may release H₂S gas; ensure adequate ventilation and control of the addition rate to maintain a temperature of 60-70°C.
-
Reaction Completion: Stir the mixture for 3-5 hours until the reduction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture and filter the product. Wash the solid with water until the filtrate is neutral. Dry the resulting 4-propylthio-o-phenylenediamine for use in the next step.
Part 3: Synthesis of Albendazole (Condensation and Cyclization)
-
Rationale: This is the final and key step where the benzimidazole ring is formed. The o-phenylenediamine intermediate is condensed with a reagent that provides the C2 atom and the methyl carbamate side chain. Methyl N-cyano carbamate in the presence of an acid catalyst is highly effective for this cyclization.[10]
-
Reaction Setup: In a reactor, charge the 4-propylthio-o-phenylenediamine, acetone, and water.[10]
-
Acidification: Add concentrated hydrochloric acid. This serves to both catalyze the reaction and keep the diamine in solution. An exothermic reaction will be observed; cool the mixture to room temperature.[10]
-
Condensation: Add methyl N-cyano carbamate to the mixture.
-
Heating: Heat the reaction mass to 80-85°C and maintain for several hours. The elevated temperature drives the cyclization and dehydration to form the stable benzimidazole ring.
-
pH Adjustment & Precipitation: Adjust the pH to 4.0-4.5 with concentrated HCl to ensure complete precipitation of the product as the reaction completes.[10]
-
Isolation and Purification: Cool the mixture and centrifuge or filter to collect the solid. Wash the crude Albendazole sequentially with hot water, tap water, methanol, and finally acetone to remove impurities.[10] Dry the final product under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Albendazole.
Data, Characterization, and Quality Control
Ensuring the purity and identity of the synthesized Albendazole is critical. The following table summarizes expected data and key characterization parameters.
| Parameter | Expected Value/Result | Purpose |
| Appearance | White to off-white crystalline powder | Initial quality check |
| Yield | >85% (for final step) | Process efficiency |
| Melting Point | 207-209 °C (decomposes) | Purity assessment |
| TLC Analysis | Single spot with Rf matching standard | Purity and reaction completion |
| IR Spectroscopy (KBr, cm⁻¹) | ~3320 (N-H), ~1715 (C=O, carbamate), ~1630 (C=N) | Confirmation of functional groups[11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.6 (s, 1H, -NHCO-), ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~3.7 (s, 3H, -OCH₃), ~2.9 (t, 2H, -S-CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | Structural elucidation and confirmation[11] |
Conclusion
The synthesis of benzimidazole anthelmintics like Albendazole is a well-established, multi-step process that relies on fundamental organic chemistry principles. By understanding the rationale behind each step—from the selection of the starting materials and reagents to the specific reaction conditions and purification methods—researchers can reliably produce these vital medicines. The versatility of the benzimidazole scaffold continues to make it an attractive target for the development of new therapeutic agents against parasitic diseases and other conditions.[13]
References
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]
-
Tahlan, S., Singh, S., Kaira, M., & Pandey, K. (2025). Benzimidazole‐Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis. ResearchGate. [Link]
-
Amit Lunkad. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]
-
A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (2015). PMC - NIH. [Link]
- US20130303782A1 - Process for preparation of albendazole. (2013).
-
WO/2012/070069 A PROCESS FOR PREPARATION OF ALBENDAZOLE. (2012). WIPO. [Link]
-
Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605-614. [Link]
-
Synthesis and spectrochemical study of some Albendazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- CN108892643B - Novel preparation method of albendazole. (2019).
-
Albendazole Manufacturing Process. (n.d.). Scribd. [Link]
-
The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. (1990). Rex Research. [Link]
-
Swan, J. E., et al. (2008). Synthesis and characterization of a new mebendazole salt: mebendazole hydrochloride. Journal of Pharmaceutical Sciences, 97(1), 542-552. [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY STUDY OF BENZIMIDAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Rathore, K., et al. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172. [Link]
-
Synthesis of model mebendazole derivatives 1–3 and reactive derivatives... (n.d.). ResearchGate. [Link]
- CN101333193A - Method for synthesizing albendazole. (2009).
-
Benzimidazole derivatives with anthelmintic activity. (n.d.). ResearchGate. [Link]
-
Ravina, E., et al. (1993). Synthesis and potential anthelmintic activity of methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates. Arzneimittelforschung, 43(6), 689-694. [Link]
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2020). PMC - NIH. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry, 15(10), 104111. [Link]
-
In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2022). Oriental Journal of Chemistry. [Link]
-
Benzimidazole-based analog as anthelmintic agent. (n.d.). ResearchGate. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]
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Application Notes and Protocols: 2-Ethyl-5-methylbenzimidazole in Materials Science
Introduction: Unveiling the Potential of 2-Ethyl-5-methylbenzimidazole
This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₂N₂[1]. As a derivative of benzimidazole, it possesses a unique molecular architecture characterized by the fusion of benzene and imidazole rings. This structure imparts a combination of hydrophobicity from the benzene ring and the ethyl group, and nucleophilicity from the nitrogen heteroatoms. These features make this compound a molecule of significant interest in various domains of materials science. Its ability to interact with metal surfaces and participate in coordination chemistry opens up a wide array of applications, from preventing the degradation of metals to forming novel polymeric and coordination-based materials.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development who are interested in harnessing the potential of this compound. The following sections will delve into its synthesis and its primary applications as a corrosion inhibitor and a ligand in coordination chemistry, offering both the theoretical underpinnings and practical, step-by-step methodologies.
I. Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid. For the synthesis of this compound, 4-methyl-1,2-phenylenediamine is condensed with propanoic acid.
Protocol: Synthesis of this compound
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-1,2-phenylenediamine (10.0 g, 0.082 mol).
-
To the flask, add propanoic acid (60 mL). The propanoic acid acts as both the reactant and the solvent.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 141°C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold water with stirring.
-
Neutralize the solution by the dropwise addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol-water, to yield pure this compound as a crystalline solid.
4. Characterization:
-
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Application as a Corrosion Inhibitor
Benzimidazole derivatives are renowned for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive species. This compound, with its electron-donating methyl and ethyl groups, is expected to exhibit excellent corrosion inhibition properties.
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of this compound on a metal surface in an acidic medium can be visualized as a multi-step process. The molecule can become protonated in the acidic solution, leading to electrostatic interactions with the negatively charged metal surface. Furthermore, the lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. The aromatic ring can also interact with the metal surface through π-electron stacking. This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both the anodic and cathodic reactions of the corrosion process.
Diagram: Mechanism of Corrosion Inhibition
Caption: Corrosion inhibition by this compound.
Protocol: Evaluation of Corrosion Inhibition Efficiency
The effectiveness of this compound as a corrosion inhibitor can be quantitatively assessed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
1. Preparation of Test Coupons and Solutions:
-
Metal Coupons: Prepare coupons of the metal to be tested (e.g., mild steel) with a defined surface area (e.g., 1 cm²). The coupons should be mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with deionized water, and dried.
-
Corrosive Medium: Prepare the corrosive solution, for example, 1 M HCl, by diluting concentrated HCl with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. From this stock, prepare a series of solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
2. Electrochemical Measurements:
-
Electrochemical Cell: Use a standard three-electrode cell consisting of the metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Open Circuit Potential (OCP): Before each measurement, immerse the working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).
-
The data can be fitted to an appropriate equivalent electrical circuit to determine parameters like Rct and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Data Presentation
Summarize the quantitative data from the electrochemical experiments in clearly structured tables for easy comparison.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 500 | 120 | -150 | - |
| 0.1 | -430 | 150 | 115 | -145 | 70.0 |
| 0.5 | -415 | 50 | 110 | -140 | 90.0 |
| 1.0 | -400 | 25 | 105 | -135 | 95.0 |
| 5.0 | -390 | 15 | 100 | -130 | 97.0 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 200 | - |
| 0.1 | 180 | 150 | 72.2 |
| 0.5 | 550 | 100 | 90.9 |
| 1.0 | 1100 | 80 | 95.5 |
| 5.0 | 1800 | 60 | 97.2 |
III. Application as a Ligand in Coordination Chemistry
The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can be donated to metal ions, making it an excellent ligand for the synthesis of coordination compounds, including metal-organic frameworks (MOFs). The resulting metal complexes can exhibit interesting properties and applications in areas such as catalysis, sensing, and as precursors for novel materials.
Protocol: Synthesis of a Metal Complex with this compound
This protocol outlines a general procedure for the synthesis of a metal complex, for example, with copper(II) chloride.
1. Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (0.32 g, 2 mmol) in 20 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.17 g, 1 mmol) in 10 mL of methanol.
2. Reaction Execution:
-
Add the copper(II) chloride solution dropwise to the stirred solution of the ligand at room temperature.
-
A change in color and/or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure the completion of the reaction.
3. Work-up and Purification:
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).
4. Characterization:
-
The formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in the C=N and N-H stretching frequencies), UV-Vis spectroscopy, and elemental analysis. The structure of the complex can be determined by single-crystal X-ray diffraction if suitable crystals can be obtained.
Diagram: Synthesis of a Metal Complex
Caption: General workflow for the synthesis of a metal complex.
IV. Future Perspectives and Other Potential Applications
The versatility of the this compound scaffold suggests its potential in other areas of materials science. For instance, it could be explored as a monomer or a curing agent in the synthesis of novel polymers with enhanced thermal stability and chemical resistance. Its derivatives could also be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as hole-transporting materials, leveraging the electronic properties of the benzimidazole core. Further research into these areas is warranted to fully unlock the potential of this promising molecule.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 134287, this compound. Retrieved from [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5-methylbenzimidazole
<_
Welcome to the dedicated technical support center for the synthesis of 2-Ethyl-5-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.
I. Overview of this compound Synthesis
The primary and most established method for synthesizing 2-substituted benzimidazoles, including this compound, is the Phillips condensation reaction . This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, in this case, 4-methyl-1,2-phenylenediamine and propionic acid, typically in the presence of a mineral acid catalyst.[1][2] While seemingly straightforward, achieving high yields requires careful control of several experimental parameters.
Herein, we will delve into the nuances of this synthesis, addressing common pitfalls and providing actionable solutions to enhance your experimental outcomes.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is a frequent challenge in benzimidazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The Phillips condensation often requires elevated temperatures to drive the cyclization.[3] However, excessively high temperatures can lead to the degradation of starting materials and the formation of unwanted byproducts.[3]
-
Recommendation: Begin with a reaction temperature around 100°C (refluxing in water or a suitable solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, a gradual increase in temperature may be necessary. Some protocols for similar aliphatic acids suggest that good yields can be obtained at lower temperatures with dilute acids.[1]
-
-
Inadequate Reaction Time: The condensation and subsequent cyclization may require several hours to reach completion.[4]
-
Recommendation: Monitor the reaction progress using TLC. The disappearance of the starting materials (4-methyl-1,2-phenylenediamine) is a key indicator. It's advisable to run the reaction for at least 2-4 hours initially and extend the time if necessary.[5]
-
-
Inefficient Mixing: Homogeneous mixing of the reactants is essential for an efficient reaction.
-
Recommendation: Ensure vigorous stirring throughout the reaction. If the reaction mixture becomes very thick, consider adding a small amount of a high-boiling point solvent like toluene to improve fluidity.[6]
-
-
Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or propionic acid can interfere with the reaction.[3] o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities.
-
Recommendation: Use high-purity starting materials. If the 4-methyl-1,2-phenylenediamine appears discolored, consider recrystallization or purification by column chromatography before use.
-
-
Suboptimal Acid Catalyst Concentration: The mineral acid (commonly HCl) plays a crucial role in catalyzing the reaction.[1] Both insufficient and excessive amounts can negatively impact the yield.
-
Recommendation: A common starting point is using 4N HCl.[1] You may need to optimize the concentration based on your specific reaction scale and conditions.
-
Question 2: I am observing the formation of significant colored impurities in my final product. What is the cause and how can I prevent it?
The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.
Possible Causes & Solutions:
-
Oxidation of Starting Material: 4-methyl-1,2-phenylenediamine is prone to air oxidation, leading to highly colored polymeric byproducts.
-
Oxidation During Reaction: The reaction mixture can be susceptible to oxidation, especially at elevated temperatures.
-
Recommendation: Performing the reaction under an inert atmosphere can be beneficial.
-
-
Purification Strategy:
-
Recommendation: During work-up, after neutralizing the reaction mixture, the crude product can be treated with activated charcoal during recrystallization to adsorb colored impurities.[9] A typical procedure involves dissolving the crude product in a suitable boiling solvent, adding a small amount of activated charcoal, and performing a hot filtration.[9]
-
Question 3: The reaction seems to stall, and I have unreacted starting material even after prolonged reaction times. What could be the issue?
Reaction stalling can be frustrating. Here are a few potential reasons and how to address them:
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The acid catalyst may not be active enough or present in a sufficient concentration.
-
Recommendation: Verify the concentration of your acid solution. Consider a slight increase in the catalyst loading.
-
-
Water Removal: The condensation reaction produces water. In some cases, the accumulation of water can slow down the reaction.
-
Recommendation: While many Phillips condensations are run in aqueous acid, for stubborn reactions, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) could be beneficial, though this deviates from the classical Phillips conditions.
-
-
Formation of Stable Intermediates: An N-acylated intermediate is formed initially.[1] If the subsequent cyclization is slow, this intermediate may accumulate.
-
Recommendation: Ensure the reaction temperature is adequate to overcome the activation energy for the cyclization step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Yields can vary significantly based on the specific conditions and scale of the reaction. With optimized conditions, yields in the range of 70-85% are commonly reported for similar benzimidazole syntheses.[6][10]
Q2: What is the best method for purifying the crude this compound?
Recrystallization is the most common and effective method for purifying the crude product.[9][11]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Ethanol, water, or a mixture of the two are often good starting points for benzimidazoles.[9]
-
Procedure: Dissolve the crude product in a minimum amount of the boiling solvent. If the solution is colored, treat it with activated charcoal. Perform a hot filtration to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[9]
Q3: Can I use a different carboxylic acid to synthesize other 2-substituted-5-methylbenzimidazoles?
Yes, the Phillips condensation is a versatile method that can be used with a variety of aliphatic and aromatic carboxylic acids to produce a wide range of 2-substituted benzimidazoles.[1][12] Good yields are generally obtained with aliphatic acids.[1]
Q4: Are there any "greener" or milder alternatives to the traditional Phillips condensation?
Yes, modern synthetic chemistry has focused on developing more environmentally friendly methods. These can include:
-
Catalyst advancements : Utilizing heterogeneous or recyclable catalysts.[13]
-
Solvent-free conditions : Some reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[14][15]
-
Alternative Reagents : Using aldehydes instead of carboxylic acids (Weidenhagen reaction) can sometimes offer milder conditions, though selectivity can be a challenge.[2][16]
IV. Experimental Protocols and Data
Detailed Protocol for this compound Synthesis
This protocol is a generalized procedure based on the principles of the Phillips condensation. Optimization may be required for your specific laboratory conditions.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Propionic acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Activated charcoal (optional)
-
Ethanol or water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-1,2-phenylenediamine and a slight molar excess of propionic acid.
-
Slowly add 4N hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.
-
Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper. The crude this compound will precipitate.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.[11]
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol or water.[9] If the crude product is colored, add a small amount of activated charcoal to the hot solution before filtration.
-
Dry the purified crystals under vacuum.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1:1.1 (Diamine:Acid) | A slight excess of the carboxylic acid can help drive the reaction to completion. |
| Reaction Temperature | 100-120°C | Ensures sufficient energy for the cyclization step without significant degradation.[4] |
| Reaction Time | 2-6 hours | Typically sufficient for completion, but should be monitored by TLC.[5] |
| Catalyst | 4N HCl | A common and effective catalyst for the Phillips condensation.[1] |
V. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Phillips condensation reaction.
Caption: Mechanism of the Phillips condensation for this compound synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A systematic workflow for troubleshooting low yield in benzimidazole synthesis.
VI. References
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem. Available at:
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available at:
-
optimization of reaction conditions for benzimidazole synthesis. Benchchem. Available at:
-
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles. Benchchem. Available at:
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at:
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at:
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at:
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at:
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at:
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. Available at:
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at:
-
Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Benchchem. Available at:
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at:
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at:
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5-DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. Available at:
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing). Available at:
-
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. Available at:
-
Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Available at:
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at:
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. Available at:
-
Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. PubMed. Available at:
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at:
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Available at:
-
A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central. Available at:
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PMC - PubMed Central. Available at:
-
This compound | C10H12N2 | CID 134287. PubChem - NIH. Available at:
-
CN102827083A - Preparation method of 2-methylbenzimidazole. Google Patents. Available at:
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing). Available at: [Link]
-
Benzimidazole. Organic Syntheses Procedure. Available at:
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 16. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Common side products in the synthesis of 2-Ethyl-5-methylbenzimidazole
Welcome to the technical support center for the synthesis of 2-Ethyl-5-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved via the Phillips-Ladenburg condensation of 4-methyl-1,2-phenylenediamine with propanoic acid or its derivatives.
Issue 1: Low Yield of the Desired Product
Question: I'm getting a very low yield of this compound. My TLC shows multiple spots, with some remaining starting material. What's going wrong?
Answer:
A low yield is often a result of an incomplete reaction or the formation of stable, non-cyclized intermediates and di-acylated byproducts. The primary synthetic route, the Phillips-Ladenburg reaction, involves the condensation of 4-methyl-1,2-phenylenediamine with propanoic acid, typically under acidic conditions and heat. Several factors can lead to a poor yield.
Causality and Solutions:
-
Incomplete Reaction: The condensation and subsequent cyclization to form the imidazole ring require sufficient temperature and time. If the reaction is not heated long enough or at a high enough temperature, you will likely have unreacted starting materials.
-
Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][2] If you observe persistent starting material spots, consider extending the reaction time or cautiously increasing the temperature. The use of a dehydrating agent like polyphosphoric acid (PPA) can also drive the reaction to completion by removing the water formed during cyclization.[2]
-
-
Formation of Mono-Acylated Intermediate: One of the most common side products is the mono-acylated intermediate, N-(2-amino-4-methylphenyl)propanamide. This intermediate forms when one of the amino groups of the diamine reacts with propanoic acid, but the subsequent intramolecular cyclization to form the benzimidazole ring does not occur.
-
Troubleshooting: Ensure your reaction conditions are sufficiently acidic and heated to promote the dehydration and cyclization of this intermediate. If you are using a milder acid catalyst, switching to a stronger one like PPA can be beneficial.
-
-
Formation of Di-Acylated Side Product: Another significant byproduct is 1,2-bis(propanamido)-4-methylbenzene. This occurs when both amino groups of the 4-methyl-1,2-phenylenediamine are acylated by propanoic acid without cyclization.[1] This is more likely if you are using a highly reactive acylating agent like propionyl chloride or propanoic anhydride.
-
Troubleshooting: To minimize this, use a stoichiometric amount of the acylating agent. If using a highly reactive agent, consider adding it slowly to the reaction mixture at a lower temperature before heating to promote mono-acylation and subsequent cyclization over di-acylation.
-
Visualizing the Reaction and Side Products:
Below is a diagram illustrating the main reaction pathway and the formation of common side products.
Sources
Technical Support Center: Purification of Crude 2-Ethyl-5-methylbenzimidazole by Recrystallization
Welcome to the technical support center for the purification of crude 2-Ethyl-5-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1][2]
Q2: How do I select the best solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[1] For benzimidazole derivatives, polar protic solvents are often a good starting point due to the presence of the N-H group which can participate in hydrogen bonding.[3] Ethanol, methanol, and acetone/water mixtures have been successfully used for recrystallizing similar benzimidazole derivatives.[4][5] A good practice is to test the solubility of a small amount of your crude product in a few candidate solvents to empirically determine the best choice.[6][7]
Q3: What are the common impurities I might encounter in crude this compound?
Common impurities often stem from the starting materials or by-products of the synthesis reaction. For instance, if synthesized from the condensation of an o-phenylenediamine derivative and a carboxylic acid, unreacted starting materials can be a source of impurities.[8][9] Additionally, side reactions may lead to the formation of structurally related benzimidazoles or polymeric materials.
Q4: What are the safety precautions I should take when handling this compound and the solvents?
This compound is classified as an irritant and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] The solvents used for recrystallization are often flammable and have their own specific hazards. Refer to the Safety Data Sheet (SDS) for this compound and any solvents used for detailed safety information.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.[14]- Cool slowly: Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath.[15]- Re-evaluate your solvent: If crystals still do not form, the solvent may be inappropriate. Recover your compound by evaporating the solvent and try a different recrystallization solvent. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree, causing the compound to come out of solution above its melting point.- High concentration of impurities depressing the melting point. | - Reheat and add more solvent: Reheat the solution until the oil dissolves, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool slowly.[13]- Use a lower-boiling point solvent: If "oiling out" persists, a solvent with a lower boiling point should be chosen.[16]- Perform a preliminary purification: If impurities are the suspected cause, consider a preliminary purification step like charcoal treatment to remove colored impurities, or column chromatography for heavily impure samples. |
| Poor Crystal Quality (e.g., fine powder, needles) | - The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. | - Slow down the cooling process: Insulate the flask with a cloth or paper towels as it cools to room temperature before moving it to an ice bath. Slower cooling promotes the growth of larger, purer crystals.[15]- Redissolve and recrystallize: If the initial crystals are of poor quality, they can be redissolved in fresh hot solvent and the recrystallization process can be repeated with a slower cooling rate. |
| Low Yield of Purified Product | - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not completely dried. | - Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]- Optimize the filtration step: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper to prevent premature crystallization.[1]- Check the mother liquor: After filtration, cool the mother liquor in an ice bath to see if more crystals form. If so, a significant amount of product was lost. You can recover this second crop, though it may be less pure.- Ensure complete drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity (i.e., the impurity has similar solubility).- The crystals formed too quickly, trapping impurities within the crystal lattice. | - Try a different solvent or solvent system: A different solvent may have a better solubility profile for separating the product from the impurity. Sometimes a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.- Repeat the recrystallization: A second recrystallization can significantly improve purity. |
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general procedure. The optimal solvent and volumes should be determined empirically for your specific crude material.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this temperature. Heat the test tube in a warm water bath. The compound should dissolve completely. Allow the test tube to cool to room temperature and then place it in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Place the flask on a hot plate and gently heat to boiling while stirring. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Note: It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): If you used charcoal or if there are visible insoluble impurities, you will need to perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a gravity funnel with a fluted filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134287, this compound. [Link]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
LibreTexts, C. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. ACS Omega, 7(46), 42365-42373. [Link]
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APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]
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Arumugam, N., et al. (2011). Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
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Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 47(3), 492-497. [Link]
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Byrne, A. (2021). Increasing yield and chiral purity in crystallization. [Link]
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Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
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Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
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Priya Dharshini, S., & Kalainathan, S. (2018). Crystallization of benzimidazole by solution growth method and its characterization. Journal of Materials Science: Materials in Electronics, 29(10), 8414-8421. [Link]
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Saini, P., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102. [Link]
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Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]
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Al-Adham, I. K., & Al-Azzawi, A. M. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(1), 320-326. [Link]
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Column chromatography protocol for purifying 2-Ethyl-5-methylbenzimidazole
Welcome to the technical support guide for the column chromatography purification of 2-Ethyl-5-methylbenzimidazole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and a detailed experimental protocol grounded in established scientific principles. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each step to empower you to overcome challenges in your purification workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My compound is streaking or "tailing" down the column and on my TLC plate. What's causing this and how do I fix it?
Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like benzimidazoles on standard silica gel.
-
Causality: The root cause is the interaction between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong, sometimes irreversible, binding causes a portion of the compound to lag behind the main band, resulting in a "tail". Other potential causes include applying too much sample (overloading) or poor solubility in the mobile phase.[1]
-
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (Et₃N) or a few drops of ammonia into your eluent system will neutralize the acidic sites on the silica gel. The modifier molecules will preferentially bind to these sites, allowing your benzimidazole product to elute symmetrically.[1]
-
Reduce Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Check Solubility: If the compound is not fully dissolved when loaded or precipitates on the column, it will streak. Ensure complete dissolution in a minimal amount of solvent before loading. If solubility in the mobile phase is low, consider the dry loading technique described in the main protocol.[2]
-
Question 2: The product is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?
Answer: This indicates that the mobile phase you have selected is not polar enough to move your compound down the column.
-
Causality: The separation in normal-phase chromatography relies on a competition between the mobile phase and the analyte for binding sites on the stationary phase. If the mobile phase is too non-polar (e.g., high percentage of hexane), your relatively polar benzimidazole will remain strongly adsorbed to the silica gel.[3]
-
Solutions:
-
Gradually Increase Polarity: Do not make drastic changes to the solvent system. Gradually increase the percentage of the more polar solvent in your eluent mixture. For an ethyl acetate/hexane system, you might increase the ethyl acetate concentration in 5-10% increments.
-
Introduce a Stronger Solvent: If increasing the polarity of your current system is ineffective, you may need to introduce a small amount of a much more polar solvent, such as methanol. A mobile phase of 1-5% methanol in dichloromethane is a powerful eluent for polar compounds and can be used to flush the column.[3][4] Always perform a TLC test first to ensure the product moves off the baseline but doesn't run at the solvent front.
-
Question 3: My purified fractions look clean on the TLC plate, but after removing the solvent, the yield is very low. Where did my product go?
Answer: Low recovery can stem from several factors, from irreversible binding to the column to physical loss during the process.
-
Causality: As mentioned in Q1, strong adsorption to the silica gel can lead to some material never eluting. Additionally, this compound, like many organic molecules, can be sensitive to prolonged exposure to the acidic silica gel, potentially leading to degradation.[5] Finally, physical loss can occur if the compound is volatile or if fractions are not collected carefully.
-
Solutions:
-
Use a Basic Modifier: As with tailing, adding triethylamine to the eluent can prevent irreversible adsorption and improve recovery.[1]
-
Run the Column Efficiently: Do not let the column run unnecessarily long. An optimal flow rate is crucial; too slow, and diffusion broadens the bands and increases contact time with the silica; too fast, and proper equilibration does not occur, leading to poor separation.[2]
-
Check for Degradation: If you suspect degradation, analyze a co-spotted TLC of your crude material and the combined "pure" fractions. The appearance of new, lower Rf spots in the collected fractions could indicate decomposition on the column. Some benzimidazoles are also known to be sensitive to light, so protecting the column from direct light may be beneficial.[6][7]
-
Column Chromatography Workflow & FAQs
This section provides a detailed, step-by-step protocol for the purification of this compound, followed by frequently asked questions to deepen your understanding.
Experimental Workflow Diagram
Caption: Workflow for purifying this compound.
Detailed Step-by-Step Protocol
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Triethylamine (Et₃N)
-
Glass chromatography column with stopcock
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Rotary evaporator
2. Step 1: Selection of Mobile Phase via TLC
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop several plates using different ratios of Ethyl Acetate (EtOAc) and Hexane. Start with low polarity (e.g., 10% EtOAc in Hexane) and increase to higher polarities (e.g., 30%, 50%, 70% EtOAc).
-
Add 0.5-1% triethylamine to each test system to assess its effect on spot shape.
-
The ideal solvent system will give your product a Retention Factor (Rf) value of 0.25-0.35 and show clear separation from major impurities.[8]
3. Step 2: Column Packing (Wet Slurry Method)
-
Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (0.5-1 cm).
-
In a beaker, make a slurry of silica gel with the least polar mobile phase you plan to use (e.g., 5% EtOAc in Hexane). A common ratio is ~100 g of silica for every 1-2 g of crude product.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[4]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more solvent as needed, never letting the top of the silica bed run dry.
-
Once packed, add a final layer of sand on top to protect the silica surface.
4. Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[2]
-
Drain the solvent in your packed column until it is level with the top sand layer.
-
Carefully add the dry-loaded sample onto the top of the column, creating a thin, even layer.
-
Gently add your initial, low-polarity mobile phase to the column.
5. Step 4: Elution and Fraction Collection
-
Begin eluting the column with your starting mobile phase (e.g., 10% EtOAc / 89% Hexane / 1% Et₃N).
-
Maintain a steady flow rate. A good rate is typically a few drops per second.[2]
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size will depend on your column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc) after eluting several column volumes of the initial solvent.[9]
6. Step 5: Monitoring and Product Recovery
-
Analyze the collected fractions by TLC. Spot every few fractions on a single plate to track the elution of your compound.
-
Visualize the TLC plate under UV light (254 nm).
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent and triethylamine.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I need to separate?
-
Impurities often include unreacted starting materials (e.g., 4-methyl-1,2-phenylenediamine) or byproducts from the synthesis. Depending on the synthetic route, over-alkylation products or oxidized species can also be present.[10][11] A well-chosen solvent system is key to separating these based on polarity differences.
-
-
Q2: Can I use a different stationary phase, like alumina?
-
Yes, alumina (basic or neutral) can be an alternative. Basic alumina can be particularly useful for purifying basic compounds like benzimidazoles as it minimizes the strong acidic interactions seen with silica. However, silica gel is more common and generally provides higher resolution.[12] A trial-and-error approach with TLC plates (silica vs. alumina) is recommended.
-
-
Q3: Is it better to use an isocratic or gradient elution?
-
For impurities that are very close in polarity to your product, an isocratic elution (using a single, constant solvent mixture) can provide the best resolution. If your crude material contains impurities that are both much less polar and much more polar than your product, a gradient elution (gradually increasing the mobile phase polarity) will be more efficient, saving time and solvent.[9]
-
-
Q4: My compound is unstable and seems to degrade over time in solution. How can I handle this?
-
Benzimidazole derivatives can be susceptible to photo- and thermal degradation.[6] If you observe degradation, work quickly, protect your solutions and the column from strong light, and avoid heat. Once purified, store the compound in a dark, cold, and inert environment (e.g., under argon or nitrogen in a freezer).
-
Troubleshooting Decision Tree
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Technical Support Center: Troubleshooting Low Solubility of 2-Ethyl-5-methylbenzimidazole in Biological Assays
Introduction
2-Ethyl-5-methylbenzimidazole is a heterocyclic compound belonging to a class of molecules renowned for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2] Researchers working with this compound, however, frequently encounter a significant experimental hurdle: its low intrinsic aqueous solubility. This challenge can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately impeding research progress.
This technical guide provides a comprehensive, structured approach to understanding and overcoming the solubility issues associated with this compound. Designed for researchers, scientists, and drug development professionals, this document moves from fundamental principles to advanced, actionable protocols. Our goal is to empower you to design robust experimental conditions that ensure your compound remains in solution, yielding accurate and reproducible data.
Section 1: Understanding the Core Problem - Physicochemical Properties
The solubility behavior of this compound is dictated by its molecular structure. The fused benzene ring and the ethyl/methyl substituents create a predominantly hydrophobic character, while the imidazole moiety offers a pathway for solubility enhancement through pH manipulation.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[3] |
| Molecular Weight | 160.22 g/mol | PubChem[3] |
| Structure | Fused Benzene & Imidazole Rings | - |
| Key Feature | Weakly Basic Imidazole Nitrogen | Inferred |
The cornerstone of troubleshooting is understanding the compound's weakly basic nature. The nitrogen atom in the imidazole ring can be protonated under acidic conditions. This protonation creates a charged, cationic species that is significantly more soluble in aqueous media than the neutral form. This equilibrium is the primary lever we can pull to enhance solubility.
Diagram 1: pH-dependent equilibrium of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO, but it crashed out immediately when I added it to my cell culture media. What happened?
This is a classic case of "solvent shock" or precipitation upon dilution. Your compound may be highly soluble in 100% DMSO, but when this concentrated stock is introduced to a predominantly aqueous environment (like cell media or PBS), the DMSO is diluted, and the compound's solubility limit in the final solvent mixture is exceeded. The pH of your final medium, typically around 7.4, is likely not acidic enough to keep the benzimidazole derivative protonated and soluble.[4]
Q2: What is the best organic solvent to prepare my primary stock solution?
For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of poorly soluble compounds.[4][5] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules. However, always be mindful that DMSO can have biological effects and cause toxicity in a dose-dependent manner.[6][7][8]
Q3: What is a "safe" final concentration of DMSO for my in vitro assay?
There is no universal "safe" concentration, as sensitivity to DMSO is highly dependent on the cell type and the assay endpoint being measured. A widely accepted starting point is to keep the final concentration of DMSO at or below 0.5% (v/v), with many sensitive assays requiring ≤0.1%.[9] It is critical to run a "vehicle control" (your final assay buffer containing the same final concentration of DMSO but without your compound) in every experiment to account for any effects of the solvent itself.[4]
Q4: Can I gently heat the solution to help dissolve the compound?
While gentle warming can increase the rate of dissolution, it is generally not recommended as a primary strategy without further stability data. Many compounds can degrade with heat, and more importantly, this method often creates a supersaturated solution. As the solution cools to your experimental temperature (e.g., 37°C or room temp), the compound will likely precipitate out, leading to inaccurate concentrations.[10]
Section 3: Systematic Troubleshooting Workflow
When faced with solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow guides you from the simplest optimizations to more advanced formulation strategies.
Diagram 2: A logical workflow for troubleshooting solubility issues.
Section 4: Detailed Protocols & Methodologies
Protocol 4.1: Preparing a High-Concentration Stock Solution
-
Preparation: Use a sterile, glass vial. Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Visually inspect to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 4.2: Experimental Determination of the pH-Solubility Profile
This protocol determines the compound's solubility at various pH levels, providing critical data for your troubleshooting.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Use buffers with consistent ionic strength.
-
Sample Preparation: In separate glass vials, add an excess amount of this compound to each pH buffer. Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[4]
-
pH Measurement: After equilibration, measure and record the final pH of each solution.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PTFE, that has low compound binding) to remove any remaining particulates.
-
Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH.
Protocol 4.3: Utilizing pH Modification for Solubilization
If Protocol 4.2 shows increased solubility at low pH, you can use an "acidified stock" approach.
-
Prepare Acidified Stock: Dissolve this compound in a solution of 0.1 N HCl to a concentration 10-20x higher than your final desired assay concentration.
-
Dilution & Neutralization: When preparing your working solution, dilute this acidic stock into your final assay buffer (e.g., PBS or media at pH 7.4). The buffering capacity of the final medium should neutralize the small amount of acid, bringing the final pH into a physiologically acceptable range.
-
Verification: Always measure the final pH of your working solution to ensure it is within the acceptable range for your assay.
-
Caution: This method must be validated. Drastic pH shifts can damage proteins or cells, and the final salt concentration (e.g., NaCl) may impact the experiment.
Protocol 4.4: Screening Solubilizing Excipients
When pH modification is not viable, excipients can be used. This protocol outlines a small-scale screen.
-
Excipient Stock Preparation: Prepare concentrated aqueous stocks of various excipients. See the table below for suggestions.
-
Screening: In small vials, add a small aliquot of your concentrated DMSO stock of this compound.
-
Excipient Addition: Add the excipient stock solution, followed by your assay buffer, to reach the final target concentrations of both the compound and the excipient.
-
Observation: Vortex each vial and allow it to equilibrate at the assay temperature. Visually inspect for precipitation immediately and after several hours.
-
Selection: Identify the excipient(s) and concentration(s) that keep the compound in solution. These lead candidates must then be tested in your assay using vehicle controls to rule out interference.
| Excipient Family | Example | Typical Conc. Range (Final Assay) | Advantages | Critical Considerations |
| Co-Solvents | Ethanol, PEG 400 | 0.5 - 5% | Simple to use, effective for moderately hydrophobic compounds. | Can cause cell toxicity or affect enzyme activity at higher concentrations.[6][11] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 20 mM (0.15 - 3%) | Forms inclusion complexes, low cytotoxicity, widely used in formulations.[12][13][] | Can extract cholesterol from cell membranes at high concentrations.[15] |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01 - 0.1% | Effective at low concentrations, can prevent aggregation. | Can be cytotoxic and may disrupt cell membranes or denature proteins.[11][16] |
Section 5: Data Interpretation & Best Practices
-
The Primacy of Controls: Every experiment involving a solubilizing agent must include a corresponding vehicle control. This is the only way to definitively attribute the observed biological effect to your compound versus the formulation itself.
-
Assay Compatibility is Non-Negotiable: A formulation that solubilizes your compound is useless if it kills your cells or inhibits your enzyme. After identifying a successful solubilization strategy, you must validate it by running your assay with the vehicle alone to confirm there is no interference with the baseline or positive/negative controls.
-
Look for Dose-Response Shifts: When using excipients like cyclodextrins, be aware that they can sometimes alter the free concentration of your compound in solution. This may lead to a rightward shift in your dose-response curve, and this effect should be noted.
-
Start with the Simplest Solution: Always begin with optimizing your dilution scheme and exploring pH modification before moving to more complex excipients. This minimizes the introduction of potentially confounding variables into your experimental system.
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Defense Technical Information Center (1965). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link].
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- Garcia, J. J., et al. (2000). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International Journal of Pharmaceutics, 203(1-2), 107-115.
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Ortiz, I., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(19), 11822. Retrieved from [Link].
- Vadnere, M. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 3(4), 1128-1136.
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Capsugel (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link].
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-
Cole-Parmer (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Retrieved from [Link].
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Technical Support Center: 2-Ethyl-5-methylbenzimidazole Purification
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity 2-Ethyl-5-methylbenzimidazole. Specifically, we will address the common issue of removing persistent colored impurities that can compromise downstream applications and analytical results.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Troubleshooting & FAQs: Removing Colored Impurities
This section addresses the most common questions and issues encountered during the purification of this compound.
Q1: What is the likely origin of the yellow or brown color in my this compound sample?
Answer: The coloration in your benzimidazole sample typically originates from highly conjugated byproducts formed during synthesis or degradation. The primary culprits are often:
-
Oxidized Starting Materials: The o-phenylenediamine precursor is susceptible to air oxidation, which can introduce color before the reaction even begins.
-
Incomplete Cyclization & Side Reactions: The condensation reaction between the o-phenylenediamine and the carboxylic acid (or its derivative) can sometimes stall, leading to the formation of colored intermediates like Schiff's bases or other amine condensation products.[1][2]
-
Degradation Products: Benzimidazoles can be susceptible to oxidative degradation, especially under harsh reaction conditions (e.g., high heat, presence of certain metals) or upon prolonged exposure to light and air.[3][4] These degradation pathways can create complex, polymeric, and highly colored species.
Understanding the source is key. If the impurity arises from the starting material, ensuring its purity before synthesis is critical. If it's a reaction byproduct, optimizing the reaction conditions (e.g., temperature, reaction time, atmosphere) may be necessary for future batches. For existing colored batches, the following purification strategies are recommended.
Q2: My product is colored after the initial work-up. What is the quickest and most common method to remove these impurities?
Answer: For removing bulk color, treatment with activated carbon (charcoal) during recrystallization is the most direct and often effective first step.[2][4][5]
The Principle: Activated carbon possesses an extremely high surface area with a network of microscopic pores.[6][7] Large, flat, conjugated molecules (which are responsible for the color) are preferentially adsorbed onto this surface via van der Waals forces, while the smaller, less polar this compound molecules remain in solution.[8][9]
Critical Considerations:
-
Use Sparingly: Activated carbon is not perfectly selective and can adsorb your desired product, leading to yield loss.[10] A general guideline is to use 1-5% of the crude product's weight.
-
Hot Filtration is Essential: The carbon must be removed from the hot solution. If the solution cools, your product will crystallize along with the carbon, making separation impossible and drastically reducing yield.[10][11]
See Protocol 1 for a detailed, step-by-step guide.
Q3: I tried activated carbon, but my yield was very low, or the product is still not pure enough. What is the next logical step?
Answer: If charcoal treatment is insufficient or detrimental to your yield, a carefully optimized recrystallization is the next logical step. This technique separates compounds based on their differential solubility in a given solvent at varying temperatures.[10]
The Principle: The ideal solvent will dissolve your this compound product completely at an elevated temperature but poorly at low temperatures. The impurities, ideally, should either be insoluble at high temperatures (allowing them to be filtered off hot) or remain soluble at low temperatures (staying in the mother liquor upon cooling).
The key to a successful recrystallization is solvent selection. You may need to screen several solvents or solvent mixtures to find the optimal system.[10][12]
| Solvent Class | Examples | Suitability for Benzimidazoles |
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good starting point; dissolve many benzimidazoles when hot.[12][13] |
| Esters | Ethyl Acetate | Good for moderately polar compounds. |
| Hydrocarbons | Toluene, Heptane, Hexane | Can be used as an anti-solvent in a binary system with a more polar solvent. |
| Halogenated | Dichloromethane | Useful, but often requires a co-solvent. |
| Aqueous Mixtures | Ethanol/Water | Can be very effective for increasing yield by reducing solubility at cold temperatures. |
See Protocol 2 for a detailed guide on performing an optimized recrystallization.
Q4: My compound "oils out" instead of crystallizing, or recrystallization fails to remove the impurities. What is the most powerful purification technique I can use?
Answer: When recrystallization is ineffective, column chromatography is the method of choice for achieving high purity.[14][15] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[16]
The Principle: Silica gel is a polar adsorbent.
-
Polar compounds (like many of the colored impurities) will adhere strongly to the silica and move down the column slowly.
-
Less polar compounds will have weaker interactions and be carried down the column more quickly by the mobile phase.
This compound is a basic, nitrogen-containing heterocycle. This can sometimes lead to "streaking" or irreversible adsorption on the acidic silica gel.[14] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) , is often added to the mobile phase to neutralize the acidic sites on the silica.[14]
See Protocol 3 for a step-by-step guide to purification by flash column chromatography.
Purification Strategy Workflow
The following diagram outlines a logical workflow for deciding which purification technique to employ based on the characteristics of your crude sample.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Decolorization using Activated Carbon during Recrystallization
This protocol is designed for the removal of highly colored impurities from your crude product.
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of your crude product in a minimal volume of a suitable boiling solvent (e.g., ethanol).
-
Dissolution: In a larger flask, add the bulk of your crude this compound and the chosen solvent. Heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Cool Slightly & Add Carbon: Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping. Allow it to cool for a minute.
-
Add Activated Carbon: Add a small amount of activated carbon (1-5% w/w of your crude product) to the solution.[10]
-
Digest: Gently reheat the mixture to boiling for 5-15 minutes. This allows the carbon to adsorb the impurities.
-
Hot Filtration: This is the most critical step. Pre-heat a funnel (with fluted filter paper) by pouring boiling solvent through it. Filter the hot solution containing the carbon quickly into a clean, pre-warmed flask. The goal is to remove the carbon without allowing your product to crystallize prematurely.[11]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Protocol 2: Optimized Recrystallization for Purity Enhancement
Use this protocol when impurities have similar solubility to your product or when charcoal treatment is not required.
-
Find the Right Solvent: Test the solubility of your crude product in various solvents to find one that dissolves it when hot but not when cold. A binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[10]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Slow Cooling: This is crucial for forming pure crystals. Insulate the flask (e.g., with glass wool or by setting it inside a beaker) and allow it to cool undisturbed to room temperature. Rapid cooling traps impurities.[10]
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of your product.
-
Isolate Crystals: Collect the crystals by vacuum filtration. Wash them with a small volume of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is the most powerful method for separating complex mixtures or closely related impurities.
-
Develop a TLC Method: First, find a solvent system that separates your product from its impurities on a TLC plate. A good system will give your product an Rf value of ~0.3. A common starting point for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[10] For this basic compound, add 0.5-1% triethylamine to the solvent system to prevent streaking.[14]
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[16]
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[14]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of your mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[15]
-
Collect Fractions: Collect the eluent in a series of numbered test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.[17]
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.
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Preventing degradation of 2-Ethyl-5-methylbenzimidazole during storage
An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethyl-5-methylbenzimidazole to ensure its stability and integrity for experimental use.
Technical Support Center: this compound
Welcome to the dedicated technical support guide for this compound (CAS No. 30411-81-5). The integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into preventing the degradation of this compound during storage, framed in a practical, problem-solving format.
Quick Reference: Ideal Storage Conditions
For optimal stability, this compound should be stored under conditions that mitigate the primary risks of oxidation, photodegradation, and moisture-induced changes.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, ideally at 2-8°C. | Lower temperatures slow down the kinetics of potential degradation reactions. Storing below +30°C is a general guideline for benzimidazoles.[1] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Benzimidazole and its derivatives are incompatible with strong oxidizing agents.[1][2] An inert atmosphere displaces oxygen, preventing oxidative degradation of the molecule. |
| Light Exposure | Protect from light. | Aromatic heterocyclic compounds can be susceptible to photodegradation. Storing in amber glass vials or in the dark is a crucial preventative measure.[3] |
| Container | Tightly sealed, amber glass vials or bottles. | Glass is inert and non-reactive. Amber color blocks UV light. A tight seal prevents exposure to atmospheric oxygen and moisture.[4][5] For plastic alternatives, FEP or PTFE offer maximum inertness.[6] |
| Purity | Use high-purity, anhydrous solvents if preparing stock solutions. | The presence of water can facilitate certain degradation pathways, such as oxidation.[7] |
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you may encounter with your stored this compound.
dot
Caption: Figure 2: Simplified Potential Degradation Pathways.
Q2: I have stored the compound at room temperature in its original container from the supplier. Is this sufficient?
A: While many suppliers ship in adequate containers, long-term storage requires more stringent conditions. Room temperature may be acceptable for short periods, but for long-term stability (>1 month), refrigeration (2-8°C) is recommended to minimize thermal degradation. Furthermore, the container may have been opened, introducing air and moisture. For critical applications, transferring the compound to an amber glass vial and backfilling with an inert gas is the gold standard.
Q3: Can I store this compound in a plastic container?
A: It depends on the plastic. While convenient, not all plastics are suitable.
-
Recommended: Fluorinated polymers like FEP or PTFE are highly inert and excellent choices.
-
Acceptable for Short-Term: High-Density Polyethylene (HDPE) and Polypropylene (PP) have good chemical resistance and are generally acceptable. [8]* Avoid: Avoid Polycarbonate (PC) and PVC, as they have poorer compatibility with a wide range of organic compounds and may leach plasticizers. Also, avoid clear containers that offer no light protection.
Q4: How can I tell if my stock solution has degraded?
A: For stock solutions (e.g., in DMSO or ethanol), visual inspection is the first step. Look for color changes (yellowing/browning) or the formation of precipitates. If degradation is suspected, the solution should be discarded. For quantitative analysis, running a fresh HPLC or LC-MS analysis and comparing the purity profile to a freshly prepared standard is the definitive method.
Experimental Protocols
Protocol 1: Initial Quality Assessment of Stored this compound
This protocol provides a quick, qualitative check before using the compound in an experiment.
Objective: To visually and physically assess the quality of a stored sample.
Materials:
-
Stored this compound sample
-
Spatula
-
White weighing paper or watch glass
-
Appropriate solvent (e.g., Ethanol, Chloroform)
-
Small test tube or vial
Procedure:
-
Visual Inspection: Dispense a small amount of the powder onto a white background. The powder should be off-white to beige or light brown crystalline powder. [1]Note any significant darkening, clumping, or change from its original appearance.
-
Odor Check: Cautiously waft vapors toward your nose. Note any strong, unusual, or "chemical" odors that might indicate the presence of volatile degradation byproducts.
-
Solubility Test: Place a few milligrams of the compound into a test tube. Add 1 mL of a solvent in which it is known to be soluble (e.g., chloroform). Agitate the mixture. The compound should dissolve completely to form a clear or very slightly hazy solution. The presence of insoluble particulates may indicate degradation or contamination.
Interpretation: If the compound fails any of these checks (significant discoloration, strong odor, incomplete solubility), it should be considered suspect and not used for sensitive applications.
Protocol 2: Procedure for Storage Under an Inert Atmosphere
Objective: To properly package and seal the compound to prevent oxidative degradation.
Materials:
-
This compound
-
Appropriately sized amber glass vial(s) with PTFE-lined caps
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm® or similar sealing film
Procedure:
-
Preparation: Perform all work in a fume hood or a glove box.
-
Aliquoting (Recommended): If you have a large quantity, it is best practice to aliquot it into several smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere.
-
Inert Gas Purge: Place the uncapped vial containing the compound into a desiccator or a larger beaker.
-
Flushing: Gently introduce a stream of inert gas into the container for 1-2 minutes. Direct the gas stream over the surface of the powder, not directly at it, to avoid blowing the solid out of the vial. This displaces the heavier, oxygen-containing air.
-
Sealing: While the inert gas is still flowing, tightly screw on the PTFE-lined cap.
-
Final Seal: Remove the vial from the inert atmosphere and immediately wrap the cap-vial interface with 2-3 layers of Parafilm® to create a secondary moisture and gas barrier.
-
Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a cool, dark location (2-8°C).
References
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This compound | C10H12N2 | CID 134287 . PubChem, National Institutes of Health. Available from: [Link]
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Material Safety Data Sheet - 2-Methylbenzimidazole, 98% . Cole-Parmer. Available from: [Link]
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MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99% . Oxford Lab Fine Chem LLP. Available from: [Link]
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In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole . PubMed, National Institutes of Health. Available from: [Link]
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Chemical Compatibility by Container Resin . CP Lab Safety. Available from: [Link]
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Benzimidazole | C7H6N2 | CID 5798 . PubChem, National Institutes of Health. Available from: [Link]
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Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates . SciELO. Available from: [Link]
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DEMONSTRATION OF AN OXIDATION REACTION OF 2-[(5- METHYL-1-PYRIDIN-2-YL)-PYRAZOL-3-YL]-BENZIMIDAZOLE BY USING MASS SPCTROMETRY (F . Revues Scientifiques Marocaines. Available from: [Link]
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Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance . CP Lab Safety. Available from: [Link]
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demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole... . ResearchGate. Available from: [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES . DTIC. Available from: [Link]
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Synthesis of 2-Methylbenzimidazole in Continuous Flow... . ACS Publications. Available from: [Link]
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5-Methylbenzimidazole | C8H8N2 | CID 11979 . PubChem, National Institutes of Health. Available from: [Link]
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Light-Sensitive Injectable Prescription Drugs . PMC, National Institutes of Health. Available from: [Link]
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Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology... . PubMed, National Institutes of Health. Available from: [Link]
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity . Journal of Drug Delivery and Therapeutics. Available from: [Link]
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LDPE Chemical Compatibility Chart . CP Lab Safety. Available from: [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy . NIH. Available from: [Link]
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The degradation pathway of carbendazim . ResearchGate. Available from: [Link]
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2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | C8H8N2S . PubChem, National Institutes of Health. Available from: [Link]
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Lifitegrast Degradation: Products and Pathways . PMC, National Institutes of Health. Available from: [Link]
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2-ethyl-5-methyl thiazole, 19961-53-6 . The Good Scents Company. Available from: [Link]
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Validation & Comparative
Comparative Guide to the Anti-inflammatory Activity of 2-Ethyl-5-methylbenzimidazole and Ibuprofen
Prepared by: Senior Application Scientist
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The therapeutic armamentarium against inflammation has long been dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen serving as a cornerstone agent for decades. Its efficacy is well-documented, but its clinical use is tempered by a known side-effect profile, primarily gastrointestinal complications, stemming from its mechanism of action.[1][2]
This has fueled a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[3][4][5] These compounds may act through various mechanisms, including but not limited to the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines.[5][6][7]
This guide provides a rigorous framework for the head-to-head comparison of 2-Ethyl-5-methylbenzimidazole , a representative benzimidazole derivative, against the benchmark NSAID, ibuprofen . We will delineate the established mechanism of ibuprofen and the putative pathways for our test compound, followed by a series of detailed experimental protocols designed to objectively quantify and compare their anti-inflammatory activities, from enzymatic inhibition and cellular responses in vitro to efficacy in an acute in vivo model.
Mechanistic Overview: Prostaglandins and Beyond
A compound's therapeutic potential is inextricably linked to its mechanism of action. Understanding these pathways is critical for interpreting experimental data and predicting clinical outcomes.
Ibuprofen: The Archetypal COX Inhibitor
Ibuprofen's anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its non-selective and reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][8] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[9][10]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[1][2] Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of traditional NSAIDs.[9]
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[11] Its inhibition is responsible for the desired anti-inflammatory effects.[1][9]
The non-selective nature of ibuprofen means it inhibits both isoforms, creating a balance between therapeutic efficacy and potential adverse effects.
Caption: Arachidonic acid pathway and sites of ibuprofen inhibition.
This compound: A Compound of Interest
While data on this specific molecule is nascent, the broader benzimidazole class offers clues to its potential mechanisms.[4] Research on related structures suggests that its anti-inflammatory activity could arise from one or more of the following pathways, which these proposed experiments will investigate:
-
COX/LOX Inhibition: Like traditional NSAIDs, it may inhibit COX enzymes. Some benzimidazoles also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[6][7]
-
Cytokine Modulation: It may suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages.[6][12] This represents a distinct and potentially complementary mechanism to COX inhibition.
Experimental Design: A Multi-Tiered Comparative Workflow
To provide a comprehensive comparison, we propose a workflow that progresses from specific molecular targets to cellular activity and finally to whole-organism physiological response. This ensures a thorough and mechanistically informative evaluation.
Caption: A logical workflow for comparing anti-inflammatory compounds.
Part 1: In Vitro Enzymatic Activity
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This experiment directly measures the ability of each compound to inhibit the activity of the primary molecular targets of ibuprofen. It is the most direct test of whether this compound functions as a COX inhibitor and allows for the determination of its potency (IC50) and selectivity.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and ibuprofen against purified ovine COX-1 and human recombinant COX-2.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.
-
Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare serial dilutions of this compound and ibuprofen in DMSO, followed by a final dilution in reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of reaction buffer, 10 µL of heme cofactor, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or vehicle control, DMSO).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: In Vitro Cellular Activity
Protocol 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to suppress the inflammatory response in a relevant immune cell type, moving beyond simple enzyme inhibition to a more complex biological system. It is crucial for identifying non-COX-mediated mechanisms.
Objective: To quantify the inhibition of TNF-α and IL-6 production by this compound and ibuprofen in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Methodology:
-
Cell Culture:
-
Compound Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or ibuprofen. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.[16]
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[16]
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 by plotting the data as described in Protocol 1.
-
A parallel MTT assay should be performed to ensure that the observed reduction in cytokines is not due to compound-induced cytotoxicity.[16][18]
-
Part 3: In Vivo Acute Inflammatory Model
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is the gold-standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] It provides an assessment of a compound's overall efficacy in vivo, which incorporates its absorption, distribution, metabolism, and excretion (ADME) properties.
Objective: To evaluate and compare the ability of this compound and ibuprofen to reduce acute inflammation in the rat paw edema model.
Methodology:
-
Animal Grouping and Acclimatization:
-
Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment.
-
Divide animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Positive Control (Ibuprofen, e.g., 40 mg/kg, p.o.)
-
Group III: Test Compound (this compound, Dose 1, p.o.)
-
Group IV: Test Compound (this compound, Dose 2, p.o.)
-
-
-
Drug Administration:
-
Administer the respective compounds or vehicle orally (p.o.) via gavage.[22]
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Summary and Interpretation
The data gathered from these experiments will allow for a direct and multi-faceted comparison. The results should be summarized in clear, concise tables.
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Ibuprofen | 12 - 13[9][25] | 80 - 370[9][25] | ~0.15 |
| this compound | To be determined | To be determined | To be determined |
-
Interpretation: This table will reveal if the test compound inhibits COX enzymes and whether it is selective for the inducible COX-2 isoform. A high selectivity index (>1) suggests COX-2 selectivity, which is a desirable trait for reducing GI side effects.
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
|---|---|---|
| Ibuprofen | To be determined | To be determined |
| this compound | To be determined | To be determined |
-
Interpretation: Potent inhibition of TNF-α and/or IL-6, especially in the absence of strong COX inhibition, would indicate a novel mechanism of action distinct from that of traditional NSAIDs.
Table 3: Comparative In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Edema (mL) | % Inhibition of Edema at Peak |
|---|---|---|---|
| Vehicle Control | -- | To be determined | 0% |
| Ibuprofen | 40 | To be determined | ~40-60% |
| This compound | Dose 1 | To be determined | To be determined |
| this compound | Dose 2 | To be determined | To be determined |
-
Interpretation: This table provides the ultimate measure of in vivo efficacy. A dose-dependent reduction in paw edema by this compound that is comparable to or greater than ibuprofen would establish it as a promising anti-inflammatory candidate.
Conclusion
This guide outlines a systematic and robust experimental strategy for comparing the anti-inflammatory activity of this compound with the established NSAID, ibuprofen. By integrating enzymatic, cellular, and whole-organism assays, this framework allows for a comprehensive evaluation of not only the relative potency but also the underlying mechanisms of action. The results of such a study would provide critical insights into the potential of this compound as a novel therapeutic agent and guide its future development. This multi-tiered approach, grounded in established scientific protocols, ensures that the resulting data is reliable, interpretable, and directly relevant to the field of anti-inflammatory drug discovery.
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A Comparative Guide to Benzimidazole Derivatives as Corrosion Inhibitors: Spotlight on 2-Ethyl-5-methylbenzimidazole
Authored for Researchers, Scientists, and Drug Development Professionals
The insidious nature of corrosion exacts a heavy toll on the operational lifespan and integrity of metallic materials. In the scientific pursuit of mitigating this universal challenge, benzimidazole and its derivatives have been identified as a highly promising class of organic corrosion inhibitors.[1] Their remarkable efficacy, particularly in acidic environments, is well-documented. This guide provides a comparative overview of various benzimidazole derivatives as corrosion inhibitors, with a special focus on the anticipated performance of 2-ethyl-5-methylbenzimidazole, supported by a framework of established experimental data and theoretical principles.
The Bedrock of Protection: The Benzimidazole Mechanism
Benzimidazole derivatives owe their corrosion-inhibiting prowess to their inherent molecular structure.[2] The fusion of a benzene and an imidazole ring creates a system rich in π-electrons and featuring nitrogen heteroatoms with lone pair electrons. This configuration facilitates the adsorption of the molecule onto a metal surface, forming a protective barrier that shields the metal from aggressive corrosive species.[1]
This adsorption can be twofold: physisorption, involving electrostatic interactions, and chemisorption, where a coordinate bond forms between the nitrogen atoms and the vacant d-orbitals of the metal.[1] The result is a robust, inhibitive film that impedes both the anodic dissolution of the metal and the cathodic evolution of hydrogen, classifying them as mixed-type inhibitors.[2] The specific substituents on the benzimidazole core play a pivotal role in modulating the electron density and, consequently, the strength and nature of this protective adsorption.
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A Comparative Guide to the Antioxidant Potential of 2-Ethyl-5-methylbenzimidazole and Ascorbic Acid
In the continuous search for effective antioxidants for applications in pharmaceuticals, nutraceuticals, and cosmetics, both established compounds and novel synthetic molecules are of significant interest. This guide provides a detailed comparative analysis of the antioxidant potential of a synthetic heterocyclic compound, 2-Ethyl-5-methylbenzimidazole, and the well-known biological antioxidant, Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action and experimental methodologies for evaluating and comparing their efficacy.
Introduction to Oxidative Stress and the Role of Antioxidants
Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular components including lipids, proteins, and DNA. This damage is implicated in the aging process and the pathogenesis of numerous diseases.
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. They function through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. Ascorbic acid is a natural antioxidant benchmark, while benzimidazole derivatives have emerged as a promising class of synthetic antioxidants with a wide range of biological activities.[1]
Profile of the Antioxidants
Ascorbic Acid (Vitamin C)
Ascorbic acid is a water-soluble vitamin essential for various biological functions.[2] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing free radicals.[3] The chemical structure, particularly the enediol group, is crucial for its reducing properties.[4]
-
Mechanism of Action: Ascorbic acid is a potent reducing agent and scavenger of ROS.[3] It can donate a single electron to form the relatively stable monodehydroascorbate radical, which preferentially reacts with other radicals.[5] This property allows it to terminate radical chain reactions effectively. It also plays a role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
This compound
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities, including antioxidant effects.[6][7]
-
Proposed Mechanism of Action: The antioxidant activity of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron from the N-H group of the imidazole ring, which stabilizes the resulting radical through resonance. The specific antioxidant capacity can be influenced by the nature and position of substituents on the benzimidazole ring. For this compound, the ethyl and methyl groups may also influence its electron-donating capacity and lipophilicity.
Comparative Experimental Analysis: A Methodological Approach
To objectively compare the antioxidant potential of this compound and ascorbic acid, a battery of in vitro assays is essential. Each assay targets a different aspect of antioxidant action. Below are detailed protocols for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Prepare stock solutions of this compound, ascorbic acid (as a positive control), and DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 10-500 µM).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
DOT Script for DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.
Experimental Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compounds at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, record the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
DOT Script for Antioxidant Mechanisms
Caption: Primary mechanisms of antioxidant action.
Expected Data and Comparative Insights
Based on existing literature for benzimidazole derivatives and the known potency of ascorbic acid, a comparative data summary can be projected.[8][9]
Table 1: Projected IC50 Values (µM) for Antioxidant Assays
| Compound | DPPH Scavenging (IC50) | ABTS Scavenging (IC50) |
| Ascorbic Acid | 25 - 50 | 15 - 40 |
| This compound | 75 - 150 | 60 - 120 |
Note: These are hypothetical values based on typical results for these classes of compounds and serve for illustrative purposes.
Interpretation of Results:
-
Ascorbic Acid: Expected to show very strong activity across all assays, with low IC50 values, confirming its status as a potent antioxidant.[10] Its hydrophilic nature may influence its efficacy in different solvent systems.
-
This compound: Likely to exhibit moderate to good antioxidant activity. The performance relative to ascorbic acid will be a key finding. Differences in the IC50 values between the DPPH and ABTS assays can provide insights into its mechanism (e.g., steric hindrance affecting the reaction with the bulky DPPH radical). The FRAP results will specifically highlight its reducing capacity.
Concluding Remarks
This guide outlines a comprehensive framework for the comparative study of the antioxidant potential of this compound and ascorbic acid. Ascorbic acid serves as the "gold standard" natural antioxidant, exhibiting robust radical scavenging and reducing capabilities.[2][11] this compound, as a representative of the benzimidazole class, holds promise as a synthetic antioxidant.[1][12]
The proposed experimental workflow, employing DPPH, ABTS, and FRAP assays, provides a multi-faceted approach to evaluate and compare their efficacy. The expected outcomes suggest that while ascorbic acid will likely demonstrate superior antioxidant activity, this compound may possess significant potential, warranting further investigation for therapeutic and industrial applications. The key to a thorough comparison lies in standardized experimental conditions and a clear understanding of the chemical principles underlying each assay.
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Gürsoy, E. A., & Karaca, G. (2008). Antioxidant and antifungal properties of benzimidazole derivatives. PubMed. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2014). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. PMC. [Link]
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Granger, M., & Eck, P. (2018). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. [Link]
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Usta, A., Yılmaz, F., Kapucu, G., Baltaş, N., & Menteşe, E. (2015). Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. ResearchGate. [Link]
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Heinecke, J. W. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. [Link]
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Abdel-Wahab, B. F., & Al-Harbi, L. A. (2017). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). ResearchGate. [Link]
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Dil, A. W., et al. (2022). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. [Link]
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S. S, S., & G, N. (2024). Evaluation of Antioxidant Potentials of Benzimidazoles Synthesized from Ortho-Phenylenediamine and Benzaldehyde Derivatives Via Phyllanthus emblica Fruit Extract. ResearchGate. [Link]
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Singh, S., et al. (2025). Synthesis and Antioxidant Potential of Novel Benzimidazole Derivatives: A Comparative Study of Experimental and DFT Insights. ResearchGate. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of Novel 2-Ethyl-5-methylbenzimidazole Derivatives as Anthelmintics
Introduction: Addressing the Unmet Need in Helminthiasis Control
Helminth infections remain a significant global health burden, affecting billions of people and causing substantial economic losses in livestock production.[1][2] The primary strategy for control, mass drug administration, relies on a limited arsenal of anthelmintic drugs.[3] However, the emergence of resistance to mainstay drugs like albendazole and mebendazole threatens the efficacy of these programs, creating an urgent need for novel therapeutic agents.[1]
Benzimidazole derivatives have long been a cornerstone of anthelmintic therapy.[1][4][5] This guide focuses on the subsequent, critical phase for a promising new chemical entity within this class: the in vivo validation of 2-Ethyl-5-methylbenzimidazole derivatives. We will provide a comparative framework, detailing the experimental logic, gold-standard protocols, and data interpretation necessary to rigorously assess anthelmintic efficacy against established alternatives.
Pillar 1: The Benzimidazole Mechanism of Action - A Foundation of Selective Toxicity
The enduring success of benzimidazoles (BZs) is rooted in their specific mechanism of action. Their primary target is β-tubulin, a protein subunit of microtubules.[1][6][7] By binding to the parasite's β-tubulin, BZs inhibit its polymerization into microtubules, which are essential for critical cellular functions like cell division, nutrient absorption, and intracellular transport.[4][6] This disruption ultimately leads to parasite paralysis and death.[4]
Crucially, the binding affinity of benzimidazoles for parasite tubulin is significantly higher than for mammalian tubulin, which explains their selective toxicity and wide safety margin in hosts.[6] While this is the primary mechanism, some studies suggest BZs may also interfere with parasite energy metabolism by inhibiting enzymes like fumarate reductase.[1][4][6]
Pillar 2: Designing a Robust In Vivo Validation Program
Most historical anthelmintics were discovered through direct in vivo screening in animal models, a testament to the importance of this validation step.[8] An in vitro "hit" does not guarantee in vivo success, as host metabolism, drug absorption, and the host immune response all play critical roles in the ultimate therapeutic outcome.[8]
A successful validation program hinges on judicious selection of the animal model and target helminth species.
Rationale for Model Selection
The choice of a rodent model is often a pragmatic balance of cost, ethics, and biological relevance. Due to the difficulty in studying human-specific helminths, rodent models with parasites that share similar life cycles or elicit comparable immune responses are invaluable.[2][9]
-
Trichuris muris (Whipworm) in Mice: This is the canonical model for human trichuriasis (Trichuris trichiura). The parasites share a similar intestinal niche and developmental biology, making this an excellent model for testing drugs targeting whipworms.[9]
-
Heligmosomoides polygyrus in Mice: H. polygyrus is a natural intestinal nematode of mice that establishes a chronic infection, mimicking aspects of human hookworm infections.[10][11] It is a widely used, tractable model for studying immunity and drug efficacy against gastrointestinal roundworms.[9][10][12]
-
Hymenolepis nana (Dwarf Tapeworm) in Gerbils: Gerbils are particularly susceptible hosts for cestodes like H. nana, making them a suitable model for evaluating efficacy against tapeworms.[13]
-
Haemonchus contortus in Gerbils or Sheep: While primarily a parasite of small ruminants, H. contortus can be adapted to a gerbil model for initial screening before moving to the definitive sheep host.[14] This allows for more rapid and cost-effective preliminary efficacy studies.
The Comparative Landscape: Establishing Benchmarks
To demonstrate the potential of a new derivative, it must be compared against a "gold standard" positive control and a vehicle control.
-
Positive Control: Albendazole is the logical choice. It is a broad-spectrum benzimidazole with well-documented efficacy against a range of nematodes and cestodes.[13][15][16]
-
Vehicle Control: This group receives only the carrier solution used to dissolve or suspend the test compounds. It is essential for confirming that any observed anthelmintic effect is due to the compound itself and not the vehicle.
-
Test Article: The this compound derivative.
Pillar 3: Core Experimental Protocols & Workflow
The following protocols represent a standard workflow for assessing in vivo anthelmintic efficacy. The entire process must be conducted in accordance with institutional and national animal welfare guidelines.
General Experimental Workflow
The validation process follows a logical sequence from animal preparation to data analysis. This ensures reproducibility and minimizes variables that could confound the results.
Caption: Standard workflow for in vivo anthelmintic efficacy testing.
Step-by-Step Protocol: Efficacy Against Heligmosomoides polygyrus
This protocol details a typical study using the H. polygyrus mouse model.[12][17]
-
Animal Acclimatization: Female NMRI or C57BL/6 mice (4-6 weeks old) are acclimatized for one week prior to the experiment.[12]
-
Infection: Mice are infected via oral gavage with approximately 200 third-stage infective larvae (L3) of H. polygyrus.[11]
-
Pre-patent Period: The infection is allowed to establish for 14 days. During this time, the larvae mature into adult worms in the small intestine.[11][12]
-
Group Allocation & Pre-Treatment Sampling: On Day 14, animals are randomly assigned to treatment groups (n=5-8 mice per group). Individual fecal samples are collected to determine the pre-treatment fecal egg count (FEC).
-
Treatment Administration: Compounds (e.g., 25 mg/kg) are administered orally once daily for three consecutive days. The vehicle control group receives the formulation vehicle only.
-
Post-Treatment Sampling: Fecal samples are collected again on Day 7 post-treatment to determine the final FEC.
-
Necropsy and Worm Burden Count: On Day 7 post-treatment, mice are euthanized. The small intestine is removed, opened longitudinally, and incubated in saline to allow adult worms to migrate out. The total number of adult worms for each mouse is counted under a dissecting microscope.[12]
Key Efficacy Metrics: FECRT and WBR
Two primary metrics are used to quantify the efficacy of an anthelmintic.
A. Fecal Egg Count Reduction Test (FECRT): This test measures the reduction in the number of worm eggs shed in the feces after treatment, which is an indicator of the drug's effect on the fecundity or survival of adult female worms.
-
Protocol:
-
Collect individual fecal samples (approx. 1-2g) pre- and post-treatment.[18][19]
-
Use a standardized method, such as the McMaster or Mini-FLOTAC technique, to determine the eggs per gram (EPG) of feces.[18][20] Sensitive methods are recommended when low egg counts are expected.[18]
-
The post-treatment sample should be collected 10-14 days after treatment for benzimidazoles to ensure accurate results.[18][19]
-
-
Calculation: FECR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100[21] A reduction of 95% or greater is generally considered effective.[21]
B. Worm Burden Reduction (WBR): This is the definitive measure of efficacy, as it involves directly counting the number of parasites remaining after treatment.
-
Protocol: This is performed at the study endpoint during necropsy, as described in the H. polygyrus protocol above.
-
Calculation: WBR (%) = ( (Mean worm count in Vehicle Group - Mean worm count in Treatment Group) / Mean worm count in Vehicle Group ) * 100
Pillar 4: Data Presentation and Comparative Analysis
The goal is to demonstrate superior or non-inferior efficacy compared to the standard of care. Data should be presented clearly and concisely.
Table 1: Comparative Efficacy of a this compound Derivative (Compound-2E5M) against H. polygyrus in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Worm Burden (± SEM) | Worm Burden Reduction (%) | Mean EPG Reduction (%) |
| Vehicle Control | - | 125 (± 8.5) | - | - |
| Albendazole | 25 | 4 (± 1.2) | 96.8% | 99.1% |
| Compound-2E5M | 25 | 6 (± 2.1) | 95.2% | 98.5% |
Data are hypothetical and for illustrative purposes only. Statistical significance (p < 0.05) would be determined relative to the vehicle control group.
In this illustrative example, Compound-2E5M demonstrates high efficacy, comparable to the gold-standard albendazole, with a worm burden reduction exceeding 95%. This level of activity would strongly support its further development. Studies have shown that other novel benzimidazole derivatives can achieve efficacies in the range of 88-97% against various helminths in vivo.[13]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of novel this compound derivatives. By employing established animal models, standardized protocols like the FECRT and WBR assays, and direct comparison with market leaders like albendazole, researchers can generate the robust data package required for progression.
A compound demonstrating high efficacy in these models would be a prime candidate for further preclinical development, including expanded safety and toxicology studies, pharmacokinetic profiling, and testing against a broader spectrum of helminth species, including those with known benzimidazole resistance. The ultimate goal is to develop new, effective tools to combat the global challenge of parasitic worm infections.
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- Anthelmintics Benzimidazole deriv
- Faecal egg count reduction test (FECRT)
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- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- Mechanism of action of benzimidazole derivatives as anthelmintic.
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- High-content approaches to anthelmintic drug screening.PMC - NIH.
- Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt.MDPI.
- Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults.PubMed.
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs.MDPI.
- Evaluation of immune dependence of anthelmintic treatment of Heligmosomoides polygyrus in CBA/Ca mice.PubMed.
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- Synthesis and Anthelmintic Activity of Benzimidazole Derivatives.
- How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers.University of Maryland Extension.
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- MyD88 Signaling Inhibits Protective Immunity to the Gastrointestinal Helminth Parasite Heligmosomoides polygyrus.The Journal of Immunology.
- Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach.Frontiers.
- Rodent Models for the Study of Soil-Transmitted Helminths: A Proteomics Approach.NIH.
- Synthesis, characterization and in vivo anthelmintic activity of some newer benzimidazole derivatives.
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- Novel compound shows in vivo anthelmintic activity in gerbils and sheep infected by Haemonchus contortus.
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A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-5-methylbenzimidazole Analogs
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic heterocycle comprising a fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] For decades, researchers have explored the therapeutic potential of benzimidazole derivatives, leading to the development of drugs for a wide range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[1][3]
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][3] Notably, substitutions at the C2 and C5/C6 positions have been extensively investigated and shown to be critical for modulating the potency and selectivity of these compounds.[2][3] This guide focuses on a specific and promising subset of these derivatives: 2-Ethyl-5-methylbenzimidazole analogs . By providing a comparative analysis of their structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide the rational design of novel and more effective therapeutic agents based on this versatile scaffold.
Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship
While a comprehensive SAR study dedicated exclusively to this compound analogs is not extensively documented in a single source, by piecing together data from various studies on 2,5-disubstituted benzimidazoles, we can infer key relationships between structural modifications and biological outcomes. The primary therapeutic areas where these analogs show promise are in anticancer and antimicrobial applications.
Anticancer Activity
The this compound core is a promising starting point for the development of novel anticancer agents. The SAR for anticancer activity is often complex, with subtle changes in substitution patterns leading to significant differences in potency and tumor cell line selectivity.
Key SAR Insights for Anticancer Activity:
-
Substitution at the N1-position: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly influence anticancer activity. The introduction of bulky or lipophilic groups at this position can enhance cell membrane permeability and lead to improved cytotoxic effects.
-
Modification of the 2-Ethyl Group: While the ethyl group at the C2 position provides a baseline level of activity, its modification can be a key strategy for optimization. For instance, the introduction of aromatic or heteroaromatic rings connected to the ethyl group can lead to enhanced interactions with biological targets.
-
Substitution at the 5-Methyl Group: The methyl group at the C5 position is known to influence the electronic properties and lipophilicity of the molecule. Replacing the methyl group with other small alkyl groups or electron-withdrawing/donating groups can fine-tune the activity.
-
Introduction of Additional Substituents on the Benzene Ring: Further substitution on the benzene portion of the benzimidazole ring (positions 4, 6, and 7) can modulate the compound's activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown in some benzimidazole series to enhance anticancer potency.[4]
Table 1: Comparative Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | N1-Substituent | C2-Substituent Modification | C5-Substituent Modification | Other Substituents | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Parent | H | Ethyl | Methyl | None | 15.2 | 20.5 |
| Analog A | Benzyl | Ethyl | Methyl | None | 8.5 | 12.1 |
| Analog B | H | 2-Phenylethyl | Methyl | None | 5.1 | 7.8 |
| Analog C | H | Ethyl | Trifluoromethyl | None | 10.3 | 14.9 |
| Analog D | H | Ethyl | Methyl | 6-Chloro | 7.9 | 9.2 |
Note: The data in this table is illustrative and based on general SAR principles for benzimidazole derivatives. Specific experimental data for this exact series is limited in publicly available literature.
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their potent antimicrobial effects, particularly against bacteria and fungi. The this compound scaffold serves as a valuable template for the design of new antimicrobial agents.
Key SAR Insights for Antimicrobial Activity:
-
The Role of the 2-Alkyl Group: The presence of a small alkyl group, such as ethyl, at the C2 position is often associated with good antimicrobial activity.
-
Impact of N1-Substitution: Similar to anticancer activity, substitution at the N1-position can significantly impact antimicrobial potency. Introducing moieties that can interact with the bacterial cell wall or key enzymes can enhance efficacy.
-
Influence of Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring are critical. Halogen atoms and other electron-withdrawing groups at the C5 and/or C6 positions have been shown to increase antimicrobial activity in many benzimidazole series.[5]
Table 2: Comparative Antimicrobial Activity of Hypothetical this compound Analogs
| Compound ID | N1-Substituent | C2-Substituent Modification | C5-Substituent Modification | Other Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | Ethyl | Methyl | None | 32 | 64 |
| Analog E | 4-Fluorobenzyl | Ethyl | Methyl | None | 8 | 16 |
| Analog F | H | Ethyl | Methyl | 6-Nitro | 16 | 32 |
| Analog G | H | 2-(Thiophen-2-yl)ethyl | Methyl | None | 4 | 8 |
Note: The data in this table is illustrative and based on general SAR principles for benzimidazole derivatives. Specific experimental data for this exact series is limited in publicly available literature.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections detail common methodologies for evaluating the anticancer and antimicrobial activities of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically follows the well-established Phillips-Ladenburg reaction. This involves the condensation of an appropriately substituted o-phenylenediamine with propanoic acid or its derivatives.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add propanoic acid (1.2 equivalents) and an acid catalyst, such as 4N hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a base, such as aqueous sodium hydroxide, until a precipitate is formed.
-
Isolation and Purification: Collect the crude product by filtration, wash it with cold water, and dry it. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Synthesis of Analogs: To synthesize analogs with different substituents, the corresponding substituted o-phenylenediamines or carboxylic acids are used. N1-substituted analogs can be prepared by reacting the parent benzimidazole with an appropriate alkyl or aryl halide in the presence of a base.
Caption: General workflow for the synthesis of this compound analogs.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][7][8]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
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A Senior Application Scientist's Guide to Benchmarking Corrosion Inhibition: 2-Ethyl-5-methylbenzimidazole vs. Industry Standards
Introduction: The Imperative for Advanced Corrosion Mitigation
In the realm of materials science and asset integrity, corrosion remains a persistent and costly challenge, responsible for staggering economic losses and significant safety risks across industries.[1][2] The application of organic corrosion inhibitors is a cornerstone of mitigation strategies, particularly for protecting mild steel in acidic environments commonly encountered during industrial cleaning, pickling, and oil and gas exploration.[3][4]
Among the vast array of organic inhibitors, nitrogen-containing heterocyclic compounds, especially benzimidazole and its derivatives, have garnered substantial attention.[2][5] Their efficacy is rooted in their molecular architecture: a planar, fused ring system containing heteroatoms with lone pair electrons and delocalized π-electrons, which facilitate strong adsorption onto metal surfaces.[6][7] This guide focuses on a specific derivative, 2-Ethyl-5-methylbenzimidazole , and provides a framework for objectively benchmarking its performance against established inhibitors like Benzotriazole (BTA) and Tolyltriazole (TTA).
This document is designed for researchers and materials scientists, offering not just protocols, but the underlying scientific rationale for a robust and self-validating comparative analysis.
The Inhibitors: A Comparative Overview
The selection of an inhibitor is a balance of efficiency, cost, and environmental impact.[8] Our analysis centers on comparing a substituted benzimidazole against two widely used triazoles.
-
This compound (Subject): A derivative of benzimidazole. The ethyl group at the 2-position and the methyl group at the 5-position are expected to modify the electronic density of the molecule. These electron-donating alkyl groups can enhance the molecule's ability to donate electrons to the vacant d-orbitals of iron, potentially leading to stronger chemisorption and improved inhibition efficiency compared to the parent benzimidazole.
-
Benzotriazole (BTA) (Benchmark 1): A well-established corrosion inhibitor, particularly for copper and its alloys, but also used for steel.[9][10] It forms a stable, polymeric protective film on the metal surface.
-
Tolyltriazole (TTA) (Benchmark 2): A derivative of BTA, TTA often exhibits superior thermal stability and performance, sometimes at lower concentrations than BTA.[11][12] The additional methyl group enhances its hydrophobicity and electron-donating properties.[12]
Mechanism of Action: The Science of Surface Adsorption
The primary mechanism for these inhibitors is the formation of an adsorbed film on the metal surface, which acts as a barrier to corrosive species.[8][13] This process is not monolithic and involves a combination of physical and chemical interactions. Understanding this is key to interpreting experimental results.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the nitrogen atoms in the benzimidazole or triazole ring can become protonated, leading to cationic species that are attracted to the metal surface where anions (like Cl⁻) have adsorbed.[6]
-
Chemisorption: This is a stronger interaction involving the formation of coordinate covalent bonds. It occurs through the sharing of lone pair electrons from the nitrogen heteroatoms with the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the aromatic rings can also participate in this bonding.[6][14]
This compound, like other benzimidazoles, typically functions as a mixed-type inhibitor . This means it impedes both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously.[2][5]
Caption: Adsorption mechanism of this compound on a steel surface.
Experimental Benchmarking Workflow
A rigorous comparison requires a multi-faceted approach. Relying on a single technique can provide an incomplete picture. The following three methods—Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS)—form a comprehensive suite for evaluating inhibitor performance.
Caption: A comprehensive workflow for inhibitor performance evaluation.
Protocol: Gravimetric (Weight Loss) Measurement
This traditional method provides a direct, tangible measure of metal loss over an extended period. Its value lies in its simplicity and ability to calculate an average corrosion rate.
-
Scientific Rationale: By measuring the mass lost by a metal coupon after immersion in a corrosive medium, with and without the inhibitor, we can directly calculate the inhibitor's efficiency in preventing metal dissolution.
Step-by-Step Methodology:
-
Coupon Preparation:
-
Machine mild steel coupons to standard dimensions (e.g., 5.0 cm x 2.0 cm x 0.2 cm).
-
Sequentially polish the coupons using silicon carbide papers of increasing grit (e.g., 400, 800, 1200) to achieve a smooth, uniform surface. Rationale: This removes surface heterogeneities and pre-existing oxide layers, ensuring a standardized starting point for all tests.[17]
-
Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.
-
Weigh each coupon accurately to four decimal places (W_initial) and store in a desiccator.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare test solutions: one blank (acid only) and several with varying concentrations of each inhibitor (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
-
Completely immerse one coupon in each beaker, ensuring it is suspended and not touching the beaker walls.
-
Maintain a constant temperature (e.g., 298 K) in a water bath for a set duration (e.g., 6 hours).
-
-
Post-Immersion Analysis:
-
Carefully remove the coupons from the solutions.
-
Remove corrosion products by immersing the coupons in a cleaning solution (e.g., 1 M HCl with 2 g/L of hexamine). Rationale: The hexamine inhibits further attack on the base metal during the cleaning process.
-
Rinse, dry, and re-weigh the coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (a constant), ΔW = Weight Loss (W_initial - W_final) in grams, A = Area of coupon in cm², T = Immersion time in hours, D = Density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol: Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mechanism (i.e., whether it affects the anodic, cathodic, or both reactions).[18][19]
-
Governing Standard: Based on ASTM G59.[20]
-
Scientific Rationale: The test measures the current response of the metal as its potential is shifted away from its natural corrosion potential (E_corr). The resulting Tafel plot allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Step-by-Step Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: the mild steel coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[21]
-
Fill the cell with the test solution (blank or with inhibitor).
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached. Rationale: This ensures the electrode-electrolyte interface has reached a state of equilibrium before perturbation.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).[22]
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).
-
A significant shift in the anodic curve indicates an anodic inhibitor, a shift in the cathodic curve indicates a cathodic inhibitor, and a shift in both indicates a mixed-type inhibitor.[5]
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[23][24]
-
Governing Standard: Based on ISO 16773.[23]
-
Scientific Rationale: By applying a small amplitude AC potential signal at various frequencies, we can measure the impedance of the system. A higher impedance, particularly the charge transfer resistance (R_ct), correlates with better corrosion protection.
Step-by-Step Methodology:
-
Cell Setup: Use the same three-electrode cell as in the PDP measurements.
-
Measurement:
-
After the OCP has stabilized, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).[25]
-
-
Data Analysis:
-
Nyquist Plot: A plot of imaginary impedance (-Z_im) vs. real impedance (Z_re). A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus better inhibition.
-
Bode Plot: A plot of impedance magnitude (|Z|) and phase angle versus frequency. Higher |Z| values at low frequencies indicate better barrier properties.
-
The data is often modeled with an equivalent electrical circuit to extract quantitative values. The key parameters are:
-
R_s: Solution resistance.
-
R_ct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A higher R_ct means lower corrosion.
-
C_dl: Double-layer capacitance. A decrease in C_dl upon inhibitor addition suggests the adsorption of inhibitor molecules, displacing water at the interface.
-
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Comparative Performance Data
The following table summarizes representative data synthesized from literature, providing a benchmark for the expected performance of this compound against established inhibitors under acidic conditions on mild steel.
(Note: Direct comparative studies for this compound are limited. Performance is inferred from studies on closely related substituted benzimidazoles.[26][27] Experimental conditions can significantly affect results.)
| Inhibitor | Concentration | Corrosive Medium | Test Method | Inhibition Efficiency (IE%) | Source(s) |
| This compound | 5 mM | 1 M HCl | PDP / EIS / WL | > 95% (Estimated) | [26] |
| Benzimidazole | 5 mM | 1 M HCl | PDP / EIS | ~85-90% | [2][5] |
| Benzotriazole (BTA) | 10 mM | 3.5% NaCl | Weight Loss | ~80% (on Copper) | [9] |
| Tolyltriazole (TTA) | 6 mg/L | Deionized Water | Polarization | Higher than BTA | [11][28] |
Analysis of Results:
The data suggests that substituted benzimidazoles, including the subject compound this compound, can offer exceptionally high inhibition efficiency, often exceeding 95% at optimal concentrations.[26] The presence of electron-donating alkyl groups (ethyl and methyl) appears to enhance the performance compared to the unsubstituted benzimidazole ring. Both BTA and TTA are effective, with TTA generally showing superior performance to BTA, but their primary application and most documented high efficiency are on copper and its alloys.[9][11] For mild steel in aggressive acidic media, benzimidazole derivatives often demonstrate more robust protection.
Conclusion for the Professional
The benchmarking framework presented here provides a robust methodology for evaluating the corrosion inhibition efficiency of This compound . The evidence from related compounds strongly suggests it is a highly effective, mixed-type inhibitor for mild steel in acidic environments, likely outperforming its parent compound, benzimidazole.
When compared to industry standards like BTA and TTA, this compound is positioned to be a superior choice for ferrous metal protection in acidic conditions. The combination of gravimetric and electrochemical techniques (PDP and EIS) is critical for a comprehensive evaluation, yielding not only a quantitative efficiency rating but also crucial insights into the protective film's quality and the inhibitor's mechanism of action. For any new inhibitor development program, following this multi-faceted, rationale-driven approach is paramount to generating trustworthy and actionable data.
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- Ogunbadejo, A. S. et al. (2020). Performance of Methyl-5-Benzoyl-2-Benzimidazole Carbamate (Mebendazole) as Corrosion Inhibitor for Mild Steel in H2SO4. The Scientific World Journal.
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A Comparative Analysis of the Cytotoxic Effects of 2-Ethyl-5-methylbenzimidazole on Normal Versus Cancer Cell Lines
A Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole heterocycle, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] In the realm of oncology, benzimidazole derivatives have garnered significant attention due to their diverse mechanisms of action and potent anticancer activities.[1][2][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of epigenetic pathways.[1][2][5] This guide provides a comparative analysis of the cytotoxic effects of a specific derivative, 2-Ethyl-5-methylbenzimidazole, on cancerous versus non-cancerous cell lines, offering insights for researchers in drug discovery and development. While specific data for this compound is limited in publicly available literature, this guide will leverage data from closely related benzimidazole analogs to provide a comprehensive overview of its potential therapeutic window and mechanism of action.
Core Principles of Comparative Cytotoxicity Testing
The primary goal in the preclinical evaluation of any potential anticancer agent is to determine its therapeutic index – the balance between its efficacy in killing cancer cells and its toxicity towards healthy cells.[6] An ideal chemotherapeutic agent should exhibit high potency against malignant cells while sparing their normal counterparts, thus minimizing off-target effects and improving patient outcomes.[6] This differential cytotoxicity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancer and normal cell lines. A significantly lower IC50 for cancer cells indicates a favorable selectivity profile.[6]
Comparative Cytotoxicity of Benzimidazole Derivatives: An Overview
Studies on various benzimidazole derivatives have demonstrated a promising degree of selectivity for cancer cells. For instance, certain novel benzimidazole analogs have been shown to be more effective against cancer cell lines such as HepG2, HCT 116, and MCF-7, while exhibiting lower cytotoxicity towards normal cell lines like W138.[7] This selectivity is often attributed to the unique metabolic and proliferative states of cancer cells, which can render them more susceptible to agents that disrupt DNA replication, cell division, or specific signaling pathways.[6]
While direct comparative data for this compound is not extensively documented, research on structurally similar compounds provides valuable insights. For example, a study on benzimidazolequinones revealed that a highly conjugated naphthyl fused derivative demonstrated high specificity towards human cervical (HeLa) and prostate (DU145) cancer cell lines with minimal toxicity to a normal human cell line (GM00637) at concentrations below 1 µM.[8] In contrast, other analogs with different substitutions were more toxic to the normal cells.[8] This highlights the critical role of the specific chemical substitutions on the benzimidazole core in determining both potency and selectivity.
Quantitative Analysis of Cytotoxicity
To provide a framework for evaluating this compound, the following table summarizes hypothetical IC50 values that would be sought in a comparative cytotoxicity study. These values are illustrative and based on trends observed for other benzimidazole derivatives.
| Cell Line Type | Representative Cell Line | Hypothetical IC50 (µM) for this compound | Interpretation |
| Cancer | A549 (Lung Carcinoma) | 5.8 | High Potency |
| MDA-MB-231 (Breast Cancer) | 3.5 | High Potency | |
| HCT116 (Colorectal Carcinoma) | 7.2 | Moderate Potency | |
| Normal | HEK293 (Human Embryonic Kidney) | > 50 | Low Toxicity |
| HDF (Human Dermal Fibroblasts) | > 50 | Low Toxicity |
Note: The above data is illustrative. Actual experimental validation is required to determine the precise IC50 values for this compound.
Mechanisms of Differential Cytotoxicity
The selective anticancer activity of benzimidazole derivatives can be attributed to several underlying mechanisms:
-
Targeting Rapid Proliferation: Many benzimidazoles, like other chemotherapeutics, target processes essential for rapid cell division, such as DNA synthesis and microtubule dynamics.[6] Since cancer cells are characterized by uncontrolled proliferation, they are more vulnerable to such interventions.
-
Exploiting Cancer-Specific Pathways: Some benzimidazole derivatives inhibit specific kinases or signaling pathways that are hyperactive in cancer cells, such as the PI3K/AKT/mTOR pathway.[2][9]
-
Induction of Apoptosis: Benzimidazole compounds have been shown to induce programmed cell death (apoptosis) preferentially in cancer cells.[1][10] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
Experimental Protocols
To empirically determine the comparative cytotoxicity of this compound, the following standardized assays are recommended:
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
Protocol:
-
Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[16][17][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal detects Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[16]
Visualizing the Workflow and Potential Mechanisms
To better illustrate the experimental design and potential cellular effects of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Conclusion and Future Directions
While the existing body of literature strongly supports the potential of the benzimidazole scaffold in developing selective anticancer agents, further investigation into the specific derivative, this compound, is warranted. The experimental framework outlined in this guide provides a robust starting point for elucidating its comparative cytotoxicity and mechanism of action. Future studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Such a comprehensive evaluation is crucial for advancing this compound, or other promising benzimidazole derivatives, through the drug development pipeline.
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A Researcher's Guide to the Head-to-Head Evaluation of Novel Benzimidazoles: 2-Ethyl-5-methylbenzimidazole vs. Albendazole
Introduction: The Unceasing Challenge of Helminthiasis and the Benzimidazole Backbone
Helminth infections remain a significant global health burden, affecting billions of people and livestock, particularly in regions with limited access to sanitation and healthcare. For decades, the benzimidazole (BZD) class of anthelmintics has been a cornerstone of control strategies due to its broad-spectrum efficacy and general safety. Albendazole, a prominent member of this class, is widely used in mass drug administration programs. However, the emergence of resistance threatens its long-term effectiveness, necessitating a continued search for new, potent, and resistance-breaking alternatives.[1]
This guide provides a comprehensive framework for the head-to-head comparison of a novel benzimidazole derivative, 2-Ethyl-5-methylbenzimidazole, against the well-established standard, albendazole. As direct comparative data on this compound is not available in published literature, this document serves as both a theoretical comparison based on structure-activity relationships (SAR) and a practical guide with detailed experimental protocols for its rigorous evaluation. We will delve into the established mechanisms of albendazole and provide the scientific rationale and step-by-step methodologies required to characterize and validate a new chemical entity in the anthelmintic discovery pipeline.
The Benchmark: Profile of Albendazole
Albendazole is a synthetic methyl 5-(propylthio)-2-benzimidazolecarbamate.[2] Its efficacy spans a wide range of nematodes, cestodes, and some trematodes, making it a versatile tool in clinical and veterinary medicine.[3]
Mechanism of Action: The primary mode of action for albendazole, like other BZDs, is its high-affinity binding to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[3][4] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions in the parasite, including intracellular transport, maintenance of cell shape, and cell division.[5] The disruption of the microtubular network leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in energy failure, paralysis, and death of the parasite.[6] Furthermore, it disrupts the formation of the mitotic spindle, blocking egg production and larval development.[3]
Pharmacokinetics: Albendazole itself is poorly absorbed orally. Following administration, it undergoes rapid and extensive first-pass metabolism in the liver to its primary active metabolite, albendazole sulfoxide, which is systemically available and responsible for the drug's therapeutic effects.[2]
Resistance: The most well-documented mechanism of resistance to albendazole involves single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene, particularly at codons F167Y, E198A, and F200Y.[7][8] These mutations alter the drug's binding site, reducing its affinity and rendering it less effective.[1]
The Challenger: this compound - A Theoretical Profile
While specific anthelmintic data for this compound is scarce, we can infer potential characteristics based on the known structure-activity relationships of the benzimidazole scaffold.[9][10]
Structural Considerations: The core benzimidazole ring is the essential pharmacophore for binding to β-tubulin. Substitutions at various positions modulate the compound's properties:
-
Position 2: The methyl carbamate group present in albendazole is crucial for its high anthelmintic activity. This compound lacks this group, which may significantly alter its primary mechanism or potency. However, other substitutions at this position can confer different biological activities.[10] The ethyl group at position 2 might influence its binding affinity or metabolic stability.
-
Position 5 (or 6): This position is a key site for modification to enhance activity. In albendazole, the propylthio group contributes to its broad-spectrum efficacy. The methyl group in this compound is a simpler, more lipophilic substitution. Structure-activity relationship studies have shown that the nature of the substituent at this position is directly related to the compound's potency against various helminths.[11]
Hypothesized Properties: Based on its structure, this compound is likely to be more lipophilic than some other BZD derivatives, which could affect its membrane permeability and bioavailability.[9] Its simpler structure compared to albendazole might result in a different metabolic profile. Without the carbamate moiety, its primary mechanism may not be tubulin inhibition, or it may act on a different target altogether. Experimental validation is essential.
A Framework for Head-to-Head Experimental Evaluation
To objectively compare this compound with albendazole, a tiered screening approach is recommended, progressing from initial in vitro assays to more complex in vivo models.
Table 1: Comparative Physicochemical Properties
| Property | Albendazole | This compound | Rationale for Comparison |
| Chemical Structure | Methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate | 2-Ethyl-5-methyl-1H-benzimidazole | The core structure and substituents determine the mechanism of action and pharmacokinetic properties. |
| Molecular Formula | C₁₂H₁₅N₃O₂S | C₁₀H₁₂N₂ | Affects molecular weight and elemental composition. |
| Molecular Weight | 265.33 g/mol | 160.22 g/mol | Influences diffusion, absorption, and molar concentration calculations for assays. |
| LogP (Predicted) | ~3.5 | ~2.8 | Indicates lipophilicity, which affects solubility, membrane permeability, and potential for oral absorption. |
| Water Solubility | Very low | Predicted to be low | Critical for formulation development and bioavailability. Poor solubility is a known limitation for many BZDs. |
(Note: Properties for this compound are predicted and require experimental confirmation.)
Core Mechanism of Action: Benzimidazole-Tubulin Interaction
The diagram below illustrates the established mechanism of action for anthelmintic benzimidazoles like albendazole. A primary goal of the proposed research is to determine if this compound shares this mechanism.
Caption: Figure 1: Benzimidazoles inhibit microtubule formation, leading to parasite death.
Experimental Workflow: A Tiered Approach
The following workflow outlines a logical progression for evaluating a novel anthelmintic candidate against a benchmark drug.
Caption: Figure 2: A tiered workflow for comprehensive anthelmintic drug evaluation.
Detailed Experimental Protocols
The following protocols are foundational for a direct comparison. They must be performed in parallel for this compound, albendazole (positive control), and a vehicle-only (negative control).
Protocol 1: In Vitro Larval Migration Inhibition Assay (LMIA)
Causality and Justification: This assay provides a rapid assessment of a compound's direct effect on the viability and motility of infective larvae (L3 stage).[12] Motility is a key indicator of worm health, and its inhibition is a common endpoint for many anthelmintics.[13] The EC₅₀ (Effective Concentration, 50%) value derived from this assay is a primary metric for potency.
Methodology:
-
Preparation of Larvae: Obtain infective third-stage larvae (L3) of a relevant nematode species (e.g., Haemonchus contortus for ruminants, or Heligmosomoides polygyrus for a mouse model). Wash the larvae several times in phosphate-buffered saline (PBS) to remove contaminants.
-
Compound Preparation: Prepare stock solutions of this compound and albendazole in 100% dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Setup:
-
Use a 96-well microtiter plate.
-
Add approximately 100 L3 larvae in 50 µL of culture medium to each well.
-
Add 50 µL of the appropriate drug dilution to each test well. Include wells with culture medium and 1% DMSO as a negative control.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Migration Assessment:
-
After incubation, use a sieving apparatus with a 20 µm mesh. Place the sieve over a fresh 96-well plate.
-
Pipette the contents of each well from the incubation plate onto the corresponding mesh of the sieve.
-
Gently wash the larvae on the mesh with warm PBS.
-
Add fresh, warm culture medium to the sieve and incubate for 3-4 hours to allow motile larvae to migrate through the mesh into the fresh plate below.
-
Count the number of larvae that have migrated through the mesh (motile) and the number remaining on top (non-motile/dead).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy using a Rodent Model (Heligmosomoides polygyrus)
Causality and Justification: In vitro activity does not always translate to in vivo efficacy due to factors like metabolism, bioavailability, and host-parasite interactions.[14] An in vivo model is therefore critical for validation.[15] The mouse model using H. polygyrus is well-established for screening compounds against gastrointestinal nematodes.[16] The Fecal Egg Count Reduction Test (FECRT) is the standard method for assessing anthelmintic efficacy in a living host.[8]
Methodology:
-
Animal Infection:
-
Use 6-8 week old female C57BL/6 mice.
-
Infect each mouse orally with approximately 200 L3 larvae of H. polygyrus.
-
Confirm infection between days 14-21 post-infection by checking for the presence of eggs in fecal samples using the McMaster technique.
-
-
Treatment Groups:
-
Randomly assign infected mice to different groups (n=5-8 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Albendazole (e.g., 25 mg/kg, single oral dose).
-
Group 3: this compound (test at multiple doses, e.g., 10, 25, 50 mg/kg, single oral dose).
-
-
Drug Administration: Administer the compounds via oral gavage.
-
Fecal Egg Count Reduction (FECR) Analysis:
-
Collect fecal pellets from each mouse immediately before treatment (Day 0) and at Day 7 post-treatment.
-
Determine the number of eggs per gram (EPG) of feces for each sample.
-
Calculate the percentage reduction in EPG for each group using the formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100
-
-
Worm Burden Reduction (Optional but Recommended):
-
At Day 7-10 post-treatment, humanely euthanize the mice.
-
Harvest the small intestines and count the number of adult worms present.
-
Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.
-
Interpreting the Data: A Comparative Analysis
The ultimate goal is to build a comprehensive profile of this compound relative to albendazole.
Table 2: Key Comparative Metrics and Interpretation
| Metric | Desired Outcome for Novel Compound | Scientific Implication |
| In Vitro EC₅₀ (LMIA) | Lower than or equal to albendazole | Indicates high intrinsic potency against the parasite. A significantly higher EC₅₀ suggests lower potency or a different mechanism of action. |
| In Vivo FECR (%) | ≥95% at a dose equal to or lower than albendazole | Demonstrates efficacy within a host system, accounting for ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
| Therapeutic Index (TI) | Higher than albendazole (Calculated as TD₅₀ / ED₅₀) | A higher TI indicates a wider margin of safety between the effective dose and a toxic dose. |
| Activity against BZD-resistant strains | High efficacy (low EC₅₀ / high FECR) | This is a critical differentiator. Activity against resistant strains would suggest a different binding mode or an entirely novel mechanism, addressing a key clinical need. |
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded pathway for the head-to-head evaluation of this compound against the gold-standard anthelmintic, albendazole. While the chemical structure of this compound suggests potential differences in its biological activity profile, only systematic experimental evaluation can determine its true potential.
Should this initial screening demonstrate promising activity, particularly against albendazole-resistant parasite strains, further investigation into its precise molecular target, pharmacokinetic profile, and safety will be warranted. This structured approach ensures that new candidates are evaluated objectively, accelerating the discovery of the next generation of anthelmintics to combat the persistent threat of helminth infections.
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Safety Operating Guide
A Senior Application Scientist’s Guide to the Safe Disposal of 2-Ethyl-5-methylbenzimidazole
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and into the safe and compliant management of the chemical entities we handle. 2-Ethyl-5-methylbenzimidazole, a heterocyclic compound belonging to the benzimidazole class, is a valuable building block in medicinal chemistry.[1][2] However, its inherent chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of a chemical's potential hazards. This knowledge informs every aspect of handling, from initial use to final disposal. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that must be respected.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Code | Description |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[3] |
| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | Category 3 | H335 | May cause respiratory irritation[3] |
The causality behind these classifications is rooted in the compound's chemical reactivity. As an irritant, it can cause localized inflammation upon contact with skin or eyes. If inhaled, the fine particulate nature of the solid can irritate the respiratory tract. The "Harmful if swallowed" classification underscores the need to prevent any accidental ingestion, which could lead to systemic effects.
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Controlling exposure is paramount. Before handling this compound in any capacity—including for disposal—the correct engineering controls and PPE must be in place. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.
Table 2: Required Personal Protective Equipment (PPE)
| PPE | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Protects eyes from dust and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation, as mandated by the H315 classification.[6] |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination.[4][7] |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated outside of a fume hood or if ventilation is inadequate.[4][6] |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] Chemical waste generators are legally responsible for the correct classification and management of their waste from creation to final disposal.[10][11]
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is segregation. Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Designate a Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. This includes unused product, contaminated consumables (e.g., weighing papers, pipette tips), and rinsate.[6][7]
-
Maintain a Closed System: Keep the waste container securely sealed when not in use to prevent the release of vapors or dust.
Step 2: Container Labeling
Accurate labeling is a critical safety and compliance measure. An improperly labeled container poses a risk to all personnel who may handle it.
-
Identify Contents: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Affix Hazard Symbols: Include the appropriate GHS pictograms (e.g., exclamation mark for irritant).
-
Record Accumulation Dates: Note the date you first add waste to the container. This is crucial for tracking storage times, which are often regulated.[9]
Step 3: Temporary On-Site Storage
Waste containers must be stored safely while awaiting pickup.
-
Designated Area: Store the sealed container in a designated hazardous waste accumulation area.[7]
-
Ensure Compatibility: This area must be secure, well-ventilated, and situated away from incompatible materials, particularly strong oxidizing agents, which can react with benzimidazole derivatives.[4][5][7]
-
Adhere to Time Limits: Under RCRA, hazardous waste storage is generally limited to specific timeframes (e.g., 90 or 180 days) depending on the generator's status. Storing waste for over a year requires justification.[9]
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[7]
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to your designated this compound waste container.[7] Depending on local regulations, subsequent rinsates may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
-
Render Unusable: After thorough rinsing and air-drying, deface the original label and puncture the container to prevent its reuse.[7] It can now be disposed of with other decontaminated labware.
Step 5: Final Disposal Coordination
Final disposal must be handled by professionals.
-
Contact EHS: Arrange for the pickup of the hazardous waste container through your institution’s EHS department or a licensed hazardous waste disposal contractor.[7]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, a key requirement of RCRA.[12]
-
Disposal Method: The contractor will typically use high-temperature incineration for organic solids like this, often with flue gas scrubbing to neutralize harmful byproducts.[13] In some cases, waste may be stabilized and placed in a certified hazardous waste landfill.[8][14]
Part 4: Emergency Procedures for Spills and Exposure
In the event of an accident, a swift and correct response is critical.
-
Spills:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing the full PPE described in Part 2, gently sweep or vacuum the solid material to avoid generating dust.[4]
-
Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all tools used.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4]
-
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, researchers can confidently manage this compound waste, ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our shared ecosystem.
References
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Navigating the Safe Handling of 2-Ethyl-5-methylbenzimidazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethyl-5-methylbenzimidazole, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Here, we will delve into the causality behind each safety recommendation, ensuring a deep, applicable understanding of the necessary precautions.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
A thorough understanding of these hazards is the foundation of a robust safety protocol. Skin and eye irritation necessitates barrier protection, while the potential for respiratory irritation dictates the need for controlled ventilation and, in some cases, respiratory protection. The oral toxicity highlights the importance of stringent hygiene practices to prevent accidental ingestion.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a higher risk of splashes or dust generation. Causality: This is to prevent contact with the eyes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals and their tendency to tear visibly when punctured.[2] For extended contact or immersion, heavier-duty gloves may be necessary. A lab coat or chemical-resistant apron is also required to protect against skin contact. Causality: Direct skin contact can cause irritation, making impermeable barriers essential.[3][4] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation.[5] Causality: The compound may cause respiratory irritation, and inhaling fine particles should be avoided.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Preparation and Handling Workflow
The following diagram illustrates the essential steps for safely preparing and handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol
-
Pre-Experiment Safety Check:
-
Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly and has a current certification.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
-
Donning Personal Protective Equipment:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any tears or punctures before use.[6]
-
-
Handling the Compound:
-
All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation risk.[7]
-
Use a spatula for transferring the powder. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontaminate the work surface with an appropriate solvent and wipe clean.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally safety goggles.
-
Wash hands thoroughly with soap and water after removing PPE.[8]
-
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can happen. Being prepared is crucial.
Spill Response
For a minor spill of solid this compound:
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including a respirator, before cleaning the spill.
-
Gently sweep the solid material into a dustpan to avoid making it airborne.[9]
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste.[10]
-
Decontaminate the spill area with a suitable solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.[9]
For a large spill, evacuate the area and follow your institution's emergency response procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]
Disposal Plan: Ensuring a Safe End-of-Life for this compound
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips), must be collected in a dedicated hazardous waste container.[12]
-
Container Specifications: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][12]
Decontamination of Empty Containers
-
Triple-Rinse Procedure: Empty containers that held the compound must be decontaminated before being disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[12]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste in your designated this compound waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[12]
-
Final Disposal of Container: After thorough rinsing, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous lab waste. It is good practice to deface the original label.
Final Disposal
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash. [12]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
